5-hydroxypentanoyl-CoA
Descripción
Structure
2D Structure
Propiedades
Fórmula molecular |
C26H44N7O18P3S |
|---|---|
Peso molecular |
867.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxypentanethioate |
InChI |
InChI=1S/C26H44N7O18P3S/c1-26(2,21(38)24(39)29-7-6-16(35)28-8-10-55-17(36)5-3-4-9-34)12-48-54(45,46)51-53(43,44)47-11-15-20(50-52(40,41)42)19(37)25(49-15)33-14-32-18-22(27)30-13-31-23(18)33/h13-15,19-21,25,34,37-38H,3-12H2,1-2H3,(H,28,35)(H,29,39)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t15-,19-,20-,21+,25-/m1/s1 |
Clave InChI |
AMSWDUXCNHIVFP-ZMHDXICWSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCO)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCO)O |
Origen del producto |
United States |
Foundational & Exploratory
The Metabolic Crossroads of 5-Hydroxypentanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxypentanoyl-Coenzyme A (CoA) is a short-chain acyl-CoA thioester that serves as a key intermediate in the metabolic pathways of select anaerobic bacteria. While its role in human physiology is less defined, emerging evidence suggests its relevance in the broader context of fatty acid and amino acid metabolism, with potential implications for certain metabolic disorders. This technical guide provides a comprehensive overview of the metabolic significance of 5-hydroxypentanoyl-CoA, detailing its established role in microbial metabolism and exploring its potential connections to mammalian pathways. This document includes detailed experimental protocols, quantitative data, and pathway visualizations to serve as a resource for researchers in metabolism, microbiology, and drug development.
Introduction
Coenzyme A and its thioester derivatives are central players in cellular metabolism, participating in numerous anabolic and catabolic reactions. While the roles of acetyl-CoA, malonyl-CoA, and long-chain acyl-CoAs are well-established, the metabolic significance of many short- and medium-chain acyl-CoAs, particularly those with hydroxyl modifications, is an expanding area of research. This compound, also known as 5-hydroxyvaleryl-CoA, is one such molecule that has been primarily characterized in the context of amino acid fermentation by anaerobic bacteria. However, its structural similarity to intermediates in fatty acid oxidation suggests a potential for broader metabolic involvement.
This guide will first delineate the well-characterized pathway of 5-aminovalerate degradation in Clostridium aminovalericum, where this compound is a pivotal intermediate. Subsequently, it will explore the potential for analogous metabolic routes in mammals, particularly in the context of lysine (B10760008) degradation and omega-oxidation of fatty acids.
The Role of this compound in Clostridium aminovalericum
The primary and most thoroughly studied role of this compound is in the anaerobic degradation of 5-aminovalerate by Clostridium aminovalericum. In this pathway, 5-aminovalerate, a product of lysine metabolism, is fermented to ammonia, acetate, propionate, and valerate. This compound is a key intermediate in the conversion of 5-aminovalerate to these end products.
The 5-Aminovalerate Degradation Pathway
The degradation of 5-aminovalerate in C. aminovalericum proceeds through a series of enzymatic reactions, with this compound at a critical juncture. The pathway involves the following key steps[1][2]:
-
Activation of 5-Hydroxypentanoate (B1236267): 5-Hydroxypentanoate is activated to its CoA thioester, this compound. This reaction is catalyzed by 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14).[3][4]
-
Dehydration: this compound is then dehydrated to 4-pentenoyl-CoA by the enzyme 5-hydroxyvaleryl-CoA dehydratase .[4]
From 4-pentenoyl-CoA, the pathway continues through several more steps to yield the final fermentation products.
Key Enzymes in the Pathway
This enzyme catalyzes the reversible transfer of a CoA moiety from a donor, such as acetyl-CoA, to 5-hydroxypentanoate:
5-Hydroxypentanoate + Acetyl-CoA ⇌ this compound + Acetate [3]
The enzyme from C. aminovalericum has been purified and characterized. It is a homotetrameric protein with a native molecular mass of approximately 178 kDa. The enzyme exhibits a preference for 5-hydroxyvaleryl-CoA as the CoA donor but can also utilize other short-chain acyl-CoAs like propionyl-CoA and butyryl-CoA.[4]
This enzyme catalyzes the reversible dehydration of this compound to 4-pentenoyl-CoA:
This compound ⇌ 4-Pentenoyl-CoA + H₂O
The enzyme from C. aminovalericum is a green, crystalline protein with a homotetrameric structure and a native molecular mass of 169 +/- 3 kDa. It contains FAD and a CoA ester as prosthetic groups.[4] The reaction mechanism is thought to proceed via an oxidation of 4-pentenoyl-CoA to 2,4-pentadienoyl-CoA, followed by hydration to (E)-5-hydroxy-2-pentenoyl-CoA and subsequent reduction to 5-hydroxyvaleryl-CoA.[4]
Pathway Visualization
Caption: this compound formation and its initial degradation step in C. aminovalericum.
Potential Metabolic Significance in Mammals
While a direct, analogous pathway for 5-aminovalerate degradation has not been identified in mammals, the existence of 5-hydroxypentanoate and its potential CoA derivative can be inferred from broader metabolic contexts, such as lysine degradation and omega-oxidation of fatty acids.
Link to Lysine Degradation
In some organisms, L-lysine can be metabolized to 5-aminovalerate, which can then be further converted to 5-hydroxypentanoate.[3] Although the primary lysine degradation pathways in humans do not explicitly list 5-hydroxypentanoate as an intermediate, the possibility of its formation through alternative or gut microbial metabolism exists.
Connection to Omega-Oxidation of Fatty Acids
Omega (ω)-oxidation is an alternative pathway to beta-oxidation for fatty acid metabolism, particularly for medium-chain fatty acids. This process involves the hydroxylation of the terminal (ω) carbon of a fatty acid. Pentanoic acid (valeric acid) could potentially undergo ω-oxidation to form 5-hydroxypentanoic acid. This reaction is typically catalyzed by cytochrome P450 enzymes in the smooth endoplasmic reticulum of the liver and kidneys. The resulting ω-hydroxy fatty acid can then be further oxidized to a dicarboxylic acid and subsequently undergo β-oxidation.
Potential as a Biomarker
Elevated levels of hydroxy acids, including 5-hydroxypentanoate, have been observed in patients with certain metabolic disorders, such as non-ketotic dicarboxylic aciduria, which is associated with defects in fatty acid oxidation.[3] This suggests that 5-hydroxypentanoate and its derivatives could serve as potential biomarkers for diagnosing and monitoring such conditions.
Hypothetical Mammalian Pathway
Caption: A hypothetical pathway for this compound formation in mammals via ω-oxidation.
Quantitative Data
Quantitative data for the enzymes involved in this compound metabolism is primarily available from studies on Clostridium aminovalericum.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Source Organism | Reference |
| 5-Hydroxypentanoate CoA-transferase | 5-Hydroxyvaleryl-CoA | N/A | N/A | Clostridium aminovalericum | [4] |
| Propionyl-CoA | N/A | N/A | Clostridium aminovalericum | [4] | |
| Acetyl-CoA | N/A | N/A | Clostridium aminovalericum | [4] | |
| Butyryl-CoA | N/A | N/A | Clostridium aminovalericum | [4] | |
| Valeryl-CoA | N/A | N/A | Clostridium aminovalericum | [4] |
Note: Specific Km and Vmax values were not available in the reviewed literature abstracts. The substrates for 5-Hydroxypentanoate CoA-transferase are listed in order of decreasing specificity (V/Km).[4]
Experimental Protocols
Enzymatic Synthesis of this compound
For research purposes, this compound can be synthesized enzymatically from 5-hydroxypentanoate and a CoA donor using a suitable acyl-CoA synthetase or CoA-transferase.
Materials:
-
5-hydroxypentanoic acid
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.) or 5-hydroxypentanoate CoA-transferase
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, ATP, and Coenzyme A.
-
Add 5-hydroxypentanoic acid to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA synthetase or CoA-transferase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 1-2 hours).
-
Monitor the reaction progress by HPLC or by measuring the consumption of free CoA using Ellman's reagent (DTNB).
-
Purify the synthesized this compound using solid-phase extraction or preparative HPLC.
Quantification of this compound by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer.
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Protocol:
-
Sample Preparation: Extract acyl-CoAs from biological samples using a suitable method, such as perchloric acid or methanol/chloroform extraction.
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the extracted sample onto the column.
-
Elute the acyl-CoAs using a linear gradient of the organic solvent.
-
-
Detection:
-
Monitor the elution of acyl-CoAs by their absorbance at 260 nm (adenine ring of CoA).
-
For enhanced specificity and sensitivity, use a mass spectrometer to detect the specific mass-to-charge ratio of this compound.
-
-
Quantification:
-
Generate a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Experimental Workflow Visualization
Caption: Workflow for the synthesis and quantification of this compound.
Conclusion and Future Directions
This compound is a well-established intermediate in the anaerobic metabolism of 5-aminovalerate in Clostridium aminovalericum. The enzymes responsible for its formation and initial degradation in this organism have been characterized, providing a solid foundation for understanding its biochemical role in this context.
The significance of this compound in mammalian metabolism is an area that warrants further investigation. Its potential links to lysine degradation and, more directly, to the ω-oxidation of fatty acids, suggest that it may be a more widespread metabolite than currently appreciated. The observation of elevated 5-hydroxypentanoate in certain metabolic disorders highlights its potential as a clinical biomarker.
Future research should focus on:
-
Identifying and characterizing the mammalian enzymes that may be involved in the synthesis and metabolism of this compound.
-
Quantifying the levels of this compound in various mammalian tissues and cell types under different physiological and pathological conditions.
-
Elucidating the precise metabolic fate of this compound in mammals and its potential regulatory roles.
A deeper understanding of the metabolic significance of this compound could open new avenues for the diagnosis and treatment of metabolic diseases and provide novel targets for drug development.
References
- 1. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum.: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. 5-Hydroxypentanoate | Benchchem [benchchem.com]
- 4. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 5-Hydroxypentanoyl-CoA: A Comprehensive Technical Guide to its Discovery and Biosynthesis in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxypentanoyl-CoA is a pivotal intermediate in the microbial metabolism of C5 compounds. Its discovery and the elucidation of its biosynthetic pathways are critical for advancements in metabolic engineering and the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and quantification of this compound in microorganisms. It details the native metabolic context in Clostridium aminovalericum, outlines strategies for heterologous production in model organisms, and presents comprehensive experimental protocols for its study. This document serves as a core resource for researchers aiming to harness the potential of this versatile acyl-CoA.
Discovery and Natural Biosynthesis
The discovery of this compound is intrinsically linked to the study of anaerobic bacteria that metabolize five-carbon compounds. While a singular "discovery" paper is not prominent in the literature, its identification as a key metabolic intermediate emerged from detailed studies of the 5-aminovalerate degradation pathway in Clostridium aminovalericum.[1][2] In this context, this compound is not an end product but a transient molecule in a pathway that ultimately generates energy for the microorganism.
The primary enzyme responsible for the synthesis of this compound in this bacterium is 5-hydroxypentanoate (B1236267) CoA-transferase (also known as 5-hydroxyvalerate CoA-transferase).[3][4][5] This enzyme catalyzes the reversible transfer of a CoA moiety from a donor, such as acetyl-CoA, to 5-hydroxypentanoate (5-hydroxyvalerate), as depicted in the following reaction:
5-hydroxypentanoate + acetyl-CoA ⇌ this compound + acetate [5][6]
This reaction is a critical step in the overall pathway that allows C. aminovalericum to utilize 5-aminovalerate as a carbon and energy source. The pathway involves the conversion of 5-aminovalerate to glutarate semialdehyde, which is then reduced to 5-hydroxypentanoate. The subsequent formation of this compound by the CoA-transferase prepares the molecule for further enzymatic transformations, including dehydration.[1][7]
Native Biosynthesis Pathway in Clostridium aminovalericum
The native biosynthetic route to this compound in C. aminovalericum is part of a larger metabolic cascade for the degradation of 5-aminovalerate. The key steps leading to and immediately following the formation of this compound are outlined below.
References
- 1. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of recombinant protein acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-hydroxypentanoate CoA-transferase - Wikipedia [en.wikipedia.org]
- 5. Clostridial Genetics: Genetic Manipulation of the Pathogenic Clostridia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular analysis of the anaerobic succinate degradation pathway in Clostridium kluyveri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 5-Hydroxypentanoyl-CoA in the Context of Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypentanoyl-CoA is an acyl-coenzyme A (acyl-CoA) derivative that has garnered interest for its potential role at the intersection of fatty acid and amino acid metabolism. While not a canonical intermediate in the beta-oxidation of straight-chain saturated fatty acids, its hydroxyl group introduces unique metabolic possibilities and challenges. This technical guide provides a comprehensive overview of this compound, detailing its metabolic context, enzymatic interactions, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.
Core Concepts: The Metabolic Landscape of this compound
This compound, also known as 5-hydroxyvaleryl-CoA, is the coenzyme A thioester of 5-hydroxypentanoic acid (5-hydroxyvalerate). Its primary established role is as an intermediate in the anaerobic degradation of 5-aminovalerate by certain microorganisms, such as Clostridium aminovalericum.[1][2] In this pathway, 5-aminovalerate is converted to glutaric semialdehyde, then to 5-hydroxyvalerate, which is subsequently activated to this compound.[1]
While its direct role in mammalian fatty acid metabolism is less defined, the metabolism of structurally similar compounds, such as 5-hydroxydecanoate (B1195396), suggests that this compound can likely enter the mitochondrial beta-oxidation pathway.[3] The presence of the hydroxyl group at the ω-1 position, however, is predicted to influence its processing by the canonical beta-oxidation enzymes.
Enzymatic Synthesis and Degradation
Formation of this compound:
The primary enzyme responsible for the synthesis of this compound from its corresponding free fatty acid is 5-hydroxypentanoate (B1236267) CoA-transferase (EC 2.8.3.14), also known as 5-hydroxyvalerate CoA-transferase.[4][5][6][7][8][9] This enzyme catalyzes the following reaction:
Acetyl-CoA + 5-Hydroxypentanoate ⇌ Acetate + this compound [6][7][8]
This transferase, characterized from Clostridium aminovalericum, exhibits a preference for 5-hydroxyvaleryl-CoA as a substrate over other short-chain acyl-CoAs.[4]
Metabolic Fate of this compound:
In the context of fatty acid degradation, this compound is proposed to undergo a series of reactions. In C. aminovalericum, it is dehydrated to 4-pentenoyl-CoA.[1][5] In mammalian systems, it is hypothesized to enter the beta-oxidation spiral. The metabolism of the longer-chain analog, 5-hydroxydecanoyl-CoA, has been shown to be processed by beta-oxidation enzymes, although with altered kinetics compared to their saturated counterparts.[3] Specifically, the L-3-hydroxyacyl-CoA dehydrogenase step was identified as a rate-limiting bottleneck for 5-hydroxydecanoyl-CoA metabolism.[3] This suggests a similar fate for this compound, where it may act as a substrate but be metabolized less efficiently than pentanoyl-CoA.
Quantitative Data
The following table summarizes the available quantitative data for enzymes acting on this compound and related substrates.
| Enzyme | Substrate(s) | Organism | Km | Vmax/kcat | Notes | Reference(s) |
| 5-Hydroxyvalerate CoA-transferase | 5-Hydroxyvaleryl-CoA | Clostridium aminovalericum | - | - | Highest specificity among tested acyl-CoAs. | [4] |
| Propionyl-CoA | Clostridium aminovalericum | - | - | Lower specificity than 5-hydroxyvaleryl-CoA. | [4] | |
| Acetyl-CoA | Clostridium aminovalericum | - | - | Lower specificity than propionyl-CoA. | [4] | |
| (Z)-5-Hydroxy-2-pentenoyl-CoA | Clostridium aminovalericum | - | - | Lower specificity than acetyl-CoA. | [4] | |
| Butyryl-CoA | Clostridium aminovalericum | - | - | Lower specificity than (Z)-5-hydroxy-2-pentenoyl-CoA. | [4] | |
| Valeryl-CoA | Clostridium aminovalericum | - | - | Lowest specificity among tested acyl-CoAs. | [4] | |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 5-Hydroxydecanoyl-CoA | Human liver (purified) | 12.8 ± 0.6 µM | 14.1 s⁻¹ | Acts as a substrate. | [10] |
| Decanoyl-CoA | Human liver (purified) | ~3 µM | 6.4 s⁻¹ | For comparison. | [10] | |
| Enoyl-CoA Hydratase | 5-Hydroxydecenoyl-CoA | Bovine liver (purified) | 12.7 ± 0.6 µM | 25.7 µM min⁻¹ | Similar kinetics to decenoyl-CoA. | [3] |
| Decenoyl-CoA | Bovine liver (purified) | 4.1 ± 0.3 µM | 21.7 µM min⁻¹ | For comparison. | [3] | |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | 3,5-Dihydroxydecanoyl-CoA | - | - | ~5-fold slower than L-3-hydroxydecanoyl-CoA | Rate-limiting step for 5-hydroxydecanoate metabolism. | [3] |
Signaling Pathways and Metabolic Logic
The metabolism of this compound can be visualized as an entry point into the broader landscape of fatty acid oxidation, with potential regulatory implications.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound and its metabolic context. Below are generalized protocols based on established methods for similar molecules.
Enzymatic Synthesis of this compound
This protocol is adapted from methods for the enzymatic synthesis of other acyl-CoA esters.[11]
Objective: To synthesize this compound from 5-hydroxypentanoate and coenzyme A using a CoA ligase or transferase.
Materials:
-
5-hydroxypentanoate
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Purified 5-hydroxypentanoate CoA-transferase or a suitable acyl-CoA synthetase
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Reaction tubes
-
Incubator/water bath at 30°C
-
HPLC system for purification
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Potassium phosphate buffer (pH 7.4)
-
5 mM MgCl₂
-
2.5 mM ATP
-
800 µM Coenzyme A
-
400 µM 5-hydroxypentanoate
-
-
Initiate the reaction by adding the purified 5-hydroxypentanoate CoA-transferase or acyl-CoA synthetase to a final concentration of 40 µg/mL.
-
Incubate the reaction mixture at 30°C overnight with gentle mixing.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction is complete, purify the this compound from the reaction mixture using preparative HPLC.
-
Lyophilize the purified product for storage.
Purification of 5-Hydroxyvalerate CoA-Transferase
This protocol is a generalized procedure based on the purification of CoA-transferases.[4][12][13][14][15][16]
Objective: To purify 5-hydroxyvalerate CoA-transferase from a source organism, such as Clostridium aminovalericum.
Materials:
-
Cell paste of C. aminovalericum
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl₂, 5% glycerol, 5 mM β-mercaptoethanol)
-
Lysozyme (B549824), DNase I
-
Sonication equipment
-
Centrifuge
-
Chromatography system (e.g., FPLC or HPLC)
-
Anion exchange column (e.g., Q-Sepharose)
-
Affinity chromatography column (e.g., CoA-agarose)
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
SDS-PAGE equipment and reagents
-
Protein concentration assay reagents (e.g., Bradford or BCA)
Procedure:
-
Cell Lysis: Resuspend the cell paste in lysis buffer and treat with lysozyme and DNase I. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.
-
Anion Exchange Chromatography: Load the supernatant onto a pre-equilibrated anion exchange column. Elute the bound proteins with a linear gradient of NaCl. Collect fractions and assay for CoA-transferase activity.
-
Affinity Chromatography: Pool the active fractions and apply them to a CoA-agarose affinity column. Wash the column extensively and elute the bound transferase with a high concentration of CoA or a salt gradient.
-
Size-Exclusion Chromatography: Further purify the protein by loading the eluate from the affinity column onto a size-exclusion column to separate proteins based on their molecular weight.
-
Purity Analysis: Analyze the purified fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified enzyme.
-
Concentration and Storage: Concentrate the purified enzyme and store it in a suitable buffer containing a cryoprotectant (e.g., glycerol) at -80°C.
References
- 1. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum.: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EC 2.8.3.14 [iubmb.qmul.ac.uk]
- 7. 5-hydroxypentanoate CoA-transferase - Wikipedia [en.wikipedia.org]
- 8. EC 2.8.3.14 - 5-hydroxypentanoate CoA-transferase. [ebi.ac.uk]
- 9. chemwhat.com [chemwhat.com]
- 10. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification, new assay, and properties of coenzyme A transferase from Peptostreptococcus elsdenii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Purification, new assay, and properties of coenzyme A transferase from Peptostreptococcus elsdenii | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Screening, expression, purification and characterization of CoA-transferases for lactoyl-CoA generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Hydroxypentanoyl-CoA in the Metabolism of Clostridium aminovalericum
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Hydroxypentanoyl-CoA is a critical intermediate in the anaerobic degradation of 5-aminovalerate by the bacterium Clostridium aminovalericum. This pathway represents a specialized form of amino acid fermentation, a key energy-yielding process for many clostridial species. Understanding the enzymes that produce and consume this compound, their kinetics, and the overall metabolic flux is essential for comprehending the bioenergetics of C. aminovalericum. This knowledge may also be leveraged for applications in metabolic engineering and as a potential target for antimicrobial drug development, particularly in the context of pathogenic clostridia that utilize similar metabolic strategies. This document provides a comprehensive overview of the biological role of this compound in C. aminovalericum, detailing the metabolic pathway, enzymatic characteristics, and relevant experimental methodologies.
The 5-Aminovalerate Fermentation Pathway
Clostridium aminovalericum ferments 5-aminovalerate into a mixture of valerate, acetate, propionate, and ammonia (B1221849) to generate energy.[1][2] this compound lies at a key juncture in this metabolic route. The pathway begins with the conversion of 5-aminovalerate to 5-hydroxyvalerate, which is then activated to its coenzyme A (CoA) thioester, this compound (also referred to as 5-hydroxyvaleryl-CoA).[1][2] This intermediate is subsequently dehydrated and further metabolized.
The overall pathway involving this compound is depicted below.
Key Enzymes Acting on this compound
Two enzymes are directly responsible for the synthesis and subsequent conversion of this compound: 5-hydroxyvalerate CoA-transferase and 5-hydroxyvaleryl-CoA dehydratase.
5-Hydroxyvalerate CoA-transferase (EC 2.8.3.14)
This enzyme catalyzes the formation of this compound from 5-hydroxyvalerate by transferring a CoA moiety from a donor molecule, typically acetyl-CoA or propionyl-CoA.[3][4]
Reaction: Acetyl-CoA + 5-Hydroxypentanoate <=> Acetate + this compound[4]
Enzyme Properties: The 5-hydroxyvalerate CoA-transferase from C. aminovalericum has been purified and characterized. It is a homotetrameric protein with a native molecular mass of approximately 178 kDa, composed of four identical subunits of 47 kDa each.[3] The enzyme exhibits "ping-pong" kinetics, which is characteristic of CoA-transferases and involves the formation of a covalent enzyme-CoA intermediate.[3]
Substrate Specificity and Regulation: The enzyme displays broad substrate specificity, with the highest activity observed for 5-hydroxyvaleryl-CoA as the CoA donor. The relative specificity (V/Km) for various CoA esters decreases in the following order: 5-hydroxyvaleryl-CoA > propionyl-CoA > acetyl-CoA > (Z)-5-hydroxy-2-pentenoyl-CoA > butyryl-CoA > valeryl-CoA.[3] This enzyme is subject to allosteric regulation, being inhibited by ATP and CTP. The inhibition by ATP is competitive with respect to CoA esters and noncompetitive towards acetate.[3]
| Parameter | Value | Reference |
| Enzyme Name | 5-Hydroxyvalerate CoA-transferase | [3] |
| EC Number | 2.8.3.14 | [4] |
| Native Molecular Mass | 178 ± 11 kDa | [3] |
| Subunit Molecular Mass | 47 kDa | [3] |
| Structure | Homotetramer | [3] |
| Kinetic Mechanism | Ping-pong | [3] |
| Inhibitors | ATP, CTP | [3] |
Note: Specific Km and Vmax values for the substrates of 5-hydroxyvalerate CoA-transferase from C. aminovalericum are not available in the reviewed literature abstracts. Access to the full-text publication would be required for these specific quantitative data.
5-Hydroxyvaleryl-CoA Dehydratase
This enzyme catalyzes the reversible dehydration of this compound to 4-pentenoyl-CoA.[5] This reaction is a critical step that prepares the carbon skeleton for subsequent oxidation or reduction.
Reaction: this compound <=> 4-Pentenoyl-CoA + H₂O
Enzyme Properties: The 5-hydroxyvaleryl-CoA dehydratase from C. aminovalericum is a distinctive "green enzyme" due to its unusual ultraviolet/visible spectrum.[5] It has been purified to homogeneity and crystallized. The enzyme is a homotetramer with a native molecular mass of 169 ± 3 kDa, consisting of four 42 kDa subunits.[5] It contains FAD as a prosthetic group.[5] In the absence of an external electron acceptor, the enzyme catalyzes the reversible dehydration of this compound to 4-pentenoyl-CoA.[5]
| Parameter | Value | Reference |
| Enzyme Name | 5-Hydroxyvaleryl-CoA dehydratase | [5] |
| Native Molecular Mass | 169 ± 3 kDa | [5] |
| Subunit Molecular Mass | 42 kDa | [5] |
| Structure | Homotetramer | [5] |
| Prosthetic Group | FAD | [5] |
Note: Quantitative kinetic parameters (Km, Vmax) for 5-hydroxyvaleryl-CoA dehydratase from C. aminovalericum are not detailed in the available literature abstracts.
Experimental Protocols
Detailed, step-by-step protocols for the specific enzymes from C. aminovalericum require access to the full-text primary literature. However, based on established methods for similar enzymes and molecules, the following sections outline the general principles and representative workflows.
Representative Protocol: Assay for CoA-Transferase Activity
CoA-transferase activity can be measured spectrophotometrically by monitoring the formation or consumption of the thioester bond. A common method involves a coupled assay where the product of the transferase reaction is acted upon by a subsequent enzyme that leads to a change in absorbance.
This assay measures the release of free Coenzyme A, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that absorbs light at 412 nm.
Representative Protocol: Analysis of Acyl-CoA Thioesters by HPLC
A high-pressure liquid chromatography (HPLC) method was developed for the identification and estimation of CoA thioesters in C. aminovalericum.[1][2] While the specific parameters for that method are not detailed in the abstract, modern analysis of acyl-CoAs typically involves reverse-phase HPLC coupled with UV or mass spectrometry detection.
General Steps:
-
Extraction: Quench metabolic activity and extract acyl-CoAs from bacterial cells using a suitable solvent, often an acidic solution or a boiling ethanol/water mixture.
-
Separation: Inject the clarified extract onto a reverse-phase column (e.g., C18).[6]
-
Elution: Use a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or potassium phosphate) and an organic solvent like acetonitrile (B52724) to separate the different acyl-CoA species.[6]
-
Detection: Monitor the column eluent using a UV detector at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[6]
-
Quantification: Compare peak areas or ion counts from the sample to those of known standards to determine the concentration of this compound and other intermediates.
Biological Significance and Broader Context
The formation and metabolism of this compound are central to the energy conservation strategy of C. aminovalericum. This pathway allows the organism to thrive in protein-rich anaerobic environments by utilizing amino acids as its primary carbon and energy source. The pathway is an example of a Stickland-type fermentation, where one amino acid derivative is oxidized while another is reduced, maintaining the cell's redox balance.
The enzymes involved in this pathway, particularly the CoA-transferase and dehydratase, represent potential targets for the development of novel antimicrobial agents. Inhibiting these key steps could disrupt the energy metabolism of pathogenic clostridia that rely on similar amino acid fermentation pathways, such as Clostridioides difficile. Furthermore, a detailed understanding of this pathway could inform metabolic engineering efforts to produce valuable C5 platform chemicals like 5-hydroxyvalerate from renewable feedstocks.
References
- 1. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum.: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EC 2.8.3.14 [iubmb.qmul.ac.uk]
- 5. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Production of 5-Hydroxypentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known enzymatic pathways for the synthesis of 5-hydroxypentanoyl-CoA, a key intermediate in various metabolic processes. This document details the primary enzymatic route involving 5-hydroxypentanoate (B1236267) CoA-transferase, including its kinetic properties and the experimental protocols for its study. This guide is intended to serve as a valuable resource for researchers in biochemistry, metabolic engineering, and drug development.
Introduction to this compound
This compound, also known as 5-hydroxyvaleryl-CoA, is an acyl-CoA thioester. It is formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of 5-hydroxypentanoic acid. As an activated form of 5-hydroxypentanoic acid, it serves as an intermediate in the metabolism of various compounds, notably in the fermentation of 5-aminovalerate by certain anaerobic bacteria. Understanding the enzymatic routes to its production is crucial for mapping metabolic networks and for the potential bio-engineering of novel pathways.
The Primary Enzymatic Pathway: 5-Hydroxypentanoate CoA-Transferase
The most well-characterized enzymatic pathway for the production of this compound involves the action of 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14). This enzyme catalyzes the reversible transfer of Coenzyme A from a donor acyl-CoA, typically acetyl-CoA, to 5-hydroxypentanoate.
The overall reaction is as follows:
Acetyl-CoA + 5-Hydroxypentanoate ⇌ Acetate + this compound [1][2]
This enzyme has been notably studied in the anaerobic bacterium Clostridium aminovalericum, where it plays a role in the degradation of 5-aminovalerate.[3]
Enzymatic Properties and Kinetics
The 5-hydroxypentanoate CoA-transferase from Clostridium aminovalericum has been purified and characterized, revealing a homotetrameric structure with a native molecular mass of approximately 178 kDa, composed of 47 kDa subunits.[3] The enzyme exhibits classic Ping-Pong Bi-Bi kinetics, which involves the formation of a covalent enzyme-CoA intermediate.[3]
The enzyme demonstrates a degree of substrate promiscuity, acting on various acyl-CoA donors and carboxylate acceptors. The relative activity with different CoA donors and the apparent kinetic constants for various substrates are summarized in the tables below.
Table 1: Relative Specificity of Acyl-CoA Substrates for 5-Hydroxypentanoate CoA-Transferase from C. aminovalericum
| Acyl-CoA Substrate | Relative Specificity (V/Km) |
| 5-Hydroxyvaleryl-CoA | > |
| Propionyl-CoA | > |
| Acetyl-CoA | > |
| (Z)-5-Hydroxy-2-pentenoyl-CoA | > |
| Butyryl-CoA | > |
| Valeryl-CoA |
Data sourced from Eikmanns & Buckel, 1990.[3]
Table 2: Apparent Michaelis-Menten Constants (Km) for Substrates of a CoA-Transferase
| Substrate | Km (mM) |
| Acrylate | 1.2 |
| Acetyl-CoA | 0.024 |
| β-Hydroxypropionyl-CoA | 0.024 |
Note: Data for a related CoA transferase from Peptostreptococcus elsdenii is provided as a reference for typical kinetic values.[4]
Alternative Enzymatic Pathways
Currently, the 5-hydroxypentanoate CoA-transferase pathway in Clostridium species is the only well-documented, naturally occurring enzymatic route for the direct production of this compound. While other CoA-transferases exist and exhibit broad substrate specificities, their activity with 5-hydroxypentanoate has not been extensively characterized in other organisms.[5]
It is plausible that other microorganisms, particularly those involved in the degradation of five-carbon compounds, may possess analogous enzymes. Further research, including genome mining and enzymatic screening, is warranted to uncover alternative pathways in a broader range of prokaryotic and eukaryotic organisms.
Experimental Protocols
This section provides detailed methodologies for the purification and assay of 5-hydroxypentanoate CoA-transferase, based on established protocols for similar enzymes.
Purification of 5-Hydroxypentanoate CoA-Transferase
The following is a representative workflow for the purification of a CoA-transferase from bacterial cell lysate.
Protocol 1: Enzyme Purification
-
Cell Lysis: Resuspend bacterial cell paste in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA). Lyse the cells by sonication or high-pressure homogenization.
-
Centrifugation: Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g for 1 hour) to remove cell debris and membranes.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionally precipitate the soluble proteins from the supernatant by the gradual addition of solid ammonium sulfate. Collect the protein fraction that precipitates between 40% and 70% saturation.
-
Dialysis: Redissolve the ammonium sulfate pellet in a minimal volume of lysis buffer and dialyze extensively against the same buffer to remove excess salt.
-
Anion Exchange Chromatography: Apply the dialyzed protein solution to an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the lysis buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).
-
Hydrophobic Interaction Chromatography: Pool the active fractions from the anion exchange step, adjust the salt concentration to a high level (e.g., 1 M ammonium sulfate), and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.
-
Gel Filtration Chromatography: As a final polishing step, apply the concentrated active fractions to a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size and to obtain the purified enzyme.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Enzyme Activity Assay
The activity of 5-hydroxypentanoate CoA-transferase can be determined using a continuous spectrophotometric assay that measures the formation of the CoA thioester product. A common method involves a coupled assay where the consumption of the free carboxylate substrate is monitored.
Protocol 2: Spectrophotometric Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM MgCl2
-
0.5 mM Acetyl-CoA
-
10 mM 5-Hydroxypentanoate
-
Excess of a coupling enzyme (e.g., crotonase, if monitoring a subsequent reaction)
-
-
Initiation: Start the reaction by adding a small amount of the purified enzyme solution to the reaction mixture.
-
Measurement: Monitor the change in absorbance at a specific wavelength corresponding to the consumption of the substrate or the formation of a product in the coupled reaction. For example, the disappearance of an α,β-unsaturated acyl-CoA can be followed at around 263 nm.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the monitored species. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Visualizations
Signaling Pathway
References
- 1. 5-hydroxypentanoate CoA-transferase - Wikipedia [en.wikipedia.org]
- 2. EC 2.8.3.14 [iubmb.qmul.ac.uk]
- 3. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification, new assay, and properties of coenzyme A transferase from Peptostreptococcus elsdenii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening, expression, purification and characterization of CoA-transferases for lactoyl-CoA generation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Metabolite: A Technical Guide to the Natural Occurrence and Distribution of 5-Hydroxypentanoyl-CoA
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the current scientific understanding of 5-hydroxypentanoyl-CoA, a rarely documented but potentially significant intermediate in microbial metabolism. This guide delves into its known natural occurrences, associated metabolic pathways, and methodologies for its detection and quantification, highlighting critical knowledge gaps and future research directions.
Introduction
This compound is an acyl-CoA thioester derived from 5-hydroxypentanoic acid (also known as 5-hydroxyvaleric acid).[1][2] While the broader family of acyl-CoAs are central players in numerous metabolic processes, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle, the specific roles and distribution of this compound are not well-established.[2] This guide synthesizes the sparse but significant information available, providing a foundational resource for researchers investigating novel metabolic pathways and potential therapeutic targets.
Natural Occurrence and Distribution
The confirmed natural occurrence of this compound is currently limited to the domain of bacteria, specifically within the genus Clostridium.
Bacterial Kingdom
The most definitive evidence for the existence of this compound comes from studies on the anaerobic bacterium Clostridium aminovalericum. In this organism, this compound is an intermediate in the degradation pathway of 5-aminovalerate. The formation of this compound is catalyzed by the enzyme 5-hydroxypentanoate (B1236267) CoA-transferase (also known as 5-hydroxyvalerate CoA-transferase).[3] This enzyme facilitates the transfer of a CoA moiety from acetyl-CoA to 5-hydroxypentanoate, yielding this compound and acetate.[3]
Eukaryotic Systems: An Unconfirmed Presence
To date, there is no direct evidence of the natural occurrence of this compound in eukaryotic organisms. However, its precursor, 5-hydroxypentanoic acid, has been reported in the tomato plant (Solanum lycopersicum), the photosynthetic protist Euglena gracilis, and the parasitic protozoan Trypanosoma brucei. The metabolic pathways that produce 5-hydroxypentanoic acid in these organisms have not been fully elucidated, and it remains unknown whether it is further activated to its CoA ester.
Quantitative Data
A thorough review of existing literature reveals a significant gap in the quantitative analysis of this compound. Currently, there is no published data on the intracellular or extracellular concentrations of this metabolite in any organism. This lack of quantitative data underscores the nascent stage of research into this particular acyl-CoA and highlights a critical area for future investigation.
Metabolic Pathways
The primary metabolic context for this compound is the fermentation of 5-aminovalerate by Clostridium aminovalericum.
5-Aminovalerate Degradation in Clostridium aminovalericum
In this pathway, 5-aminovalerate is first converted to glutaric semialdehyde, which is then reduced to 5-hydroxypentanoate. The key step involving the target molecule is the activation of 5-hydroxypentanoate to this compound by the 5-hydroxypentanoate CoA-transferase.[3] Subsequently, this compound is dehydrated to 4-pentenoyl-CoA by the enzyme 5-hydroxyvaleryl-CoA dehydratase.[4] This pathway ultimately leads to the production of valerate, acetate, and propionate.
Experimental Protocols
While no specific protocol for this compound has been published, methodologies for the analysis of other short-chain hydroxyacyl-CoAs can be adapted. The following is a proposed experimental protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][5]
Quantification of this compound by LC-MS/MS
Objective: To quantify the intracellular concentration of this compound in bacterial or cell cultures.
1. Sample Preparation (Metabolite Extraction):
-
Harvest cells by rapid centrifugation at a low temperature (e.g., 4°C) to quench metabolic activity.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate proteins by adding a cold extraction solvent. A common choice is a mixture of methanol (B129727), acetonitrile, and water (e.g., 40:40:20 v/v/v) or 10% trichloroacetic acid.
-
Vortex the mixture vigorously and incubate on ice.
-
Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
For samples with high salt content, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to desalt and concentrate the acyl-CoAs.[6]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separating acyl-CoAs.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM ammonium (B1175870) acetate) or a weak acid (e.g., 0.1% formic acid).[6]
-
Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The gradient should be optimized to ensure good separation of this compound from other isomers and related compounds.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment).
-
Precursor Ion: The theoretical m/z for [M+H]+ of this compound (C26H44N7O18P3S) is approximately 868.18. This should be confirmed with a synthesized standard.
-
Product Ion: A common and abundant fragment ion for acyl-CoAs corresponds to the pantetheine-phosphate moiety. The exact m/z of the characteristic fragment for this compound should be determined by infusion of a standard.
-
Collision Energy: The collision energy should be optimized to maximize the signal of the chosen product ion.
-
3. Quantification:
-
A calibration curve should be generated using a synthesized and purified this compound standard of known concentrations.
-
An internal standard, such as a stable isotope-labeled version of this compound or another acyl-CoA that is not naturally present in the sample, should be used to correct for variations in extraction efficiency and matrix effects.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Perspectives
This compound remains a poorly characterized metabolite, with its known natural occurrence confined to a specific metabolic pathway in Clostridium aminovalericum. The presence of its precursor, 5-hydroxypentanoic acid, in some eukaryotic organisms suggests that its distribution may be wider than currently appreciated, warranting further investigation. The complete absence of quantitative data is a major impediment to understanding its physiological significance.
Future research should prioritize the following:
-
Metabolomic screening: Targeted and untargeted metabolomic studies in a wider range of bacteria and eukaryotes are needed to establish the broader distribution of this compound.
-
Development of analytical standards: The chemical synthesis of a stable and pure this compound standard is essential for the development and validation of robust quantitative analytical methods.
-
Enzyme characterization: The identification and characterization of enzymes that synthesize and metabolize this compound in organisms other than Clostridium aminovalericum will be crucial for elucidating its metabolic roles.
Addressing these research gaps will not only enhance our fundamental understanding of cellular metabolism but may also uncover novel enzymatic targets for drug development and metabolic engineering.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C26H44N7O18P3S | CID 11966136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
5-hydroxypentanoyl-CoA as a potential biomarker in metabolic studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypentanoyl-CoA is an intermediate in fatty acid metabolism, formally derived from the condensation of coenzyme A with 5-hydroxypentanoic acid.[1] As an acyl-CoA, it occupies a central position in various metabolic pathways, and its fluctuating levels may serve as a critical indicator of metabolic health and disease. This technical guide provides a comprehensive overview of this compound, its metabolic context, and its potential as a biomarker. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this promising molecule. While quantitative data for this compound is not extensively available in public databases, this guide outlines the framework for its analysis and potential significance.
Metabolic Pathways Involving this compound
The metabolic significance of this compound is rooted in its position within key cellular processes. Its synthesis and catabolism are intrinsically linked to fatty acid metabolism and the central carbon cycle.
Anabolic Pathway: Synthesis of this compound
The primary known route for the synthesis of this compound involves the enzymatic action of 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14).[2] This enzyme catalyzes the reversible transfer of a CoA group from acetyl-CoA to 5-hydroxypentanoate, yielding this compound and acetate.[2] This reaction links the metabolism of short-chain fatty acids and their hydroxylated derivatives to the broader acyl-CoA pool.
Catabolic Pathway: Potential Degradation of this compound
While the precise catabolic pathway for this compound is not definitively established in the literature, it is hypothesized to undergo degradation through a modified beta-oxidation pathway, analogous to other hydroxy fatty acids. This proposed pathway involves a series of enzymatic reactions that ultimately convert this compound into key metabolic intermediates that can enter the citric acid cycle.
A plausible catabolic route, inferred from the metabolism of other 4-hydroxyacids, involves an initial phosphorylation step followed by subsequent oxidation and thiolytic cleavage. This would result in the formation of acetyl-CoA and propionyl-CoA, which are central molecules in cellular energy metabolism.
Quantitative Data
A comprehensive search of publicly available metabolomics databases and scientific literature did not yield specific quantitative data for this compound concentrations in various biological matrices under normal or pathological conditions. This represents a significant knowledge gap and a promising area for future research. The tables below are structured to accommodate such data as it becomes available.
Table 1: Hypothetical Concentration of this compound in Various Biological Samples
| Biological Matrix | Condition | Mean Concentration (µM) | Standard Deviation (µM) | Reference |
| Human Plasma | Healthy Control | Data Not Available | Data Not Available | |
| Human Plasma | Metabolic Syndrome | Data Not Available | Data Not Available | |
| Rodent Liver | Healthy Control | Data Not Available | Data Not Available | |
| Rodent Liver | Fatty Liver Disease | Data Not Available | Data Not Available | |
| Human Urine | Healthy Control | Data Not Available | Data Not Available | |
| Human Urine | Inborn Error of Metabolism | Data Not Available | Data Not Available |
Table 2: Fold Change of this compound in Disease States (Illustrative)
| Disease State | Tissue/Fluid | Fold Change vs. Control | p-value | Study Type |
| Type 2 Diabetes | Plasma | Data Not Available | Metabolomics | |
| Cardiovascular Disease | Heart Tissue | Data Not Available | Animal Model | |
| Non-alcoholic Fatty Liver Disease | Liver Biopsy | Data Not Available | Human Cohort |
Experimental Protocols
The quantification of this compound in biological samples can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for acyl-CoA species.
Protocol 1: Extraction and Quantification of this compound from Biological Tissues by LC-MS/MS
1. Sample Preparation and Extraction:
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue (10-50 mg) in a cold extraction solution (e.g., 80% methanol) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for polar metabolites.
-
Mobile Phase: Employ a gradient elution with mobile phase A consisting of an aqueous solution with a volatile modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and mobile phase B consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) with the same modifier.
-
Gradient: A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds.
-
-
Mass Spectrometry Detection:
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of analytical standards. A common transition for acyl-CoAs involves the neutral loss of the phosphopantetheine moiety.
-
3. Data Analysis:
-
Quantification: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard.
References
An In-depth Technical Guide to 5-Hydroxypentanoyl-CoA: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-hydroxypentanoyl-CoA, a key intermediate in lipid metabolism. This document details its chemical structure, physicochemical properties, and its role in biological pathways, offering valuable insights for researchers in metabolic diseases, drug discovery, and enzymology.
Chemical Structure and Identification
This compound is an acyl-CoA derivative of 5-hydroxypentanoic acid.[1] It is formed by the formal condensation of the thiol group of coenzyme A with the carboxyl group of 5-hydroxypentanoic acid.[1]
The chemical structure of this compound is presented below:
Molecular Formula: C26H44N7O18P3S[1]
IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxypentanethioate[1]
Synonyms: delta-hydroxyvaleryl-CoA, omega-hydroxyvaleryl-CoA, 5-hydroxyvaleryl-coenzyme A[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 867.7 g/mol | PubChem (Computed)[1] |
| Monoisotopic Mass | 867.16766 Da | PubChemLite (Predicted)[2] |
| XlogP3 | -5.7 | PubChem (Computed)[1] |
| Predicted Collision Cross Section ([M+H]+) | 262.5 Ų | PubChemLite (Predicted)[2] |
| Predicted Collision Cross Section ([M+Na]+) | 266.6 Ų | PubChemLite (Predicted)[2] |
| Predicted Collision Cross Section ([M-H]-) | 261.3 Ų | PubChemLite (Predicted)[2] |
Biological Significance and Metabolic Pathways
This compound is an intermediate in the metabolism of certain fatty acids. Its formation is catalyzed by the enzyme 5-hydroxypentanoate (B1236267) CoA-transferase (EC 2.8.3.14).[3][4][5][6] This enzyme transfers a CoA group from a donor, such as acetyl-CoA, to 5-hydroxypentanoate, forming this compound and releasing acetate (B1210297).[3][4][5][6]
The reaction is as follows:
5-hydroxypentanoate + acetyl-CoA ⇌ this compound + acetate [3][4][5]
Once formed, this compound can enter the beta-oxidation pathway . Beta-oxidation is a cyclical metabolic process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2, which are subsequently used for energy production.[7][8][9][10][11]
The metabolic pathway of this compound is depicted in the following diagram:
Experimental Protocols
Detailed experimental protocols specifically for the synthesis and enzymatic analysis of this compound are not extensively reported. However, based on general methodologies for similar compounds, the following outlines can be adapted.
Chemo-enzymatic Synthesis of this compound
The synthesis of acyl-CoAs can be achieved through several chemo-enzymatic methods. A common approach involves the activation of the carboxylic acid (5-hydroxypentanoic acid) and subsequent reaction with coenzyme A.
General Protocol using Carbonyldiimidazole (CDI):
-
Activation of 5-Hydroxypentanoic Acid:
-
Dissolve 5-hydroxypentanoic acid and carbonyldiimidazole (CDI) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).
-
Stir the reaction mixture at room temperature for approximately 1 hour to form the 5-hydroxypentanoyl-imidazole intermediate.
-
-
Reaction with Coenzyme A:
-
Prepare a solution of Coenzyme A (lithium or sodium salt) in a suitable buffer (e.g., 0.5 M sodium bicarbonate, pH 8.0).
-
Add the Coenzyme A solution to the activated 5-hydroxypentanoyl-imidazole mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
The resulting this compound can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
The following diagram illustrates a generalized workflow for the synthesis and purification of an acyl-CoA.
Enzymatic Assay for 5-Hydroxypentanoate CoA-transferase
The activity of 5-hydroxypentanoate CoA-transferase can be determined by monitoring the formation or consumption of one of the reaction components. A coupled spectrophotometric assay is a common method.
Coupled Spectrophotometric Assay Principle:
This assay can be designed to measure the production of acetate in a coupled reaction. For example, the acetate can be converted to acetyl-CoA by acetyl-CoA synthetase, a reaction that consumes ATP. The consumption of ATP can then be coupled to the oxidation of NADH by lactate (B86563) dehydrogenase and pyruvate (B1213749) kinase, leading to a decrease in absorbance at 340 nm.
General Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing magnesium chloride, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.
-
Add acetyl-CoA synthetase and 5-hydroxypentanoate to the mixture.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the enzyme source containing 5-hydroxypentanoate CoA-transferase.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the activity of 5-hydroxypentanoate CoA-transferase.
-
Conclusion
This compound is a crucial, yet under-characterized, metabolite at the intersection of fatty acid metabolism. This guide provides a foundational understanding of its chemical nature and biological context. Further research, particularly in obtaining experimental physicochemical data and developing specific, validated analytical methods, will be essential to fully elucidate its role in health and disease, and to explore its potential as a therapeutic target.
References
- 1. This compound | C26H44N7O18P3S | CID 11966136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C26H44N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 3. chemwhat.com [chemwhat.com]
- 4. ENZYME - 2.8.3.14 5-hydroxypentanoate CoA-transferase [enzyme.expasy.org]
- 5. EC 2.8.3.14 - 5-hydroxypentanoate CoA-transferase. [ebi.ac.uk]
- 6. EC 2.8.3.14 [iubmb.qmul.ac.uk]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. Fatty acid beta oxidation | Abcam [abcam.com]
- 9. Beta-oxidation pathway Neobiotech [neo-biotech.com]
- 10. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Genetic Regulation of 5-Hydroxypentanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the genetic and enzymatic regulation of 5-hydroxypentanoyl-CoA metabolism, a key pathway with implications in microbial production of valuable C5 platform chemicals. This document details the core metabolic pathways, the key enzymes and their genetic determinants, and the known transcriptional regulatory mechanisms. Furthermore, it presents structured quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic and regulatory networks to facilitate a deeper understanding and further research in this area.
Introduction
This compound is a central intermediate in the metabolism of 5-hydroxyvalerate, a C5 platform chemical with broad industrial applications, including the production of polymers and biofuels. The efficient biological synthesis of 5-hydroxyvalerate and its derivatives relies on a thorough understanding of the metabolic pathways that produce and consume this compound. This guide focuses on the genetic and enzymatic machinery responsible for the transformation of this key metabolite, with a particular emphasis on the pathways identified in microorganisms such as Clostridium aminovalericum and genetically engineered strains of Escherichia coli and Corynebacterium glutamicum.
Metabolic Pathways Involving this compound
The metabolism of this compound is primarily associated with the degradation of 5-aminovalerate and the engineered biosynthesis of 5-hydroxyvalerate.
Anaerobic Degradation of 5-Aminovalerate in Clostridium aminovalericum
Clostridium aminovalericum degrades 5-aminovalerate through a pathway involving this compound. The key enzymatic steps are:
-
Activation of 5-Hydroxyvalerate: 5-hydroxyvalerate is converted to this compound by the action of 5-hydroxyvalerate CoA-transferase.[1][2]
-
Dehydration and Subsequent Reactions: this compound is then dehydrated to 4-pentenoyl-CoA by 5-hydroxyvaleryl-CoA dehydratase.[3] This is followed by a series of reactions leading to the formation of central metabolites.[4]
Engineered Biosynthesis of 5-Hydroxyvalerate
Metabolic engineering efforts have successfully established pathways for 5-hydroxyvalerate production in host organisms like E. coli and C. glutamicum. These pathways typically start from L-lysine and converge on the formation of 5-hydroxyvalerate via glutarate semialdehyde. The final reduction step can be catalyzed by various aldehyde reductases.
Key Enzymes and Their Genetic Determinants
Several key enzymes are involved in the metabolism of this compound and its precursors. The genes encoding these enzymes have been identified in various microorganisms.
| Enzyme | Gene (Organism) | EC Number | Function |
| 5-Hydroxyvalerate CoA-transferase | Not explicitly identified, but activity demonstrated in Clostridium aminovalericum | 2.8.3.14 | Acetyl-CoA + 5-hydroxypentanoate (B1236267) <=> Acetate + this compound[1][2][5] |
| 5-Hydroxyvaleryl-CoA dehydratase | Not explicitly identified, but activity demonstrated in Clostridium aminovalericum | - | This compound <=> 4-pentenoyl-CoA + H₂O[3] |
| Lysine 2-monooxygenase | davB (Pseudomonas putida) | 1.13.12.4 | L-lysine + O₂ -> 5-aminopentanamide (B169292) + CO₂ + H₂O |
| 5-Aminovaleramidase | davA (Pseudomonas putida) | 3.5.1.30 | 5-aminopentanamide + H₂O -> 5-aminopentanoate + NH₃ |
| 5-Aminovalerate aminotransferase | davT (Pseudomonas putida) | 2.6.1.48 | 5-aminopentanoate + α-ketoglutarate <=> Glutarate semialdehyde + L-glutamate |
| Aldehyde Dehydrogenase | gabD (E. coli) | 1.2.1.16 | Glutarate semialdehyde + NAD⁺ + H₂O -> Glutarate + NADH + 2H⁺ |
| Aldehyde Reductase | yahK (E. coli) | 1.1.1.- | Glutarate semialdehyde + NADPH + H⁺ -> 5-hydroxyvalerate + NADP⁺[6] |
| Aldehyde Reductase | cpnD (Clostridium aminovalericum) | 1.1.1.- | Glutarate semialdehyde + NADPH + H⁺ -> 5-hydroxyvalerate + NADP⁺[6] |
Genetic Regulation of this compound Metabolism
The transcriptional regulation of the genes involved in this compound metabolism is crucial for controlling the metabolic flux through the pathway. While specific regulators for the entire pathway are not fully elucidated, insights can be drawn from related catabolic pathways in bacteria.
Transcriptional regulators from the TetR and MarR families are known to control the expression of catabolic operons for various compounds.[7][8] It is plausible that regulators from these families are involved in controlling the expression of the genes for 5-hydroxyvalerate degradation in organisms like Clostridium aminovalericum. For instance, in some bacteria, the expression of catabolic genes is negatively regulated by a repressor that is inactivated by the presence of the substrate or an intermediate of the pathway.
In engineered strains, the expression of the heterologous genes is typically controlled by inducible promoters, allowing for external control of the metabolic pathway.
Quantitative Data
Enzyme Kinetics
Quantitative data on the kinetic parameters of the enzymes involved is essential for metabolic modeling and engineering.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Organism |
| 5-Hydroxyvalerate CoA-transferase | 5-Hydroxyvaleryl-CoA | > Propionyl-CoA > Acetyl-CoA | - | Clostridium aminovalericum[1] |
| 5-Hydroxyvaleryl-CoA dehydratase | 5-Hydroxyvaleryl-CoA | - | - | Clostridium aminovalericum[3] |
Experimental Protocols
Enzyme Assay for 5-Hydroxyvalerate CoA-transferase
This protocol is adapted from the characterization of similar CoA transferases.
Principle: The activity of 5-hydroxyvalerate CoA-transferase can be measured by monitoring the formation of this compound from 5-hydroxyvalerate and a CoA donor (e.g., acetyl-CoA). The reverse reaction, the formation of a colored or fluorescent thiol upon release of free CoA, can also be monitored using Ellman's reagent (DTNB).[9]
Materials:
-
Purified 5-hydroxyvalerate CoA-transferase
-
5-hydroxyvalerate
-
Acetyl-CoA
-
Tris-HCl buffer (pH 8.0)
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, 5-hydroxyvalerate, and DTNB.
-
Initiate the reaction by adding acetyl-CoA.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate anion.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Gene Expression Analysis by RT-qPCR
This protocol allows for the quantification of the transcript levels of the genes involved in this compound metabolism.
Principle: Reverse transcription quantitative PCR (RT-qPCR) is used to measure the amount of specific mRNA transcripts.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (forward and reverse) for the target genes (e.g., davA, davB, yahK) and a reference gene.
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the microbial cells grown under inducing and non-inducing conditions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a reference gene.[10]
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol can be used to identify the binding of a putative transcriptional regulator to the promoter regions of the genes involved in this compound metabolism.
Principle: ChIP is used to determine the in vivo interaction of proteins with specific genomic DNA regions.
Materials:
-
Formaldehyde for cross-linking
-
Cell lysis buffers
-
Antibody specific to the putative transcriptional regulator
-
Protein A/G magnetic beads
-
Buffers for washing and elution
-
qPCR reagents as described in section 6.2.
-
Primers targeting the promoter regions of the genes of interest.
Procedure:
-
Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitation: Immunoprecipitate the protein-DNA complexes using an antibody specific to the transcriptional regulator of interest.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers designed to amplify the promoter regions of the target genes to quantify the amount of precipitated DNA. An enrichment of the target promoter DNA in the immunoprecipitated sample compared to a negative control indicates binding of the transcription factor.[11][12]
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway from L-lysine to 5-hydroxyvalerate and the subsequent metabolism of this compound.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing the expression of genes involved in this compound metabolism.
Logical Relationship of Transcriptional Regulation
Caption: A model for the transcriptional regulation of a catabolic operon involved in this compound metabolism.
Conclusion
The genetic regulation of this compound metabolism is a complex process involving a cascade of enzymes and regulatory proteins. While significant progress has been made in identifying the key enzymes and engineering synthetic pathways for the production of related C5 chemicals, a detailed understanding of the native transcriptional regulatory networks remains an area for future investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore this metabolic pathway, with the ultimate goal of optimizing microbial cell factories for the sustainable production of valuable bioproducts. Further research focusing on the identification and characterization of the specific transcriptional regulators and the elucidation of the complete kinetic parameters of the involved enzymes will be critical for advancing the field.
References
- 1. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-hydroxypentanoate CoA-transferase - Wikipedia [en.wikipedia.org]
- 3. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EC 2.8.3.14 [iubmb.qmul.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The TetR Family Repressor HpaR Negatively Regulates the Catabolism of 5-Hydroxypicolinic Acid in Alcaligenes faecalis JQ135 by Binding to Two Unique DNA Sequences in the Promoter of Hpa Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precise Transcription Control Drives Optimized Catabolism of β‑5-Type Lignin-Derived Dimers in Sphingobium lignivorans SYK‑6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of high-throughput RT-qPCR to assess modulations of gene expression profiles related to genomic stability and interactions by cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
The Central Role of 5-Hydroxypentanoyl-CoA in Anaerobic Bacterial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxypentanoyl-CoA is a pivotal intermediate in the anaerobic metabolism of certain bacteria, particularly within the genus Clostridium. Its formation and subsequent conversion are integral to the degradation pathways of five-carbon compounds, such as 5-aminovalerate. This technical guide provides an in-depth exploration of the function of this compound, detailing its metabolic context, the enzymes governing its transformations, and the experimental methodologies required for its study. This document is intended to serve as a comprehensive resource for researchers investigating anaerobic bacterial metabolism and for professionals in drug development targeting these pathways.
Introduction
Anaerobic bacteria have evolved diverse and intricate metabolic pathways to thrive in oxygen-deprived environments. A key feature of these pathways is the utilization of coenzyme A (CoA) thioesters to activate and channel substrates through various transformations. This compound has been identified as a crucial intermediate in the fermentation of 5-aminovalerate by the anaerobic bacterium Clostridium aminovalericum.[1][2] Understanding the metabolic fate of this compound is essential for elucidating the complete picture of five-carbon amino acid degradation and its contribution to the cellular energy and carbon balance in these organisms.
The Metabolic Pathway of 5-Aminovalerate Degradation
In Clostridium aminovalericum, 5-aminovalerate is fermented to a mixture of acetate, propionate, and valerate.[1] This process involves a series of enzymatic reactions where this compound serves as a key branching point. The initial steps involve the conversion of 5-aminovalerate to 5-hydroxyvalerate, which is then activated to its CoA thioester, this compound.
Formation of this compound
The activation of 5-hydroxyvalerate to this compound is catalyzed by the enzyme 5-hydroxyvalerate CoA-transferase (EC 2.8.3.14).[3] This enzyme facilitates the transfer of a CoA moiety from a donor, typically acetyl-CoA, to 5-hydroxyvalerate, producing this compound and acetate.
The Fate of this compound
Once formed, this compound is a substrate for the enzyme 5-hydroxyvaleryl-CoA dehydratase . This enzyme catalyzes the reversible dehydration of this compound to 4-pentenoyl-CoA.[4] This reaction is a critical step that introduces a double bond into the carbon chain, priming it for further metabolism. The pathway continues through a series of reactions involving intermediates such as 2,4-pentadienoyl-CoA, trans-2-pentenoyl-CoA, and L-3-hydroxyvaleryl-CoA, ultimately leading to the formation of acetyl-CoA and propionyl-CoA, which are then converted to the final fermentation products.[1]
The following diagram illustrates the central part of the 5-aminovalerate degradation pathway focusing on the role of this compound.
Quantitative Data
Quantitative analysis of the intracellular concentrations of CoA esters provides crucial insights into the metabolic state of the cell and the regulation of metabolic pathways. While specific data for this compound in Clostridium aminovalericum is not extensively reported in the literature, data from other Clostridium species can provide a comparative context.
| CoA Ester | Concentration (µM) in Clostridium acetobutylicum | Method | Reference |
| Acetyl-CoA | Varies with growth phase (decreases from acidogenic to solventogenic phase) | HPLC | [5] |
| Butyryl-CoA | Varies with growth phase (increases from acidogenic to solventogenic phase) | HPLC | [5] |
| Acetoacetyl-CoA | Below detection limit (<21 µM) | HPLC | [5] |
| β-Hydroxybutyryl-CoA | Below detection limit (<21 µM) | HPLC | [5] |
| Crotonyl-CoA | Below detection limit (<21 µM) | HPLC | [5] |
| This compound | Not Reported |
Table 1: Intracellular Concentrations of Various CoA Esters in Clostridium acetobutylicum.
| Enzyme | Property | Value | Organism | Reference |
| 5-Hydroxyvalerate CoA-transferase | Molecular Mass (native) | 178 +/- 11 kDa | C. aminovalericum | [3] |
| Subunit Molecular Mass | 47 kDa (Homotetramer) | C. aminovalericum | [3] | |
| Substrate Specificity (V/Km) | 5-hydroxyvaleryl-CoA > propionyl-CoA > acetyl-CoA | C. aminovalericum | [3] | |
| 5-Hydroxyvaleryl-CoA dehydratase | Molecular Mass (native) | 169 +/- 3 kDa | C. aminovalericum | [4] |
| Subunit Molecular Mass | 42 kDa (Homotetramer) | C. aminovalericum | [4] |
Table 2: Properties of Key Enzymes in this compound Metabolism.
Experimental Protocols
Cultivation of Anaerobic Bacteria
A generalized protocol for the cultivation of strict anaerobes like Clostridium aminovalericum is outlined below. Specific media components and growth conditions should be optimized for the particular strain.
Extraction of Intracellular CoA Esters
Accurate quantification of intracellular metabolites requires rapid quenching of metabolic activity and efficient extraction.
Materials:
-
Anaerobic bacterial culture
-
Quenching solution: 60% methanol (B129727) (-40°C)
-
Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v), chilled to -20°C
-
Centrifuge capable of refrigeration and anaerobic operation (or performed in an anaerobic chamber)
-
Sonication device
-
Lyophilizer or vacuum concentrator
Protocol:
-
Quenching: Rapidly transfer a known volume of the bacterial culture into 2 volumes of ice-cold quenching solution. Mix immediately.
-
Cell Pelleting: Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 5 minutes at 4°C under anaerobic conditions.
-
Washing: Discard the supernatant and wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline) to remove extracellular contaminants. Repeat the centrifugation.
-
Extraction: Resuspend the cell pellet in the pre-chilled extraction solvent.
-
Cell Lysis: Lyse the cells using sonication on ice. Perform short bursts to prevent overheating.
-
Debris Removal: Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the extract completely using a lyophilizer or vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for analysis (e.g., mobile phase for HPLC).
Quantification of this compound by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of CoA esters.
Instrumentation:
-
HPLC system with a reverse-phase C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate)
-
Mobile Phase B: Acetonitrile
-
This compound standard (if available, otherwise relative quantification can be performed)
Protocol:
-
Sample Preparation: Prepare the extracted metabolites as described in section 4.2.
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample.
-
Apply a gradient elution to separate the CoA esters. A typical gradient would involve increasing the percentage of Mobile Phase B over time.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound, and a specific product ion will be monitored.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
The following diagram outlines the workflow for the quantification of this compound.
Conclusion
This compound is a critical metabolic intermediate in the anaerobic degradation of five-carbon compounds by certain bacteria. Its study provides a window into the unique biochemical strategies employed by these organisms to derive energy and building blocks from their environment. The methodologies outlined in this guide, from anaerobic cultivation to advanced mass spectrometry-based quantification, offer a robust framework for researchers to investigate the role of this compound and other CoA esters in anaerobic metabolism. A deeper understanding of these pathways is not only fundamental to microbiology but also holds potential for applications in biotechnology and the development of novel antimicrobial agents.
References
- 1. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway of 5-aminovalerate degradation by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Concentrations of Coenzyme A and Its Derivatives from Clostridium acetobutylicum ATCC 824 and Their Roles in Enzyme Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Hydroxypentanoyl-CoA in Expanding the Diversity of Polyhydroxyalkanoates
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. The versatility of their monomeric composition allows for the production of biopolymers with a wide range of physical and chemical properties, making them attractive alternatives to conventional plastics in various industrial and biomedical applications. While the synthesis of short-chain-length PHAs, such as poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), is well-established, the incorporation of other monomers like 5-hydroxyvalerate (5HV) from its CoA-activated precursor, 5-hydroxypentanoyl-CoA, offers a pathway to novel copolymers with enhanced flexibility and modified degradation characteristics. This technical guide provides an in-depth exploration of the role of this compound in PHA synthesis, detailing the metabolic pathways for its formation, the enzymatic machinery involved, and its polymerization into PHA copolymers. Furthermore, this document presents quantitative data on 5HV-containing PHAs, detailed experimental protocols for their analysis, and visualizations of the key biochemical pathways and experimental workflows.
Introduction to Polyhydroxyalkanoates (PHAs) and the Significance of 5-Hydroxyvalerate (5HV)
Polyhydroxyalkanoates are linear polyesters produced by numerous bacteria in response to nutrient limitation, where a carbon source is available in excess. The general structure of PHAs consists of (R)-hydroxyalkanoic acid monomers, with the most common being 3-hydroxybutyrate (B1226725) (3HB). The diversity of PHAs arises from the incorporation of over 150 different monomers, which are broadly classified based on the number of carbon atoms into short-chain-length (scl-PHA, C3-C5) and medium-chain-length (mcl-PHA, C6-C14) PHAs.
The incorporation of 5-hydroxyvalerate (5HV) as a comonomer in PHA chains is of particular interest as it imparts unique properties to the resulting copolymer. Unlike the more common 3-hydroxyalkanoates, 5HV introduces a longer, more flexible segment into the polymer backbone. This can lead to a reduction in crystallinity, a lower melting point, and increased elasticity, thereby expanding the range of applications for these bioplastics, from flexible films and packaging to soft tissue engineering scaffolds. The key precursor for the incorporation of 5HV into the growing PHA chain is its activated form, this compound.
Metabolic Pathways for the Synthesis of this compound
The biosynthesis of this compound in PHA-producing bacteria can be achieved through the metabolism of specific precursor substrates. Two primary pathways have been identified or proposed:
Pathway from δ-Valerolactone
The cyclic ester δ-valerolactone serves as an effective precursor for the production of 5HV-containing PHAs in microorganisms such as Cupriavidus necator. While the complete enzymatic cascade for this conversion is not fully elucidated in all organisms, the proposed pathway involves two key steps:
-
Ring-Opening of δ-Valerolactone: The lactone ring of δ-valerolactone is hydrolyzed to form 5-hydroxyvaleric acid (5-hydroxypentanoate). This reaction is likely catalyzed by a lactonase or a non-specific esterase.
-
Activation to this compound: The resulting 5-hydroxyvaleric acid is then activated to its coenzyme A thioester, this compound. This activation is a crucial step for its subsequent polymerization.
Pathway from 5-Hydroxypentanoate (B1236267) via CoA Transferase
A more direct enzymatic route for the synthesis of this compound involves the action of a CoA transferase. The enzyme 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) catalyzes the transfer of a CoA moiety from a donor molecule, such as acetyl-CoA, to 5-hydroxypentanoate, forming this compound and releasing acetate.[1][2][3][4][5][6][7][8][9] This enzyme has been identified in organisms like Clostridium aminovalericum.[10]
The reaction is as follows: Acetyl-CoA + 5-hydroxypentanoate ⇌ Acetate + this compound[1][5]
This pathway provides a direct mechanism for the activation of exogenously supplied 5-hydroxypentanoate or 5-hydroxypentanoate derived from other metabolic routes.
Polymerization of this compound into PHA
Once synthesized, this compound serves as a substrate for PHA synthase (PhaC), the key enzyme in PHA biosynthesis. PHA synthases catalyze the polymerization of hydroxyacyl-CoA monomers into the growing PHA chain, with the concomitant release of coenzyme A.
PHA synthases are classified into four classes based on their substrate specificity and subunit composition. Class I and Class II synthases are of particular interest for the polymerization of a range of monomers. Class I PHA synthases, such as the well-characterized enzyme from Cupriavidus necator, primarily polymerize short-chain-length (R)-3-hydroxyacyl-CoAs (C3-C5).[11][12] However, some Class I synthases exhibit a broader substrate specificity and are capable of incorporating 5-hydroxyvaleryl-CoA into the polymer chain, leading to the formation of copolymers like poly(3-hydroxybutyrate-co-5-hydroxyvalerate) [P(3HB-co-5HV)].
The ability of a particular PHA synthase to accept this compound as a substrate is a critical determinant for the production of 5HV-containing PHAs. While extensive kinetic data for this compound is not widely available, the successful production of P(3HB-co-5HV) in various microorganisms demonstrates the catalytic capability of their native or engineered PHA synthases.
Quantitative Data on 5HV-Containing PHAs
The incorporation of 5HV into PHA copolymers has been demonstrated in several studies, with the monomer composition being influenced by the bacterial strain, cultivation conditions, and the precursor supplied.
| Bacterial Strain | Carbon Source(s) | PHA Copolymer | 5HV Content (mol%) | Reference |
| Cupriavidus necator | Fructose, δ-Valerolactone | P(3HB-co-5HV) | up to 44.2 | [13] |
| Halomonas bluephagenesis | 1,5-Pentanediol | P(3HB-co-5HV) | 8 - 32 | [6] |
| Cupriavidus necator | Bean oil, δ-Valerolactone | P(3HB-co-3HHx-co-5HV) | 5.3 | [13] |
Experimental Protocols
Production and Extraction of 5HV-Containing PHA
Objective: To produce and extract PHA copolymers containing 5HV units from a bacterial culture.
Materials:
-
PHA-producing bacterial strain (e.g., Cupriavidus necator)
-
Growth medium (e.g., Nutrient-rich medium for initial growth, followed by a nitrogen-limited mineral salts medium for PHA accumulation)
-
Carbon source (e.g., Fructose or glucose)
-
5HV precursor (e.g., δ-valerolactone or sodium 5-hydroxypentanoate)
-
Centrifuge
-
Lyophilizer (freeze-dryer)
-
Soxhlet extraction apparatus
-
Methanol (B129727) (or another suitable precipitating anti-solvent)
Procedure:
-
Cultivation: Inoculate the PHA-producing bacterium into a nutrient-rich medium and incubate under optimal growth conditions (e.g., 30°C with shaking).
-
PHA Accumulation: Once the culture reaches a suitable cell density, transfer the cells to a nitrogen-limited mineral salts medium containing the primary carbon source and the 5HV precursor. Incubate for a period of 48-72 hours to allow for PHA accumulation.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 8,000 x g for 15 minutes).
-
Washing and Drying: Wash the cell pellet with distilled water and then lyophilize to obtain a dry cell mass.
-
Extraction: Extract the PHA from the dried cells using chloroform in a Soxhlet extractor for 24 hours.
-
Precipitation and Purification: Filter the chloroform extract to remove cell debris. Precipitate the PHA by adding the chloroform solution to a 10-fold excess of cold methanol with stirring.
-
Recovery: Collect the precipitated PHA by filtration or centrifugation and dry the polymer under vacuum.
Analysis of 5HV Monomer Content by Gas Chromatography (GC)
Objective: To determine the molar percentage of 5HV in a PHA copolymer sample.
Materials:
-
Dry PHA sample
-
Methanolysis solution (e.g., 3% (v/v) H₂SO₄ in methanol)
-
Chloroform
-
Internal standard (e.g., Benzoic acid)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl ester analysis
Procedure:
-
Methanolysis: Accurately weigh 10-20 mg of the dry PHA sample into a screw-capped test tube.
-
Add 2 mL of methanolysis solution and 2 mL of chloroform containing the internal standard.
-
Seal the tube tightly and heat at 100°C for 3.5 to 4 hours in a heating block or oven. This process depolymerizes the PHA and converts the hydroxyalkanoate monomers into their corresponding methyl esters.
-
Phase Separation: After cooling to room temperature, add 1 mL of distilled water to the tube and vortex thoroughly to induce phase separation.
-
Sample Preparation for GC: Carefully withdraw the lower organic (chloroform) phase, which contains the methyl esters of the PHA monomers, and transfer it to a GC vial.
-
GC Analysis: Inject an aliquot of the sample into the GC. The operating conditions will vary depending on the instrument and column but a typical temperature program would be: initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at a rate of 8°C/min, and hold for 5 minutes.
-
Quantification: Identify the peaks corresponding to the methyl esters of 3-hydroxybutyrate and 5-hydroxyvalerate by comparing their retention times with those of standards. Quantify the peak areas and calculate the molar composition of the copolymer using the internal standard for calibration.[13][14]
Assay for 5-Hydroxypentanoate CoA-Transferase Activity
Objective: To determine the enzymatic activity of 5-hydroxypentanoate CoA-transferase.
Principle: This assay is based on the continuous spectrophotometric monitoring of the formation of this compound. However, a direct assay is challenging. A coupled enzyme assay, adapted from similar CoA transferase assays, can be employed.[2]
Materials:
-
Cell-free extract or purified enzyme preparation
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
5-hydroxypentanoate
-
Acetyl-CoA
-
Coupling enzyme (e.g., a specific dehydrogenase that uses this compound as a substrate)
-
NAD⁺ or NADP⁺ (depending on the dehydrogenase)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing the assay buffer, 5-hydroxypentanoate, acetyl-CoA, the coupling enzyme, and NAD⁺ or NADP⁺.
-
Initiation: Start the reaction by adding the cell-free extract or purified 5-hydroxypentanoate CoA-transferase.
-
Monitoring: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD(P)⁺ to NAD(P)H by the coupling enzyme acting on the newly formed this compound.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NAD(P)H formation using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Visualizations of Pathways and Workflows
Metabolic Pathways for 5HV-PHA Synthesis
Caption: Metabolic pathways for the synthesis of 5HV-containing PHA.
Experimental Workflow for Production and Analysis of 5HV-PHA
Caption: General workflow for 5HV-PHA production and analysis.
Conclusion
The incorporation of 5-hydroxyvalerate into polyhydroxyalkanoates via its activated precursor, this compound, represents a significant strategy for diversifying the properties of these biodegradable polymers. The metabolic pathways, primarily initiated from precursors like δ-valerolactone or 5-hydroxypentanoate, and culminating in the polymerization by PHA synthases, offer opportunities for metabolic engineering to enhance the production of these novel copolymers. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of microbiology, biotechnology, and materials science to explore the synthesis and characterization of 5HV-containing PHAs. Further research into the kinetic properties of the involved enzymes and the optimization of fermentation processes will be crucial for the commercial viability of these advanced biomaterials, paving the way for their application in specialized fields, including drug delivery and tissue engineering.
References
- 1. Comparative binding affinity and stability of PHA synthase from Pseudomonas putida and Pseudomonas aeruginosa with acetyl and acyl substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, new assay, and properties of coenzyme A transferase from Peptostreptococcus elsdenii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential Enzymatic Conversion of α‐Angelica Lactone to γ‐Valerolactone through Hydride‐Independent C=C Bond Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sequential Enzymatic Conversion of α-Angelica Lactone to γ-Valerolactone through Hydride-Independent C=C Bond Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. ENZYME - 2.8.3.14 5-hydroxypentanoate CoA-transferase [enzyme.expasy.org]
- 8. EC 2.8.3.14 [iubmb.qmul.ac.uk]
- 9. EC 2.8.3.14 - 5-hydroxypentanoate CoA-transferase. [ebi.ac.uk]
- 10. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of the Catalytic Domain of the Class I Polyhydroxybutyrate Synthase from Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantification of the Monomer Compositions of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) and Poly(3-hydroxyvalerate) by Alkaline Hydrolysis and Using High-Performance Liquid Chromatography | MDPI [mdpi.com]
- 14. Production in Escherichia coli of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) with Differing Monomer Compositions from Unrelated Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxypentanoyl-CoA: A Versatile Precursor for C5 Biofuel Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The urgent need to transition from fossil fuels to renewable energy sources has spurred significant research into the development of advanced biofuels. Among the promising candidates, C5 alcohols and diols offer superior energy density and compatibility with existing infrastructure compared to ethanol. A key challenge in the bio-production of these C5 molecules is the efficient synthesis of suitable precursor molecules. 5-Hydroxypentanoyl-CoA has emerged as a critical and versatile intermediate in engineered metabolic pathways for the production of C5 platform chemicals and biofuels. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its conversion into valuable biofuels, and the experimental protocols required for its study and production.
Biosynthesis of this compound
Currently, no known natural metabolic pathways produce this compound directly from central carbon metabolism in common industrial microorganisms like Escherichia coli or Corynebacterium glutamicum. Therefore, its production relies on the construction of novel biosynthetic pathways through metabolic engineering. The primary strategies involve the conversion of L-lysine or its derivatives.
Pathways from L-Lysine
L-lysine, an amino acid produced on a large scale through industrial fermentation, serves as an excellent starting point for the synthesis of C5 compounds. Several engineered pathways have been developed to convert L-lysine to 5-hydroxyvalerate (5-HV), the immediate precursor of this compound.
One prominent pathway involves the enzymes L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA) from Pseudomonas putida. These enzymes catalyze the conversion of L-lysine to 5-aminovalerate (5-AVA)[1][2][3]. Subsequently, 5-AVA is converted to glutarate semialdehyde, which is then reduced to 5-hydroxyvalerate by an aldehyde reductase, such as YahK from E. coli[4][5].
Another pathway utilizes an L-lysine α-oxidase (RaiP) to convert L-lysine to 2-keto-6-aminocaproate, which is then further metabolized to 5-aminovalerate[6][7][8]. This 5-aminovalerate can then be channeled into the same downstream pathway to produce 5-hydroxyvalerate.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Engineering of Corynebacterium glutamicum for High-Level Production of 1,5-Pentanediol, a C5 Diol Platform Chemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Escherichia coli for De Novo Production of 1,5-Pentanediol from Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Engineering of for Production of 1,5-Pentanediol from Glucose. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating the Metabolic Maze: An In-depth Technical Guide to the Degradation Pathways of 5-Hydroxypentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxypentanoyl-CoA is an intriguing metabolic intermediate whose degradation is crucial for cellular homeostasis and energy balance. While not a canonical fatty acid, its structural similarity suggests a catabolic fate intertwined with the well-established β-oxidation pathway. This technical guide provides a comprehensive overview of the putative degradation pathway of this compound, synthesizing current knowledge and providing a framework for future research. We delve into the enzymatic steps, present available quantitative data, and offer detailed experimental protocols to facilitate further investigation into this metabolic route. The information presented herein is intended to be a valuable resource for researchers in metabolism, drug discovery, and related fields who are seeking to understand and manipulate this pathway for therapeutic benefit.
Introduction
This compound is an acyl-CoA thioester that can be formed from the activation of 5-hydroxypentanoic acid. Its metabolic significance is an area of growing interest, particularly in the context of understanding cellular carbon flux and the metabolism of modified fatty acids. The presence of a hydroxyl group on the ω-carbon introduces a unique chemical feature that distinguishes it from typical saturated fatty acyl-CoAs, raising questions about its processing by the standard enzymatic machinery of fatty acid oxidation. This guide will explore the proposed degradation pathway of this compound, which is hypothesized to proceed through a modified β-oxidation spiral.
The Putative Degradation Pathway of this compound
The degradation of this compound is proposed to occur via a series of enzymatic reactions analogous to the mitochondrial β-oxidation of fatty acids. This pathway facilitates the sequential removal of two-carbon units in the form of acetyl-CoA. The key distinction in the degradation of this compound is the presence of a terminal hydroxyl group, which necessitates additional enzymatic steps for its complete oxidation.
The proposed pathway can be visualized as follows:
Enzymatic Steps and Quantitative Data
The degradation of this compound is catalyzed by a series of enzymes with broad substrate specificities, primarily those of the fatty acid β-oxidation pathway. While specific kinetic data for the intermediates of this compound degradation are limited, data from analogous substrates provide valuable insights.
Step 1: Dehydrogenation by Acyl-CoA Dehydrogenase
The first step is the oxidation of this compound to 5-hydroxy-trans-Δ²-pentenoyl-CoA, catalyzed by an acyl-CoA dehydrogenase. Medium-chain acyl-CoA dehydrogenase (MCAD) is a likely candidate for this reaction.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | Source |
| 5-Hydroxydecanoyl-CoA | Human Liver MCAD | 12.8 ± 0.6 | 14.1 | [1] |
| Decanoyl-CoA | Human Liver MCAD | ~3 | 6.4 | [1] |
Table 1: Kinetic parameters of Acyl-CoA Dehydrogenase with a hydroxyacyl-CoA substrate.
Step 2: Hydration by Enoyl-CoA Hydratase
The second step involves the hydration of the double bond in 5-hydroxy-trans-Δ²-pentenoyl-CoA by enoyl-CoA hydratase to form 3,5-dihydroxypentanoyl-CoA. Enoyl-CoA hydratases are known to have a broad substrate range.
Quantitative data for the hydration of 5-hydroxy-trans-Δ²-pentenoyl-CoA is not currently available. It is anticipated that the enzyme would exhibit activity towards this substrate, albeit potentially with different kinetics compared to standard enoyl-CoAs.
Step 3: Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase
The third step is the NAD⁺-dependent oxidation of the 3-hydroxyl group of 3,5-dihydroxypentanoyl-CoA to yield 3-keto-5-hydroxypentanoyl-CoA, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase.
Specific kinetic data for 3,5-dihydroxypentanoyl-CoA are not available. The presence of a second hydroxyl group at the 5-position may influence substrate binding and turnover rates.
Step 4: Thiolytic Cleavage by β-Ketothiolase
The final step of the first cycle is the thiolytic cleavage of 3-keto-5-hydroxypentanoyl-CoA by β-ketothiolase, using a molecule of free coenzyme A. This reaction is expected to yield one molecule of acetyl-CoA and one molecule of 3-hydroxypropionyl-CoA.
Quantitative data for the thiolysis of 3-keto-5-hydroxypentanoyl-CoA are not available. The substrate specificity of thiolases is generally broad for the acyl portion of the substrate.
Experimental Protocols
To facilitate further research into the degradation of this compound, this section provides detailed methodologies for key experiments.
Synthesis of Substrates
A prerequisite for enzymatic assays is the availability of the necessary substrates.
4.1.1. Synthesis of 5-Hydroxypentanoic Acid: 5-Hydroxypentanoic acid can be synthesized from the reduction of glutaric anhydride (B1165640) or through the oxidation of 1,5-pentanediol.
4.1.2. Enzymatic Synthesis of this compound: this compound can be synthesized from 5-hydroxypentanoic acid and coenzyme A using an acyl-CoA synthetase or by the reverse reaction of 5-hydroxypentanoate (B1236267) CoA-transferase.
In Vitro Reconstitution of the Degradation Pathway
A powerful approach to studying the pathway is to reconstitute it in vitro using purified enzymes.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4) containing this compound, FAD, NAD⁺, and coenzyme A.
-
Enzyme Addition: Sequentially add purified acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Sampling: Take aliquots at different time points.
-
Analysis: Analyze the reaction products by HPLC or LC-MS/MS to monitor the disappearance of the substrate and the appearance of intermediates and final products.
Enzyme Activity Assays
The activity of each enzyme in the pathway can be measured individually.
4.3.1. Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric): This assay measures the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, coupled to the oxidation of the acyl-CoA substrate. The reduction can be monitored spectrophotometrically.
4.3.2. Enoyl-CoA Hydratase Activity Assay (Spectrophotometric): The hydration of the enoyl-CoA substrate can be monitored by the decrease in absorbance at around 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond.
4.3.3. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric): The activity is measured by monitoring the increase in absorbance at 340 nm due to the formation of NADH from NAD⁺.
4.3.4. β-Ketothiolase Activity Assay (Spectrophotometric): The thiolytic cleavage of the β-ketoacyl-CoA substrate can be monitored by the decrease in absorbance at around 303 nm, which is characteristic of the enolate form of the β-ketoacyl-CoA magnesium complex.
Analysis of Metabolites by HPLC and Mass Spectrometry
4.4.1. HPLC Analysis of Acyl-CoA Esters: Reverse-phase HPLC with UV detection (at 260 nm for the adenine (B156593) ring of CoA) is a standard method for separating and quantifying acyl-CoA esters.
4.4.2. LC-MS/MS Analysis for High Sensitivity and Specificity: Liquid chromatography coupled with tandem mass spectrometry provides a highly sensitive and specific method for identifying and quantifying the intermediates of the degradation pathway, even at low concentrations in complex biological samples.
Conclusion and Future Directions
The degradation of this compound is a fascinating metabolic puzzle that likely involves the versatile machinery of the β-oxidation pathway. While a putative pathway can be outlined, significant gaps in our knowledge remain, particularly concerning the specific kinetic parameters of the enzymes involved and the regulation of this pathway. The experimental protocols detailed in this guide provide a roadmap for researchers to systematically investigate the degradation of this compound. Future studies should focus on:
-
Determining the kinetic constants of the β-oxidation enzymes with the hydroxylated intermediates.
-
Identifying the specific isoforms of the enzymes responsible for each step.
-
Investigating the regulation of this pathway and its interplay with other metabolic routes.
-
Exploring the physiological and pathological implications of altered this compound metabolism.
A deeper understanding of this pathway will not only enhance our fundamental knowledge of cellular metabolism but may also open new avenues for the development of therapeutic strategies targeting metabolic disorders.
References
Methodological & Application
Protocol for the Enzymatic Synthesis of 5-Hydroxypentanoyl-CoA
Application Note
This document provides a detailed protocol for the enzymatic synthesis of 5-hydroxypentanoyl-CoA, a key intermediate in various metabolic pathways. The synthesis is achieved through the activity of 5-hydroxypentanoate (B1236267) CoA-transferase (EC 2.8.3.14), an enzyme that facilitates the transfer of Coenzyme A (CoA) from a donor molecule to 5-hydroxypentanoate. This protocol is intended for researchers, scientists, and professionals in the fields of biochemistry, microbiology, and drug development who require a reliable method for producing this important acyl-CoA thioester for experimental purposes.
The primary enzyme discussed in this protocol is 5-hydroxypentanoate CoA-transferase from the anaerobic bacterium Clostridium aminovalericum. This enzyme catalyzes the reaction between acetyl-CoA and 5-hydroxypentanoate to yield this compound and acetate. While acetyl-CoA is a common CoA donor, other acyl-CoAs such as propionyl-CoA and butyryl-CoA can also serve as substrates, albeit with lower efficiency.[1][2]
The synthesized this compound can be utilized in a variety of in vitro studies, including enzyme kinetics, metabolic pathway elucidation, and as a standard for analytical measurements. Understanding the synthesis and metabolism of this compound is particularly relevant in the context of amino acid fermentation pathways in anaerobic microorganisms.[3][4][5]
Quantitative Data
Table 1: Properties of 5-Hydroxypentanoate CoA-transferase from Clostridium aminovalericum
| Property | Value | Reference |
| Native Molecular Mass | 178 ± 11 kDa | [1] |
| Subunit Molecular Mass | 47 kDa | [1] |
| Quaternary Structure | Homotetramer | [1] |
| Reaction Kinetics | Ping-pong bi-bi | [6] |
Table 2: Substrate Specificity of 5-Hydroxypentanoate CoA-transferase *
| CoA Ester Substrate (in order of decreasing specificity) | Corresponding Acid Substrate |
| 5-Hydroxyvaleryl-CoA | 5-Hydroxypentanoate |
| Propionyl-CoA | Propionate |
| Acetyl-CoA | Acetate |
| (Z)-5-Hydroxy-2-pentenoyl-CoA | (Z)-5-Hydroxy-2-pentenoate |
| Butyryl-CoA | Butyrate |
| Valeryl-CoA | Valerate |
| Adapted from Eikmanns & Buckel, 1990.[1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is based on the known reaction catalyzed by 5-hydroxypentanoate CoA-transferase and general principles of enzymatic assays for CoA transferases.
Materials:
-
Purified 5-hydroxypentanoate CoA-transferase (partially purified or homogenous)
-
5-hydroxypentanoate solution (e.g., 1 M, pH 7.8)
-
Acetyl-CoA solution (e.g., 100 mM)
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.8
-
Quenching solution: 10% (v/v) perchloric acid or 50% formic acid
-
HPLC system with a C18 column for analysis and purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations in the reaction buffer:
-
5-hydroxypentanoate: 10 mM
-
Acetyl-CoA: 1 mM
-
5-hydroxypentanoate CoA-transferase: 0.1 - 1 µg/mL (concentration to be optimized based on enzyme activity)
-
-
The total reaction volume can be scaled as needed (e.g., 100 µL for analytical scale or 1-5 mL for preparative scale).
-
-
Incubation:
-
Incubate the reaction mixture at a suitable temperature, typically between 25°C and 37°C. The optimal temperature should be determined empirically.
-
Allow the reaction to proceed for a defined period, for example, 30-60 minutes. The reaction time can be optimized by taking aliquots at different time points and analyzing the product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of the quenching solution (e.g., 100 µL of 10% perchloric acid to a 100 µL reaction).
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to a new tube.
-
Analyze the formation of this compound using reverse-phase HPLC. The mobile phase can be a gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 5.5).
-
Monitor the elution profile at a wavelength of 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.
-
Protocol 2: Purification of this compound
This is a general protocol for the purification of acyl-CoA esters and may require optimization.
Materials:
-
Crude reaction mixture containing this compound
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE Conditioning Solution 1: 100% Methanol (B129727)
-
SPE Conditioning Solution 2: Water
-
SPE Wash Solution: Water or a low percentage of organic solvent in water
-
SPE Elution Buffer: Methanol or acetonitrile
-
Lyophilizer
Procedure:
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing through 2-3 column volumes of methanol, followed by 2-3 column volumes of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the quenched reaction mixture onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2-3 column volumes of water to remove salts and other hydrophilic impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 1-2 column volumes of methanol or acetonitrile.
-
-
Lyophilization:
-
Collect the eluate and freeze-dry it using a lyophilizer to obtain the purified this compound as a solid.
-
-
Purity Assessment:
-
Re-dissolve the lyophilized product in a suitable buffer and assess its purity by HPLC.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Metabolic context of this compound in C. aminovalericum.
References
- 1. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EC 2.8.3.14 [iubmb.qmul.ac.uk]
- 3. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum.: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Pathway of 5-aminovalerate degradation by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification, new assay, and properties of coenzyme A transferase from Peptostreptococcus elsdenii - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 5-Hydroxypentanoyl-CoA in Bacterial Cultures using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways within bacteria, including fatty acid metabolism, polyketide synthesis, and the production of secondary metabolites. The ability to accurately quantify specific acyl-CoAs, such as 5-hydroxypentanoyl-CoA, is crucial for understanding bacterial physiology, identifying novel metabolic pathways, and for the development of new antimicrobial agents. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the analysis of these low-abundance and often unstable molecules.[1][2]
This document provides a comprehensive protocol for the extraction and quantification of this compound from bacterial cultures using a targeted LC-MS/MS approach. The methodology is designed to ensure high recovery, stability, and accurate quantification.
Metabolic Significance of Hydroxyacyl-CoAs in Bacteria
Hydroxyacyl-CoAs are key intermediates in the β-oxidation and de novo synthesis of fatty acids. In many bacteria, (R)-3-hydroxyacyl-CoAs also serve as precursors for the synthesis of polyhydroxyalkanoates (PHAs), which are carbon and energy storage polymers.[3][4] The quantification of specific hydroxyacyl-CoA species like this compound can provide valuable insights into the metabolic flux through these pathways under different growth conditions or in response to genetic or chemical perturbations.
Below is a generalized metabolic pathway illustrating the involvement of hydroxyacyl-CoAs.
Figure 1: Generalized metabolic pathways involving hydroxyacyl-CoAs in bacteria.
Experimental Protocols
This section details the step-by-step procedure for the quantification of this compound from bacterial cultures.
Materials and Reagents
-
Bacterial culture of interest
-
Internal Standard (IS): Stable isotope-labeled acyl-CoA (e.g., ¹³C₃¹⁵N₁-pantothenate labeled CoAs) or a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA).
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
5-Sulfosalicylic acid (SSA)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Zirconia/silica beads (0.1 mm)
-
Microcentrifuge tubes (1.5 mL, pre-chilled)
-
Centrifuge capable of 4°C and >14,000 x g
-
Bead beater homogenizer
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation and Extraction
The extraction protocol is critical for quenching metabolic activity and ensuring the stability of the acyl-CoA thioesters.
Figure 2: Workflow for the extraction of acyl-CoAs from bacterial cultures.
Detailed Protocol:
-
Cell Harvesting: Rapidly cool a defined volume of bacterial culture by placing it on an ice-water bath for 2-5 minutes. Pellet the cells by centrifugation at >5,000 x g for 5 minutes at 4°C.
-
Cell Washing: Discard the supernatant and wash the cell pellet once with an equal volume of ice-cold PBS. Centrifuge again under the same conditions and discard the supernatant.
-
Metabolic Quenching and Lysis: To the cell pellet, add 500 µL of ice-cold 10 mM ammonium formate (pH 7) and a volume of zirconia/silica beads. Add the internal standard at a known concentration at this stage.
-
Homogenization: Place the tubes in a bead beater homogenizer and perform 3 cycles of homogenization at maximum speed for 30-second intervals. Keep the samples on dry ice for 2 minutes between cycles to prevent warming.[1]
-
Extraction: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled 1.5 mL tube.
-
Drying: Evaporate the supernatant to dryness using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 5% (w/v) 5-sulfosalicylic acid in LC-MS grade water.[5] Vortex briefly and centrifuge at >14,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 8.1 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-15 min: 2% B |
Note: The use of a slightly basic mobile phase without ion-pairing reagents has been shown to provide good separation for acyl-CoAs.[6]
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
MRM Transitions for this compound:
The fragmentation of acyl-CoAs is characterized by a neutral loss of the 5'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[1][2][7] The molecular weight of this compound is 869.2 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 870.2.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 870.2 | 363.2 | ~25 | Quantifier, [M+H - 507]⁺ |
| This compound | 870.2 | 428.0 | ~35 | Qualifier, Adenosine 3',5'-diphosphate fragment |
| Internal Standard (e.g., C17:0-CoA) | 1018.5 | 511.5 | ~30 | [M+H - 507]⁺ |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation and Quantification
Quantification is performed by constructing a calibration curve using known concentrations of a this compound standard (if available) or a closely related standard, spiked into a matrix blank. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Example Quantitative Data:
The following table presents hypothetical, yet plausible, quantitative data for this compound in two different bacterial species under varying growth conditions. This data is for illustrative purposes.
| Bacterial Species | Growth Condition | This compound (pmol/mg protein) | Standard Deviation |
| Escherichia coli | Glucose-rich media | 0.85 | ± 0.12 |
| Escherichia coli | Fatty acid supplement | 2.15 | ± 0.25 |
| Pseudomonas putida | Glucose-rich media | 1.20 | ± 0.18 |
| Pseudomonas putida | Nitrogen limitation | 5.60 | ± 0.75 |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in bacterial cultures. The protocol emphasizes sample stability and high recovery through an optimized extraction procedure. The provided LC and MS parameters serve as a strong starting point for method development and can be adapted to various bacterial species and experimental contexts. This analytical tool will be invaluable for researchers investigating bacterial metabolism, antibiotic development, and the production of bio-based chemicals.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific identification of (R)-3-hydroxyacyl-ACP: CoA transacylase gene from Pseudomonas and Burkholderia strains by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of the Pseudomonas putida 3-hydroxyacyl ACP:CoA transacylase, which diverts intermediates of fatty acid de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coenzyme A metabolism: a key driver of gut microbiota dynamics and metabolic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Absolute Quantification of 5-Hydroxypentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypentanoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester that plays a role in various metabolic pathways. Accurate and precise quantification of this metabolite is crucial for understanding its physiological and pathological significance, particularly in the context of metabolic disorders and drug development. This document provides a detailed application note and protocol for the development of a standard curve for the absolute quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol covers the synthesis of a this compound standard, sample preparation, LC-MS/MS method development, and data analysis.
Overview of the Quantification Workflow
The absolute quantification of this compound involves several key steps, from the preparation of a standard and internal standard to the analysis of biological samples. The overall workflow is depicted below.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| 5-Hydroxypentanoic acid | Simson Pharma Limited, Clearsynth, etc. | Varies |
| Coenzyme A trilithium salt | Sigma-Aldrich | C3019 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | Sigma-Aldrich | E7750 |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 130672 |
| Acetonitrile (LC-MS grade) | Fisher Scientific | A955-4 |
| Methanol (B129727) (LC-MS grade) | Fisher Scientific | A456-4 |
| Water (LC-MS grade) | Fisher Scientific | W6-4 |
| Formic acid (LC-MS grade) | Thermo Scientific | 85178 |
| Ammonium acetate | Sigma-Aldrich | A1542 |
| Heptadecanoyl-CoA (Internal Standard) | Avanti Polar Lipids | 870717 |
| Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB) | Waters | WAT094225 |
Experimental Protocols
Synthesis of this compound Standard
Protocol:
-
Activation of 5-Hydroxypentanoic Acid:
-
Dissolve 10 mg of 5-hydroxypentanoic acid in 1 mL of anhydrous dimethylformamide (DMF).
-
Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
-
Thioesterification with Coenzyme A:
-
In a separate vial, dissolve 25 mg of Coenzyme A trilithium salt in 1 mL of 100 mM sodium bicarbonate buffer (pH 8.0).
-
Slowly add the activated 5-hydroxypentanoic acid solution to the Coenzyme A solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted Coenzyme A and salts.
-
Elute the this compound with a methanol/water mixture (e.g., 70:30 v/v).
-
Lyophilize the purified product to obtain a stable powder.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound by high-resolution mass spectrometry (HRMS) and ¹H NMR. The exact mass of this compound (C₂₆H₄₄N₇O₁₈P₃S) is 867.1676 g/mol .[1]
-
Internal Standard Selection and Preparation
For absolute quantification, a suitable internal standard (IS) is essential to correct for variations in sample preparation and instrument response.
-
Ideal Internal Standard (Stable Isotope-Labeled): The gold standard is a stable isotope-labeled (e.g., ¹³C₅ or D₉) this compound. However, this is not commercially available. It can be synthesized following the protocol in section 4.1, starting from a custom-synthesized ¹³C₅- or D₉-5-hydroxypentanoic acid.
-
Alternative Internal Standard (Odd-Chain Acyl-CoA): A more accessible alternative is to use an odd-chain acyl-CoA that is not naturally present in the biological system being studied.[2] Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for acyl-CoA analysis.[3]
Preparation of Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol. Store at -80°C.
Sample Preparation from Biological Matrices
This protocol is suitable for the extraction of short-chain acyl-CoAs from cultured cells or tissues. All steps should be performed on ice to minimize degradation.
-
Cell/Tissue Homogenization:
-
For cultured cells (adherent): Aspirate the medium, wash the cells twice with ice-cold PBS, and then add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) directly to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For tissues: Weigh the frozen tissue and homogenize it in 10 volumes of ice-cold 10% TCA.
-
-
Internal Standard Spiking:
-
Add a known amount of the internal standard (e.g., 10 µL of a 10 µg/mL working solution) to each sample lysate.
-
-
Protein Precipitation and Extraction:
-
Vortex the samples vigorously for 1 minute.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove the TCA and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
LC-MS/MS Analysis
The following are recommended starting conditions for the LC-MS/MS analysis of this compound. These parameters may require optimization for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 10 minutes |
Mass Spectrometry (MS) Conditions:
Acyl-CoAs typically fragment in a predictable manner, with a characteristic neutral loss of the 5'-phospho-ADP moiety (507.1 Da).[4][5]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 868.2 | 361.1 | 0.05 | 40 | 30 |
| Heptadecanoyl-CoA (IS) | 1006.4 | 499.3 | 0.05 | 50 | 45 |
Standard Curve and Quantification
Preparation of Calibration Standards:
-
Prepare a 1 mg/mL stock solution of the synthesized this compound in methanol.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
Spike a constant amount of the internal standard into each calibration standard.
Data Analysis:
-
Inject the calibration standards into the LC-MS/MS system and acquire the data in MRM mode.
-
Integrate the peak areas for both this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot the peak area ratio against the concentration of this compound to generate a standard curve.
-
Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
Quantification of this compound in Samples:
-
Process and analyze the biological samples as described in sections 4.3 and 4.4.
-
Calculate the peak area ratio of this compound to the internal standard in the samples.
-
Use the equation from the standard curve to calculate the concentration of this compound in the samples.
Data Presentation
The quantitative data should be summarized in a clear and concise table for easy comparison.
| Sample ID | Peak Area (5-OH-Pentanoyl-CoA) | Peak Area (Internal Standard) | Peak Area Ratio | Concentration (ng/mL) |
| Standard 1 | ... | ... | ... | 1 |
| Standard 2 | ... | ... | ... | 5 |
| Standard 3 | ... | ... | ... | 10 |
| Standard 4 | ... | ... | ... | 50 |
| Standard 5 | ... | ... | ... | 100 |
| Standard 6 | ... | ... | ... | 500 |
| Standard 7 | ... | ... | ... | 1000 |
| Blank | ... | ... | ... | 0 |
| Sample 1 | ... | ... | ... | Calculated |
| Sample 2 | ... | ... | ... | Calculated |
| Sample 3 | ... | ... | ... | Calculated |
Conclusion
This application note provides a comprehensive protocol for the development of a standard curve and the absolute quantification of this compound in biological samples using LC-MS/MS. The successful implementation of this method will enable researchers to accurately determine the levels of this important metabolite, thereby facilitating a deeper understanding of its role in health and disease. Careful attention to the synthesis and purification of the standard, as well as the selection of an appropriate internal standard, are critical for obtaining reliable and reproducible results.
References
- 1. This compound | C26H44N7O18P3S | CID 11966136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction for the Isolation of 5-Hydroxypentanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Hydroxypentanoyl-CoA is a short-chain acyl-coenzyme A (acyl-CoA) intermediate that plays a role in various metabolic pathways. Accurate and efficient isolation of this analyte from complex biological matrices is crucial for its quantification and subsequent functional studies. Solid-phase extraction (SPE) offers a robust and selective method for the purification and concentration of acyl-CoAs. This document provides a detailed protocol for the isolation of this compound from biological samples using a weak anion-exchange SPE sorbent. The methodology is based on established protocols for a broad range of acyl-CoAs and is expected to be highly effective for this compound due to its structural and chemical properties as an acyl-CoA.[1][2]
Data Presentation
The recovery of acyl-CoAs using solid-phase extraction can be influenced by the chain length of the acyl group. The following table summarizes the reported recovery efficiencies for various acyl-CoA species using a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel sorbent, which is recommended in this protocol.[1][3] While specific recovery data for this compound is not explicitly available, the data for other short-chain acyl-CoAs provide a strong indication of the expected efficiency.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% |
Experimental Protocol
This protocol details the extraction and purification of this compound from tissue samples. The procedure involves tissue homogenization, protein precipitation, and solid-phase extraction.[1][3][4]
Materials:
-
Tissues: Fresh or frozen tissue samples (50-100 mg).
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[3][4]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[3]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[3]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[3]
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or another suitable odd-chain acyl-CoA.
-
Glass homogenizer
-
Centrifuge capable of 12,000 x g and 4°C
-
SPE vacuum manifold
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[3] This step protonates the pyridyl group, enabling it to function as an anion exchanger.[1]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.[3]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.[3]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[3]
-
-
Sample Concentration and Reconstitution:
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound and the underlying signaling pathway logic of acyl-CoA metabolism.
Caption: Experimental workflow for acyl-CoA enrichment using SPE.
Caption: Central role of Acyl-CoAs in cellular metabolism.
References
- 1. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Reconstitution of the 5-Aminovalerate Degradation Pathway: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed guide for the in vitro reconstitution of the metabolic pathway for 5-aminovalerate degradation, a key pathway in anaerobic bacteria such as Clostridium aminovalericum. This pathway is of significant interest for understanding anaerobic metabolism and for potential applications in biocatalysis and drug development. A central intermediate in this pathway is 5-hydroxypentanoyl-CoA. The complete degradation of 5-aminovalerate yields valerate, acetate, propionate, and ammonia.[1] The successful reconstitution of this pathway in a controlled in vitro environment allows for the systematic study of its individual enzymatic steps, the identification of rate-limiting reactions, and the screening of potential inhibitors or modulators.
The pathway involves a series of enzymatic conversions, starting with the transamination of 5-aminovalerate and proceeding through several CoA-activated intermediates. The key enzymes in this pathway that are the focus of this protocol are 5-hydroxyvalerate CoA-transferase and 5-hydroxyvaleryl-CoA dehydratase.[2][3]
Metabolic Pathway Overview
The anaerobic degradation of 5-aminovalerate in Clostridium aminovalericum proceeds through the following sequence of intermediates:
-
Glutaric semialdehyde
-
5-hydroxyvalerate
-
5-hydroxyvaleryl-CoA
-
4-pentenoyl-CoA
-
2,4-pentadienoyl-CoA
-
trans-2-pentenoyl-CoA
-
L-3-hydroxyvaleryl-CoA
-
3-ketovaleryl-CoA
-
Acetyl-CoA and Propionyl-CoA[1]
This application note will focus on the core reactions involving the formation and initial conversion of this compound.
Quantitative Data Summary
The following tables summarize the known properties and kinetic parameters of the key enzymes involved in the central part of the 5-aminovalerate degradation pathway.
Table 1: Properties of Key Enzymes in the 5-Aminovalerate Degradation Pathway
| Enzyme | EC Number | Source Organism | Molecular Weight (kDa) | Subunit Structure |
| 5-Hydroxypentanoate (B1236267) CoA-transferase | 2.8.3.14 | Clostridium aminovalericum | 178 ± 11 | Homotetramer (47 kDa subunits)[2] |
| 5-Hydroxyvaleryl-CoA dehydratase | 4.2.1.- | Clostridium aminovalericum | 169 ± 3 | Homotetramer (42 kDa subunits)[3] |
Table 2: Substrate Specificity of 5-Hydroxypentanoate CoA-transferase
| CoA Ester Substrate | Relative Specificity (V/Km) |
| 5-Hydroxyvaleryl-CoA | +++++ (Highest) |
| Propionyl-CoA | ++++ |
| Acetyl-CoA | +++ |
| (Z)-5-Hydroxy-2-pentenoyl-CoA | ++ |
| Butyryl-CoA | + |
| Valeryl-CoA | + (Lowest) |
Data is qualitative based on the reported decreasing order of specificity.[2] The enzyme exhibits ping-pong kinetics.[2]
Experimental Protocols
Enzyme Purification
Note: The following are generalized protocols based on methods for purifying enzymes from Clostridium species and should be optimized for each specific enzyme. All steps should be carried out at 4°C, and anaerobic conditions should be maintained where necessary.
Protocol 4.1.1: Purification of 5-Hydroxypentanoate CoA-transferase from Clostridium aminovalericum
-
Cell Lysate Preparation:
-
Harvest C. aminovalericum cells from culture by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or French press.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Ammonium (B1175870) Sulfate (B86663) Fractionation:
-
Slowly add solid ammonium sulfate to the clear lysate to a final saturation of 40-70% while gently stirring.
-
Incubate for 1 hour to allow protein precipitation.
-
Collect the precipitate by centrifugation.
-
Resuspend the pellet in a minimal volume of the lysis buffer and dialyze against the same buffer to remove excess ammonium sulfate.
-
-
Ion-Exchange Chromatography:
-
Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with the lysis buffer.
-
Wash the column with the same buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the lysis buffer.
-
Collect fractions and assay for 5-hydroxypentanoate CoA-transferase activity.
-
-
Affinity/Hydrophobic Interaction Chromatography:
-
Pool the active fractions and subject them to further purification using affinity chromatography (e.g., with a CoA-agarose resin) or hydrophobic interaction chromatography (e.g., Phenyl-Sepharose).
-
Elute the protein using appropriate conditions (e.g., a decreasing salt gradient for hydrophobic interaction).
-
-
Size-Exclusion Chromatography:
-
As a final polishing step, apply the concentrated active fractions to a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Collect fractions and assess purity by SDS-PAGE. Pool the pure fractions and store at -80°C.
-
Protocol 4.1.2: Purification of 5-Hydroxyvaleryl-CoA dehydratase
The purification of 5-hydroxyvaleryl-CoA dehydratase can follow a similar chromatographic procedure as outlined for the CoA-transferase, with appropriate modifications to the buffer systems and gradients as determined by the specific properties of the enzyme.[3]
Enzyme Activity Assays
Protocol 4.2.1: Assay for 5-Hydroxypentanoate CoA-transferase Activity
This assay measures the formation of this compound from 5-hydroxypentanoate and a CoA donor (e.g., acetyl-CoA).
-
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM MgCl2
-
0.4 mM Acetyl-CoA
-
10 mM 5-Hydroxypentanoate
-
Purified 5-Hydroxypentanoate CoA-transferase
-
-
Procedure:
-
Pre-incubate the reaction mixture without 5-hydroxypentanoate at 37°C for 5 minutes.
-
Initiate the reaction by adding 5-hydroxypentanoate.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 10% perchloric acid).
-
-
Detection and Quantification:
-
The formation of this compound can be monitored using HPLC.[1] A C18 reverse-phase column can be used with a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer. The CoA esters can be detected by their absorbance at 260 nm.
-
Protocol 4.2.2: Assay for 5-Hydroxyvaleryl-CoA dehydratase Activity
This assay measures the dehydration of 5-hydroxyvaleryl-CoA to 4-pentenoyl-CoA.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 7.5
-
0.2 mM 5-Hydroxyvaleryl-CoA
-
Purified 5-Hydroxyvaleryl-CoA dehydratase
-
-
Procedure:
-
Pre-incubate the buffer and enzyme at 37°C for 5 minutes.
-
Start the reaction by adding 5-hydroxyvaleryl-CoA.
-
Monitor the increase in absorbance at 263 nm, which corresponds to the formation of the double bond in 4-pentenoyl-CoA.
-
In Vitro Reconstitution of the Pathway Segment
This protocol describes the reconstitution of the two-step conversion of 5-hydroxypentanoate to 4-pentenoyl-CoA.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 7.8
-
10 mM MgCl2
-
0.5 mM Acetyl-CoA
-
5 mM 5-Hydroxypentanoate
-
Purified 5-Hydroxypentanoate CoA-transferase (e.g., 1-5 µg)
-
Purified 5-Hydroxyvaleryl-CoA dehydratase (e.g., 1-5 µg)
-
-
Procedure:
-
Combine all components in a reaction vessel.
-
Incubate at 37°C.
-
Take aliquots at various time points (e.g., 0, 10, 30, 60, 120 minutes).
-
Quench the reaction in the aliquots with an equal volume of cold acetonitrile or perchloric acid.
-
-
Analysis:
-
Analyze the time-course samples by HPLC-MS/MS to monitor the disappearance of 5-hydroxypentanoate and the transient formation of this compound and the final product, 4-pentenoyl-CoA.
-
Visualizations
References
- 1. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Engineering Strategies for Enhanced 5-Hydroxypentanoyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic engineering of microbial hosts, primarily Escherichia coli, to enhance the production of 5-hydroxypentanoyl-CoA. This valuable intermediate serves as a precursor for the synthesis of various specialty chemicals and biopolymers. The strategies outlined focus on the construction of a synthetic pathway from a renewable feedstock, levulinic acid, and subsequent conversion to the target acyl-CoA molecule.
Application Notes
The production of this compound in a microbial host necessitates a multi-faceted metabolic engineering approach. The core strategy involves the establishment of a biosynthetic pathway to first produce 5-hydroxypentanoate (B1236267) (also known as 5-hydroxyvalerate), followed by its activation to the corresponding CoA-thioester.
A promising pathway for 5-hydroxypentanoate synthesis starts from levulinic acid, a biomass-derived platform chemical. This pathway relies on the heterologous expression of a gene cluster, such as the lva operon from Pseudomonas putida, which encodes the necessary enzymes for the conversion of levulinic acid to intermediates that can be further reduced to 5-hydroxypentanoate. Key enzymatic steps include the conversion of levulinic acid to 4-hydroxyvalerate (4HV) and subsequently to other hydroxyvalerate isomers. While direct production of 5-hydroxypentanoate from central metabolites is also conceivable, the levulinic acid-based route offers a more direct and potentially higher-yielding approach.
Once 5-hydroxypentanoate is produced, the final step is its conversion to this compound. This is achieved through the action of a CoA-transferase. Specifically, the enzyme 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) catalyzes the transfer of a CoA moiety from a donor like acetyl-CoA to 5-hydroxypentanoate, yielding this compound and acetate (B1210297).[1][2][3][4] The heterologous expression of a potent 5-hydroxypentanoate CoA-transferase is therefore a critical step in maximizing the final product titer.
Optimization of the microbial host is essential for high-yield production. This includes redirecting carbon flux towards precursor molecules like acetyl-CoA, optimizing fermentation conditions such as pH, temperature, and aeration, and potentially knocking out competing metabolic pathways that drain precursors or consume the product.
Quantitative Data Summary
While direct quantitative data for this compound production is limited in publicly available literature, data for the production of related hydroxyvalerate monomers in engineered E. coli provides a strong benchmark for the potential of the upstream pathway. The following table summarizes the production of polyhydroxyalkanoates (PHAs) containing 4-hydroxyvalerate (4HV) and 3-hydroxyvalerate (B1259860) (3HV) monomers derived from levulinic acid.[5][6][7][8] This data indicates the successful conversion of levulinic acid to hydroxyvaleryl-CoA intermediates, which are direct precursors for polymerization.
| Engineered Strain | Precursor Substrate | Product | Titer (wt% of DCW) |
| E. coli expressing lvaEDABC and phaC | Levulinic Acid + Glucose | P(4HV) | 9.1% |
| E. coli expressing lvaEDABC and phaC | Levulinic Acid + Glucose | P(3HV-co-4HV) | 1.7% |
| E. coli expressing lvaEDABC, phaAB, and phaC | Levulinic Acid + Glucose | P(3HB-co-4HV) | 24.2% |
| E. coli expressing lvaEDABC, phaAB, and phaC | Levulinic Acid + Glucose | P(3HB-co-3HV-co-4HV) | 35.6% |
DCW: Dry Cell Weight
Signaling Pathways and Experimental Workflows
Engineered Metabolic Pathway for this compound Production
Caption: Engineered metabolic pathway for this compound production from levulinic acid.
Experimental Workflow for Strain Engineering and Production
Caption: General experimental workflow for engineered strain construction and product quantification.
Experimental Protocols
Protocol 1: Construction of this compound Production Strain
1.1. Gene Synthesis and Plasmid Construction:
-
Gene Sourcing: The lvaEDABC gene cluster from Pseudomonas putida KT2440 and a candidate gene for 5-hydroxypentanoate CoA-transferase (e.g., from Clostridium aminovalericum) should be synthesized. Codon optimization for E. coli expression is highly recommended.
-
Vector Selection: A suitable expression vector with a strong inducible promoter (e.g., T7 or araBAD) and a compatible origin of replication should be chosen. A medium to high copy number plasmid is generally preferred.
-
Cloning Strategy: Standard molecular cloning techniques such as restriction enzyme digestion and ligation or Gibson assembly can be used to clone the synthesized genes into the expression vector. It may be advantageous to place the lva cluster and the CoA-transferase gene on the same or separate compatible plasmids.
1.2. Transformation and Verification:
-
Host Strain: A common laboratory strain of E. coli, such as DH5α for cloning and BL21(DE3) for expression, can be used.
-
Transformation: The constructed plasmid(s) are transformed into the expression host using standard protocols (e.g., heat shock or electroporation).
-
Verification: Successful transformants are selected on antibiotic-containing agar (B569324) plates. The integrity of the cloned genes should be verified by colony PCR and Sanger sequencing.
Protocol 2: Shake Flask Cultivation and Induction
-
Media Preparation: Prepare Luria-Bertani (LB) or a defined minimal medium (e.g., M9) supplemented with glucose (10-20 g/L) and the appropriate antibiotic(s).
-
Inoculation: Inoculate a single colony of the engineered strain into a starter culture and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate the main culture with the overnight starter culture to an initial OD600 of ~0.1.
-
Induction: Grow the main culture at 30-37°C with vigorous shaking. When the OD600 reaches mid-log phase (e.g., 0.6-0.8), add the inducer (e.g., IPTG for the T7 promoter) to the appropriate final concentration.
-
Substrate Addition: Concurrently with induction, add levulinic acid to the culture medium. The optimal concentration should be determined empirically but can start in the range of 1-5 g/L.
-
Incubation: Continue incubation for 24-72 hours post-induction to allow for product accumulation.
Protocol 3: Optimization of Fermentation Conditions
For higher production titers, fermentation conditions should be optimized in a bioreactor.
-
pH Control: Maintain the pH of the culture between 6.5 and 7.0 using automated addition of acid and base.[9][10]
-
Temperature: While E. coli grows optimally at 37°C, a lower temperature (e.g., 30°C) after induction may improve protein solubility and product formation.[9][11]
-
Dissolved Oxygen (DO): Maintain DO levels above 20% saturation through controlled agitation and aeration to ensure aerobic metabolism.
-
Feeding Strategy: A fed-batch strategy with controlled feeding of glucose and levulinic acid can prevent substrate inhibition and maintain productivity over a longer period.
Protocol 4: Quantification of this compound by HPLC-MS/MS
4.1. Sample Preparation:
-
Cell Quenching and Lysis: Rapidly quench metabolic activity by mixing a known volume of cell culture with cold methanol. Harvest cells by centrifugation and lyse them using methods such as sonication or bead beating in a suitable buffer.
-
Metabolite Extraction: Extract acyl-CoAs from the cell lysate using a solvent mixture, for example, isopropanol/acetonitrile/water. Solid-phase extraction (SPE) can be employed for sample cleanup and enrichment of acyl-CoAs.[12][13]
4.2. HPLC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phases, such as an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate or ammonium hydroxide) and an organic solvent like acetonitrile.[12][14]
-
Mass Spectrometry: Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound will need to be determined using a purified standard. A neutral loss scan for the CoA moiety can also be used for identification.[15]
-
Quantification: Generate a standard curve using a commercially available or synthesized standard of this compound to accurately quantify the concentration in the biological samples. Internal standards should be used to correct for matrix effects and variations in extraction efficiency.
References
- 1. ENZYME - 2.8.3.14 5-hydroxypentanoate CoA-transferase [enzyme.expasy.org]
- 2. chemwhat.com [chemwhat.com]
- 3. EC 2.8.3.14 - 5-hydroxypentanoate CoA-transferase. [ebi.ac.uk]
- 4. EC 2.8.3.14 [iubmb.qmul.ac.uk]
- 5. Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. Construction of Trans-4-hydroxy-L-proline-producing Escherichia coli and Optimization of Fermentation Conditions | MDPI [mdpi.com]
- 10. vetdergikafkas.org [vetdergikafkas.org]
- 11. Frontiers | Optimization of Culture Conditions for Secretory Production of 3-Hydroxybutyrate Oligomers Using Recombinant Escherichia coli [frontiersin.org]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxypentanoate CoA-Transferase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypentanoate (B1236267) CoA-transferase (EC 2.8.3.14) is an enzyme that plays a role in the metabolism of 5-hydroxypentanoate. It catalyzes the reversible transfer of Coenzyme A (CoA) from a donor, such as acetyl-CoA, to 5-hydroxypentanoate, forming 5-hydroxypentanoyl-CoA and the corresponding carboxylate.[1] The reaction is as follows:
Acetyl-CoA + 5-Hydroxypentanoate ⇌ Acetate (B1210297) + this compound [1]
This enzyme is of interest to researchers studying metabolic pathways, particularly in microorganisms like Clostridium aminovalericum, from which it has been purified and characterized.[2] Understanding the activity of this enzyme is crucial for applications in metabolic engineering and drug discovery.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of 5-hydroxypentanoate CoA-transferase.
Principle of the Assay
The activity of 5-hydroxypentanoate CoA-transferase can be continuously monitored by measuring the rate of Coenzyme A (CoA) release from the reverse reaction (the transfer of CoA from this compound to acetate). The liberated free CoA possesses a thiol group (-SH) that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm. The rate of TNB²⁻ formation is directly proportional to the enzyme activity.
Quantitative Data Summary
The following tables summarize the known and estimated kinetic and physical properties of 5-hydroxypentanoate CoA-transferase from Clostridium aminovalericum.
Table 1: Kinetic Parameters of 5-Hydroxypentanoate CoA-Transferase
| Substrate | Michaelis Constant (Km) | Notes |
| Acetyl-CoA | 2.4 x 10-5 M | Data for a related CoA transferase; specific value for this enzyme is not available.[2] |
| 5-Hydroxypentanoate | Not Reported | - |
| Acetate | Not Reported | - |
| This compound | Not Reported | - |
Table 2: Substrate Specificity of 5-Hydroxypentanoate CoA-Transferase
| CoA Donor (in order of decreasing specificity) | Relative Activity (V/Km) |
| 5-Hydroxyvaleryl-CoA | Highest |
| Propionyl-CoA | > Acetyl-CoA |
| Acetyl-CoA | > (Z)-5-Hydroxy-2-pentenoyl-CoA |
| (Z)-5-Hydroxy-2-pentenoyl-CoA | > Butyryl-CoA |
| Butyryl-CoA | > Valeryl-CoA |
| Valeryl-CoA | Lowest |
Source: Eikmanns U, Buckel W (1990). "Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum". Biol. Chem. Hoppe-Seyler. 371 (11): 1077–82.[2]
Table 3: Physical and Catalytic Properties of 5-Hydroxypentanoate CoA-Transferase
| Property | Value |
| Enzyme Commission Number | EC 2.8.3.14[1] |
| Systematic Name | acetyl-CoA:5-hydroxypentanoate CoA-transferase[1] |
| Source | Clostridium aminovalericum[2] |
| Molecular Mass (Native) | 178 ± 11 kDa[2] |
| Subunit Structure | Homotetramer (4 x 47 kDa)[2] |
| Kinetic Mechanism | Ping-Pong Bi-Bi[2] |
| Optimal pH | Not Reported (typically 7.0-8.0 for similar enzymes) |
| Optimal Temperature | Not Reported (typically 25-37°C for similar enzymes) |
Experimental Protocols
Continuous Spectrophotometric Assay for 5-Hydroxypentanoate CoA-Transferase Activity
This protocol is based on the DTNB method for measuring CoA release.
Materials and Reagents:
-
Purified or partially purified 5-hydroxypentanoate CoA-transferase
-
This compound (substrate)
-
Acetate (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
Cuvettes or 96-well microplate
-
Pipettes and tips
-
Deionized water
Reagent Preparation:
-
Tris-HCl Buffer (100 mM, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the Tris-HCl buffer. Store protected from light.
-
Acetate Stock Solution (1 M): Prepare a 1 M solution of sodium acetate or potassium acetate in deionized water and adjust the pH to 7.5.
-
This compound Stock Solution (10 mM): Prepare a 10 mM solution in deionized water. The synthesis of this substrate may be required if not commercially available.
-
Enzyme Solution: Dilute the enzyme preparation in Tris-HCl buffer to a suitable concentration that gives a linear rate of absorbance change over time.
Assay Procedure:
-
Set up the reaction mixture: In a cuvette or a well of a microplate, prepare the following reaction mixture (final volume of 1 mL for a standard cuvette):
-
Tris-HCl buffer (100 mM, pH 7.5): 850 µL
-
Acetate solution (1 M): 100 µL (final concentration: 100 mM)
-
DTNB solution (10 mM): 20 µL (final concentration: 0.2 mM)
-
This compound solution (10 mM): 10 µL (final concentration: 0.1 mM)
-
-
Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add a small volume of the enzyme solution (e.g., 20 µL) to the reaction mixture and mix gently.
-
Monitor absorbance: Immediately start monitoring the increase in absorbance at 412 nm over time using the spectrophotometer. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period of 3-5 minutes.
-
Determine the initial rate: Plot the absorbance at 412 nm against time. The initial linear portion of the curve represents the initial reaction velocity. Calculate the rate of change in absorbance per minute (ΔA412/min).
-
Calculate enzyme activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.
-
Activity (µmol/min/mL) = (ΔA412/min) / (14.15 x path length in cm) x 1000
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB²⁻ per minute under the specified conditions.
-
Controls:
-
No-enzyme control: A reaction mixture without the enzyme should be run to account for any non-enzymatic reaction.
-
No-substrate control: A reaction mixture without one of the substrates (acetate or this compound) should be run to ensure the reaction is substrate-dependent.
Mandatory Visualizations
Caption: Biochemical reaction catalyzed by 5-hydroxypentanoate CoA-transferase.
Caption: Experimental workflow for the continuous spectrophotometric assay.
References
Synthesis of Isotopically Labeled 5-Hydroxypentanoyl-CoA for Tracer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of isotopically labeled 5-hydroxypentanoyl-CoA. This tracer molecule is a valuable tool for investigating fatty acid metabolism, particularly the β-oxidation pathway, and for elucidating the metabolic fate of hydroxylated fatty acids. The protocols provided are based on established chemical and enzymatic methods for the synthesis of acyl-CoA esters.
Application Notes
Isotopically labeled this compound serves as a tracer to quantitatively measure its uptake, metabolism, and incorporation into other molecules within a biological system. By introducing a stable isotope, such as ¹³C or deuterium (B1214612) (D), into the 5-hydroxypentanoyl moiety, researchers can distinguish the tracer from its endogenous, unlabeled counterpart using mass spectrometry.
Potential Applications:
-
Metabolic Flux Analysis: Quantifying the rate of entry and metabolism of this compound through the β-oxidation pathway. This can provide insights into the regulation of fatty acid oxidation under various physiological and pathological conditions.
-
Enzyme Kinetics and Substrate Specificity: Investigating the kinetics of enzymes involved in the metabolism of hydroxylated fatty acids. For example, studies on analogous molecules like 5-hydroxydecanoate (B1195396) suggest that while it is a substrate for β-oxidation, its metabolism can be rate-limited at the L-3-hydroxyacyl-CoA dehydrogenase step.
-
Drug Development: Assessing the impact of drug candidates on fatty acid metabolism. Isotopically labeled this compound can be used to determine if a compound alters the oxidation of hydroxylated fatty acids.
-
Understanding Disease States: Investigating alterations in fatty acid metabolism in diseases such as diabetes, obesity, and certain metabolic disorders.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound is a two-stage process:
-
Synthesis of Isotopically Labeled 5-Hydroxypentanoic Acid: The precursor acid is first synthesized with the desired isotopic label.
-
Conversion to the Coenzyme A Thioester: The labeled acid is then coupled with Coenzyme A (CoA) to form the final tracer molecule.
Two primary routes for the second stage are detailed below: a chemical method and an enzymatic method.
Stage 1: Synthesis of Isotopically Labeled 5-Hydroxypentanoic Acid (Hypothetical Routes)
Route A: Synthesis of [¹³C₅]-5-Hydroxypentanoic Acid from [¹³C₆]-Glucose
This route would involve the microbial conversion of uniformly labeled glucose to a precursor that can be chemically converted to 5-hydroxypentanoic acid.
Route B: Synthesis of Deuterium-Labeled 5-Hydroxypentanoic Acid via Reduction
This route involves the reduction of a suitable precursor with a deuterated reducing agent. For example, the reduction of glutaric semialdehyde or a derivative using sodium borodeuteride (NaBD₄) would introduce deuterium at the 5-position.
Due to the lack of specific published protocols, quantitative data for these syntheses are not available. Researchers would need to develop and optimize these synthetic routes.
Stage 2, Method 1: Chemical Synthesis via Carbodiimide (CDI) Activation
This method is suitable for the synthesis of acyl-CoAs from saturated carboxylic acids.
Experimental Protocol:
-
Activation of Labeled 5-Hydroxypentanoic Acid:
-
Dissolve 4.2 mg of 1,1'-carbonyldiimidazole (B1668759) (CDI) (0.026 mmol, 4 eq.) in 200 µL of anhydrous tetrahydrofuran (B95107) (THF) in a clean, dry reaction vial.
-
Add the isotopically labeled 5-hydroxypentanoic acid (0.031 mmol, 4.8 eq.) to the CDI solution.
-
Stir the reaction mixture at room temperature (22 °C) for 1 hour to allow for the formation of the acyl-imidazolide intermediate.
-
-
Thioesterification with Coenzyme A:
-
In a separate vial, dissolve 5 mg of Coenzyme A (trilithium salt) (0.0064 mmol, 1 eq.) in 50 µL of 0.5 M sodium bicarbonate (NaHCO₃) buffer (pH ~8.0).
-
Add the CoA solution to the activated 5-hydroxypentanoic acid mixture.
-
Stir the reaction for an additional 45 minutes at room temperature.
-
-
Quenching and Lyophilization:
-
Flash-freeze the reaction mixture in liquid nitrogen.
-
Lyophilize the frozen sample overnight to remove the solvent.
-
-
Purification and Analysis:
-
Dissolve the lyophilized powder in a suitable buffer (e.g., 600 µL of water or a low concentration ammonium (B1175870) bicarbonate buffer).
-
Purify the isotopically labeled this compound by high-performance liquid chromatography (HPLC). A C18 reverse-phase column is typically used with a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Confirm the identity and purity of the product by mass spectrometry (MS) and quantify by UV-Vis spectrophotometry at 260 nm (for the adenine (B156593) moiety of CoA).
-
Quantitative Data (Estimated):
The following table provides estimated yields based on published data for the synthesis of other saturated acyl-CoAs using the CDI method. Actual yields for isotopically labeled this compound may vary and should be determined experimentally.
| Compound | Precursor | Method | Reported Yield (%) | Purity (%) | Reference |
| Butyryl-CoA | Butyric Acid | CDI | ~70 | >95 | [1] |
| Hexanoyl-CoA | Hexanoic Acid | CDI | ~65 | >95 | [1] |
| [¹³C]-5-Hydroxypentanoyl-CoA | [¹³C]-5-Hydroxypentanoic Acid | CDI | 50-70 (Estimated) | >95 (Post-HPLC) | N/A |
| [D]-5-Hydroxypentanoyl-CoA | [D]-5-Hydroxypentanoic Acid | CDI | 50-70 (Estimated) | >95 (Post-HPLC) | N/A |
Stage 2, Method 2: Enzymatic Synthesis using Acyl-CoA Synthetase
This method utilizes an acyl-CoA synthetase (ACS) enzyme to catalyze the formation of the thioester bond. This can be a highly specific and efficient method, though it requires a suitable enzyme. Long-chain acyl-CoA synthetases (ACSLs) are known to activate a range of fatty acids.
Experimental Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM Magnesium Chloride (MgCl₂)
-
5 mM ATP
-
1 mM Coenzyme A
-
0.5 mM Isotopically labeled 5-hydroxypentanoic acid
-
A suitable amount of purified acyl-CoA synthetase (e.g., from rat liver microsomes or a recombinant source). The optimal enzyme concentration should be determined empirically.
-
-
The total reaction volume can be scaled as needed (e.g., 100 µL for analytical scale or larger for preparative scale).
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C for 1-2 hours. The optimal incubation time may vary depending on the enzyme activity.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding an equal volume of cold acetonitrile or by heating.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the formation of isotopically labeled this compound using HPLC-MS.
-
-
Purification:
-
If preparative amounts are synthesized, the product can be purified by HPLC as described in the chemical synthesis method.
-
Quantitative Data (Estimated):
The following table provides estimated yields based on published data for the enzymatic synthesis of other acyl-CoAs.
| Compound | Precursor | Enzyme | Reported Yield (%) | Purity (%) | Reference |
| Palmitoyl-CoA | Palmitic Acid | Acyl-CoA Synthetase | Quantitative | >98 | [1] |
| Oleoyl-CoA | Oleic Acid | Acyl-CoA Synthetase | Quantitative | >98 | [1] |
| [¹³C]-5-Hydroxypentanoyl-CoA | [¹³C]-5-Hydroxypentanoic Acid | Acyl-CoA Synthetase | High (Estimated) | >98 (Post-HPLC) | N/A |
| [D]-5-Hydroxypentanoyl-CoA | [D]-5-Hydroxypentanoic Acid | Acyl-CoA Synthetase | High (Estimated) | >98 (Post-HPLC) | N/A |
Visualizations of Workflows and Pathways
Synthesis Workflow
Caption: General synthesis workflow.
Metabolic Pathway: β-Oxidation of this compound
Caption: β-Oxidation of this compound.
References
Application Note: Chiral Separation of 5-Hydroxypentanoyl-CoA Isomers by HPLC
Abstract
This application note details two effective High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of (R)- and (S)-5-hydroxypentanoyl-CoA isomers. The direct method utilizes a polysaccharide-based chiral stationary phase (CSP) for immediate enantiomeric resolution. The indirect method involves a pre-column derivatization of the hydroxyl group to form diastereomers, which are then separated on a standard achiral reversed-phase column. These protocols are designed for researchers in drug development, metabolomics, and biochemistry, providing robust and reproducible methods for the quantification and purification of 5-hydroxypentanoyl-CoA enantiomers.
Introduction
This compound is a short-chain acyl-CoA thioester that may play a role in various metabolic pathways, including fatty acid metabolism and the biosynthesis of complex organic molecules. The stereochemistry of the hydroxyl group at the C5 position results in two enantiomers, (R)- and (S)-5-hydroxypentanoyl-CoA. As with many chiral molecules, these enantiomers can exhibit distinct biological activities and metabolic fates. Therefore, the ability to separate and quantify the individual isomers is crucial for understanding their specific physiological functions and for the development of stereospecific drugs. This application note provides detailed protocols for both direct and indirect chiral HPLC separation of these isomers.
Method 1: Direct Chiral Separation using a Chiral Stationary Phase
This method achieves the direct separation of this compound enantiomers without derivatization, offering a streamlined and efficient workflow.
Experimental Protocol
1. Materials and Reagents:
-
(R,S)-5-hydroxypentanoyl-CoA standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Instrumentation:
-
HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector
-
Chiral Stationary Phase Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 250 x 4.6 mm, 5 µm, or equivalent polysaccharide-based CSP.
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 20 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50% B; 30-31 min: 50-5% B; 31-40 min: 5% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm or MS (ESI+) |
4. Sample Preparation:
-
Dissolve the (R,S)-5-hydroxypentanoyl-CoA standard in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Expected Results
This method is expected to provide baseline separation of the (R)- and (S)-enantiomers of this compound. The elution order should be determined by injecting individual, stereochemically pure standards if available.
Method 2: Indirect Chiral Separation via Derivatization
This approach involves derivatizing the hydroxyl group of this compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral HPLC column.
Experimental Protocol
1. Materials and Reagents:
-
(R,S)-5-hydroxypentanoyl-CoA standard
-
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) or other suitable chiral derivatizing agent
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
2. Derivatization Procedure:
-
To 1 mg of (R,S)-5-hydroxypentanoyl-CoA in a vial, add 500 µL of anhydrous dichloromethane.
-
Add 1.2 equivalents of (S)-(+)-MαNP acid, 1.5 equivalents of DCC, and 0.1 equivalents of DMAP.
-
Seal the vial and stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding 10 µL of water.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.
3. Instrumentation:
-
HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector
-
Reversed-Phase Column: C18 column, 150 x 4.6 mm, 5 µm.
4. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-95% B; 25-30 min: 95% B; 30-31 min: 95-30% B; 31-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm (due to the naphthyl group) or MS (ESI+) |
Expected Results
The derivatization reaction will produce two diastereomeric esters. These diastereomers will have different physical properties and will be separable on the achiral C18 column, resulting in two distinct peaks in the chromatogram.
Data Presentation
Table 1: Comparison of Direct and Indirect Chiral Separation Methods
| Parameter | Direct Method (Chiral Stationary Phase) | Indirect Method (Derivatization) |
| Principle | Enantioselective interaction with CSP | Separation of diastereomers |
| Column | Chiralpak® AD-H or equivalent | Standard C18 |
| Sample Preparation | Minimal (dissolve and filter) | Derivatization required |
| Analysis Time | ~40 min per sample | ~40 min per sample (plus derivatization time) |
| Detection | UV (260 nm) or MS | UV (280 nm) or MS |
| Advantages | Simple, direct analysis, avoids potential racemization during derivatization | Uses standard, less expensive columns |
| Disadvantages | Requires specialized, more expensive chiral column | More complex sample preparation, potential for incomplete derivatization or side reactions |
Visualizations
Caption: Experimental workflow for chiral separation of this compound.
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 5-Hydroxypentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypentanoyl-CoA is a short-chain acyl-Coenzyme A (acyl-CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The accurate identification and quantification of specific acyl-CoAs like this compound are essential for understanding cellular metabolism, diagnosing metabolic disorders, and for the development of novel therapeutics. This document provides a detailed guide to the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), including protocols for sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation analysis.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of acyl-CoAs in tandem mass spectrometry, particularly with positive mode electrospray ionization (ESI+), is well-characterized. The fragmentation is dominated by cleavages within the Coenzyme A moiety.[1][2][3][4][5] For this compound (Molecular Formula: C₂₆H₄₄N₇O₁₈P₃S, Molecular Weight: 867.7 g/mol ), the protonated precursor ion ([M+H]⁺) is expected at m/z 868.175.
The primary fragmentation events anticipated are:
-
A neutral loss of 507.1 Da , corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety. This is a characteristic fragmentation for all acyl-CoAs and typically produces the most abundant product ion.[1][2][3][4][5]
-
Formation of a product ion at m/z 428.036 , representing the adenosine-3',5'-diphosphate fragment.[1][6]
-
A potential neutral loss of water (18.01 Da) from the 5-hydroxy group on the pentanoyl chain, which may occur in conjunction with the other fragmentations.
These predicted fragmentation patterns form the basis for developing a sensitive and specific Multiple Reaction Monitoring (MRM) method for the targeted analysis of this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Quantitative Data Summary
The following table summarizes the predicted masses and settings for the targeted LC-MS/MS analysis of this compound using a Multiple Reaction Monitoring (MRM) method.
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Proposed Use | Collision Energy (eV) (Starting Point) |
| This compound | 868.175 | 361.160 | Quantitation | 25 |
| This compound | 868.175 | 428.036 | Confirmation | 35 |
| This compound | 868.175 | 343.150 | Confirmation (Exploratory) | 30 |
Note: Collision energies are instrument-dependent and should be optimized.
Experimental Protocols
Synthesis of this compound Standard (Chemoenzymatic Method)
A standard of this compound is essential for method development and quantification. A chemoenzymatic approach is often employed for the synthesis of acyl-CoAs.[7]
Materials:
-
5-Hydroxypentanoic acid
-
Coenzyme A, free acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution (0.5 M)
-
Liquid nitrogen
-
Lyophilizer
-
HPLC-grade water
Protocol:
-
Activation of 5-Hydroxypentanoic Acid:
-
In a clean, dry vial, dissolve 4.2 mg of CDI in 200 µL of anhydrous THF.
-
Add a molar excess (e.g., 1.2 equivalents) of 5-hydroxypentanoic acid to the CDI solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
-
Coupling with Coenzyme A:
-
In a separate vial, dissolve 5 mg of Coenzyme A in 50 µL of 0.5 M NaHCO₃ solution.
-
Add the Coenzyme A solution to the activated 5-hydroxypentanoic acid mixture.
-
Stir the reaction for 45 minutes at room temperature.
-
-
Purification:
-
Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
Reconstitute the dried product in HPLC-grade water.
-
Purify the this compound using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
-
Caption: Workflow for the synthesis of this compound.
Sample Preparation from Biological Matrices (e.g., Cell Culture)
This protocol is adapted from methods for short-chain acyl-CoA extraction.[1]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
5-sulfosalicylic acid (SSA) solution (e.g., 2.5%)
-
Internal Standard (e.g., a stable isotope-labeled acyl-CoA)
-
Centrifuge capable of 4°C and >15,000 x g
-
Vacuum concentrator
Protocol:
-
Cell Harvesting and Quenching:
-
Aspirate cell culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol to quench metabolic activity and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Add a known amount of internal standard to each sample.
-
Add an equal volume of ice-cold 2.5% SSA solution.
-
Vortex thoroughly and incubate on ice for 15 minutes.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Processing:
-
Transfer the supernatant to a new tube.
-
Add acetonitrile to the supernatant (e.g., 1:1 v/v) to further precipitate proteins and lipids.
-
Vortex and centrifuge again as in step 4.
-
Transfer the final supernatant to a new tube and evaporate to dryness in a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
This protocol is a starting point and should be optimized for the specific LC-MS/MS system being used.
Liquid Chromatography:
-
Column: A reverse-phase C18 column suitable for polar molecules (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: 95% Acetonitrile, 5% Water with 5 mM Ammonium Acetate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-98% B
-
10-12 min: 98% B
-
12.1-15 min: 2% B (re-equilibration)
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from the table in Section 3.
Conclusion
The protocols and data presented provide a comprehensive framework for the fragmentation analysis of this compound. The predictable fragmentation of the Coenzyme A moiety allows for the development of a highly specific and sensitive LC-MS/MS method. Proper sample preparation and the use of an appropriate internal standard are critical for accurate quantification. The chemoenzymatic synthesis of a this compound standard is a key step in method validation and establishing a calibration curve for absolute quantification. These application notes should serve as a valuable resource for researchers in metabolism and drug development.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Flow: Application Notes and Protocols for 5-Hydroxypentanoyl-CoA Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 5-hydroxypentanoyl-CoA flux in metabolic pathways. Understanding the metabolic fate of this key intermediate is crucial for research in areas such as microbial metabolism, xenobiotic degradation, and the development of novel therapeutics. The primary methods detailed herein are Stable Isotope-Resolved Metabolomics (SIRM) using Liquid Chromatography-Mass Spectrometry (LC-MS) and a proposed enzymatic assay.
Introduction to this compound Metabolism
This compound is a pivotal intermediate in several metabolic pathways, most notably in the anaerobic degradation of 5-aminovalerate by organisms such as Clostridium aminovalericum.[1][2] In this pathway, 5-hydroxypentanoate (B1236267) is activated to this compound by the enzyme 5-hydroxyvalerate CoA-transferase.[3][4] This thioester can then undergo further enzymatic transformations. The study of the flux, or the rate of turnover, of this compound provides a dynamic view of the metabolic activity within these pathways, offering insights that static concentration measurements cannot.
Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions.[5][6] By tracing the incorporation of stable isotopes from a labeled substrate into downstream metabolites like this compound, researchers can elucidate the contributions of different pathways to its production and consumption.
Key Methodologies for Flux Measurement
The two primary approaches for measuring this compound flux are:
-
Stable Isotope-Resolved Metabolomics (SIRM) with LC-MS: This is the gold standard for flux analysis, offering high sensitivity and specificity. It involves introducing a ¹³C-labeled substrate into the biological system and tracking the incorporation of the heavy isotope into this compound and other related metabolites.
-
Enzymatic Assays: These assays rely on the specific activity of an enzyme that produces or consumes this compound. By measuring the rate of the reaction, the flux through that particular enzymatic step can be inferred.
Data Presentation: Comparative Acyl-CoA Abundance
While specific flux data for this compound is not extensively published, the following table provides an example of how to present quantitative data for various acyl-CoA species in different human cell lines. This format can be adapted to display your experimental results for this compound flux.
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | ~15 | ~5 |
| Propionyl-CoA | 3.532 | ~1.0 | ~0.5 |
| Butyryl-CoA | 1.013 | ~0.5 | ~0.2 |
| Succinyl-CoA | 25.467 | ~8.0 | ~3.0 |
| This compound | Data to be determined | Data to be determined | Data to be determined |
Note: Data for HepG2 cells is adapted from literature.[7] Data for MCF7 and RAW264.7 are representative values. The final row is a placeholder for your experimental data.
Experimental Protocols
Protocol 1: Stable Isotope-Resolved Metabolomics (SIRM) for this compound Flux Analysis
This protocol outlines the use of a ¹³C-labeled precursor to measure the flux of this compound.
Objective: To quantify the incorporation of a stable isotope-labeled substrate into this compound.
Materials:
-
Cell culture or bacterial culture system
-
¹³C-labeled substrate (e.g., U-¹³C₅-5-aminovalerate or U-¹³C₅-L-lysine)
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (B129727), Chloroform, Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) acetate
-
Internal standard (e.g., ¹³C-labeled acyl-CoA of a different chain length)
-
Solid Phase Extraction (SPE) columns (optional)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells or bacteria to the desired density.
-
Introduce the ¹³C-labeled substrate into the medium. The concentration and labeling duration should be optimized based on the experimental system.
-
Incubate under normal growth conditions for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by placing the culture vessel on ice.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Extract the acyl-CoAs using a cold solvent mixture. A common method is to add 3 mL of a 2:1 methanol:chloroform mixture to the cell pellet.[1]
-
Homogenize the sample on ice.
-
Add internal standards to the extraction mixture.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS:
-
The supernatant can be further purified using SPE columns to enrich for acyl-CoAs.[1]
-
Dry the purified extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS method, such as 50% methanol in water with 50 mM ammonium acetate.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid).
-
Detect the different isotopologues of this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the mass of this compound, and the product ion will correspond to a characteristic fragment.
-
Monitor both the unlabeled (M+0) and labeled (e.g., M+5 for a fully labeled precursor) forms of this compound.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of this compound.
-
Calculate the fractional enrichment of the ¹³C label in the this compound pool over time.
-
Use metabolic flux analysis software to model the flux based on the isotopic labeling data.
-
Protocol 2: Proposed Enzymatic Assay for this compound Flux
This protocol is a proposed method based on the activity of 5-hydroxyvalerate CoA-transferase and general principles of coupled enzymatic assays.[2][3]
Objective: To determine the rate of this compound formation by 5-hydroxyvalerate CoA-transferase.
Principle: The formation of this compound from 5-hydroxypentanoate and a CoA donor (e.g., acetyl-CoA) is coupled to a subsequent reaction that produces a detectable signal (e.g., NADH).
Materials:
-
Cell or tissue extract containing 5-hydroxyvalerate CoA-transferase
-
5-hydroxypentanoate (substrate)
-
Acetyl-CoA (CoA donor)
-
NAD⁺
-
A suitable 3-hydroxyacyl-CoA dehydrogenase that can act on this compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺, and the 3-hydroxyacyl-CoA dehydrogenase.
-
Prepare solutions of 5-hydroxypentanoate and acetyl-CoA.
-
-
Assay Execution:
-
Add the cell or tissue extract to a cuvette or microplate well containing the reaction mixture.
-
Initiate the reaction by adding 5-hydroxypentanoate and acetyl-CoA.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the rate of NADH production from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
This rate is proportional to the flux through the 5-hydroxyvalerate CoA-transferase reaction.
-
Normalize the rate to the amount of protein in the extract.
-
Visualizations
The following diagrams illustrate the metabolic context and experimental workflow for measuring this compound flux.
Caption: Metabolic pathway showing the formation of this compound.
Caption: Workflow for stable isotope-resolved metabolomics of this compound.
Caption: Logical relationship between metabolic perturbation and cellular phenotype.
References
- 1. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway of 5-aminovalerate degradation by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-hydroxypentanoate CoA-transferase - Wikipedia [en.wikipedia.org]
- 5. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenobiotic Metabolites Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Application of 5-hydroxypentanoyl-CoA in Bioplastic Precursor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxypentanoyl-CoA is a critical intermediate in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters with vast potential as bioplastics. The incorporation of 5-hydroxyvalerate (5HV) monomers, derived from this compound, into PHA polymers can significantly enhance their mechanical properties, such as flexibility and toughness, making them more suitable for a wide range of applications, from packaging to medical devices. This document provides detailed application notes and experimental protocols for researchers interested in the production and utilization of this compound and its precursor, 5-hydroxyvalerate, in bioplastic research.
Data Presentation
Table 1: Production of 5-Hydroxyvalerate (5-HV) in Engineered E. coli
| Strain/Host | Key Genetic Modifications | Carbon Source(s) | Titer (g/L) | Yield (g/g or %) | Reference |
| E. coli LE (QluMGD) | Integrated RaiP, gabT, yahK; deleted gabD; enhanced gabP; NADPH supplementation | 50 g/L glucose | 21.7 | 43.4% (conversion rate) | [1] |
| E. coli WL3110 | Expressing P. putida davAB genes | 20 g/L glucose, 10 g/L L-lysine | 3.6 (5-aminovalerate) | N/A | [2][3][4] |
| E. coli strain XQ56 | Expressing davAB genes; enhanced L-lysine synthesis | Glucose | 0.5 (5-aminovalerate, fed-batch) | N/A | [2][3][4] |
| E. coli | Lysine-to-1,5-PDO pathway via 5-hydroxyvaleryl-CoA | 20 g/L glucose, 5 g/L lysine | 3.19 (5-HV) | N/A | [5] |
| E. coli | Lysine producer with synthetic modules for 5-HV and 1,5-PDO | Glucose | 1.04 (5-HV) | N/A | [5] |
| E. coli | Cadaverine-derived pathway to 1,5-PDO via 5-HV | Glucose | 9.25 (1,5-PDO, fed-batch) | 0.28 mol/mol glucose | [5][6] |
Note: 5-aminovalerate is a direct precursor to 5-hydroxyvalerate in some engineered pathways.
Table 2: Substrate Specificity of 5-Hydroxyvalerate CoA-Transferase from Clostridium aminovalericum
| CoA Ester Substrate | Relative Specificity (V/Km) |
| 5-Hydroxyvaleryl-CoA | Highest |
| Propionyl-CoA | > Acetyl-CoA |
| Acetyl-CoA | > (Z)-5-Hydroxy-2-pentenoyl-CoA |
| (Z)-5-Hydroxy-2-pentenoyl-CoA | > Butyryl-CoA |
| Butyryl-CoA | > Valeryl-CoA |
| Valeryl-CoA | Lowest |
Data adapted from Eikmanns, U. and Buckel, W. (1990).[1]
Experimental Protocols
Protocol 1: In Vivo Production of 5-Hydroxyvalerate in Engineered E. coli
This protocol is based on the metabolic engineering of E. coli for the de novo production of 5-HV from glucose.
1. Strain Construction: a. Obtain or construct an E. coli strain with an engineered L-lysine α-oxidase pathway. This typically involves the genomic integration of genes such as RaiP (L-lysine α-oxidase), gabT (aminotransferase), and yahK (aldehyde reductase).[1] b. To increase flux towards 5-HV, delete genes encoding competing pathways, such as gabD (succinate-semialdehyde dehydrogenase). c. Enhance the expression of relevant transporters, like gabP (GABA permease), to potentially improve substrate uptake or product export. d. For improved conversion efficiency, consider co-expressing an NADPH regeneration system.[1]
2. Media and Culture Conditions: a. Prepare a seed culture by inoculating a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics for plasmid maintenance. Incubate overnight at 37°C with shaking at 200 rpm. b. For 5-HV production, prepare a fermentation medium such as a modified M9 medium containing: 4 g/L (NH₄)₂HPO₄, 6.67 g/L KH₂PO₄, 0.8 g/L citric acid, 0.8 g/L MgSO₄·7H₂O, and a trace element solution.[5] The primary carbon source is glucose, typically at a concentration of 20-50 g/L.[1] c. Inoculate the fermentation medium with the overnight seed culture to an initial OD₆₀₀ of approximately 0.1. d. Incubate the production culture at 30-37°C with shaking. Maintain the pH at 7.0 using automated addition of a base like NH₄OH.
3. Fed-Batch Fermentation (for higher titers): a. For fed-batch cultivation, start with a lower initial glucose concentration (e.g., 20 g/L). b. After the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), initiate feeding of a concentrated glucose solution (e.g., 500 g/L) to maintain a constant glucose concentration in the bioreactor. c. Monitor cell growth (OD₆₀₀) and 5-HV concentration throughout the fermentation.
4. Analysis of 5-Hydroxyvalerate: a. Centrifuge culture samples to pellet the cells. b. Analyze the supernatant for extracellular 5-HV concentration using High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., an organic acid analysis column) and a refractive index (RI) or UV detector.
Protocol 2: In Vitro Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from 5-hydroxyvalerate and acetyl-CoA using 5-hydroxyvalerate CoA-transferase.
1. Enzyme Preparation: a. Clone and express the gene for 5-hydroxyvalerate CoA-transferase (EC 2.8.3.14) from a source organism like Clostridium aminovalericum.[1] b. Purify the enzyme using standard chromatographic techniques (e.g., ion-exchange and size-exclusion chromatography).
2. Reaction Mixture: a. Prepare a reaction buffer, for example, 100 mM Tris-HCl, pH 8.0. b. The reaction mixture should contain:
- 5-hydroxyvalerate (e.g., 10 mM)
- Acetyl-CoA (e.g., 5 mM)
- Purified 5-hydroxyvalerate CoA-transferase (concentration to be optimized, e.g., 0.1-1 µM)
- MgCl₂ (e.g., 5 mM)
3. Reaction Conditions: a. Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-37°C). b. Monitor the reaction progress by measuring the consumption of acetyl-CoA or the formation of this compound using HPLC-MS/MS.[7][8]
4. Purification of this compound: a. Stop the reaction by adding a quenching agent like perchloric acid. b. Centrifuge to remove the precipitated enzyme. c. Purify the this compound from the supernatant using solid-phase extraction (SPE) or preparative HPLC.
Protocol 3: PHA Synthase Activity Assay with this compound
This assay measures the activity of PHA synthase by quantifying the release of Coenzyme A (CoA) during the polymerization of this compound.
1. Reagents: a. Assay buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5. b. 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution: 10 mM in assay buffer. c. Substrate: Synthesized this compound (e.g., 2 mM). d. Enzyme: Purified PHA synthase (e.g., from Chromobacterium sp. USM2 or a recombinant source). e. Bovine Serum Albumin (BSA): 1 mg/mL in assay buffer.
2. Assay Procedure: a. In a microplate well or a cuvette, combine the assay buffer, DTNB solution, BSA, and the PHA synthase enzyme. b. Initiate the reaction by adding the this compound substrate. c. Immediately monitor the increase in absorbance at 412 nm at 30°C using a spectrophotometer. The increase in absorbance is due to the reaction of the released CoA-SH group with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength. d. Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).
Protocol 4: Production and Characterization of Poly(5-hydroxyvalerate)
1. Polymer Production: a. Utilize an engineered E. coli strain capable of producing 5-HV (as per Protocol 1). b. Co-express a broad-substrate-range PHA synthase, such as one from Aeromonas caviae or Chromobacterium sp., which can polymerize this compound. c. Cultivate the strain under conditions that promote both 5-HV production and PHA accumulation (often nutrient-limiting conditions, such as nitrogen limitation, in the presence of an excess carbon source).
2. Polymer Extraction and Purification: a. Harvest the cells by centrifugation. b. Lyse the cells using methods such as sonication, high-pressure homogenization, or chemical treatment (e.g., with sodium hypochlorite (B82951) or enzymatic digestion). c. Extract the PHA from the cell debris using a suitable solvent, such as chloroform (B151607) or dichloromethane. d. Precipitate the polymer by adding a non-solvent like cold methanol (B129727) or ethanol. e. Wash the precipitated polymer several times with the non-solvent and dry it under vacuum.
3. Polymer Characterization: a. Monomer Composition (GC-MS): i. Subject a sample of the purified polymer to acidic methanolysis (e.g., using 3% v/v H₂SO₄ in methanol) to convert the polymer into its constituent methyl esters. ii. Extract the methyl esters with a solvent like chloroform. iii. Analyze the extracted methyl esters by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 5-hydroxyvalerate methyl ester, confirming the polymer composition.[9][10][11] b. Molecular Weight (Gel Permeation Chromatography - GPC): i. Dissolve the polymer in a suitable solvent (e.g., chloroform). ii. Analyze the solution by GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). c. Thermal Properties (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA): i. Use DSC to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[12][13][14][15] ii. Use TGA to assess the thermal stability and decomposition temperature of the polymer.[12][14] d. Structural Analysis (Nuclear Magnetic Resonance - NMR): i. Dissolve the polymer in a deuterated solvent (e.g., CDCl₃). ii. Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the poly(5-hydroxyvalerate) and to analyze the microstructure of any copolymers.[16][17][18][19][20]
Mandatory Visualizations
Caption: Metabolic pathway for the production of poly(5-hydroxyvalerate) from glucose in engineered E. coli.
Caption: Experimental workflow for the production and characterization of poly(5-hydroxyvalerate).
References
- 1. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Escherichia coli for the production of 5-aminovalerate and glutarate as C5 platform chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering of Escherichia coli for high production of 1,5-pentanediol via a cadaverine-derived pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biodegradable Polyhydroxyalkanoates with a Different Set of Valerate Monomers: Chemical Structure and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Application Note: A Robust Protocol for the Extraction of Short-Chain Acyl-CoAs from Complex Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing essential roles in the Krebs cycle, fatty acid β-oxidation, and the biosynthesis of complex lipids.[1][2] Short-chain acyl-CoAs (SC-ACoAs), in particular, are critical signaling molecules and precursors whose accurate quantification is crucial for understanding metabolic regulation in various physiological and pathological conditions.[1][3] However, their low abundance, inherent instability, and the complexity of biological matrices present significant analytical challenges.[2] This document provides a detailed, optimized protocol for the extraction of SC-ACoAs from tissues and cultured cells, a comparative analysis of common extraction methodologies, and visual guides to the experimental workflow and relevant metabolic pathways.
Comparison of Common Extraction Methodologies
The selection of an appropriate extraction method is critical for achieving high recovery and accurate quantification. The primary techniques involve either protein precipitation to release metabolites or solid-phase extraction (SPE) for purification and enrichment. Each method has distinct advantages and disadvantages.
Data Presentation: Quantitative Comparison of Extraction Methods
The following table summarizes the performance of common extraction techniques based on reported recovery rates for various short-chain acyl-CoAs.
| Extraction Method | Key Principle | Acyl-CoA Species | Average Recovery (%) | Advantages | Disadvantages | References |
| Solid-Phase Extraction (SPE) | Anion-exchange chromatography using a 2-(2-pyridyl)ethyl functionalized silica (B1680970) sorbent for purification. | Acetyl-CoA (C2) | 85 - 95% | High recovery for a broad range of acyl-CoAs, excellent sample clean-up. | More steps involved compared to simple precipitation. | [4][5][6] |
| Malonyl-CoA (C3) | 83 - 90% | [4][5] | ||||
| Octanoyl-CoA (C8) | 88 - 92% | [4][5] | ||||
| 5-Sulfosalicylic Acid (SSA) | Protein precipitation with an agent that does not require subsequent removal for LC-MS/MS analysis. | Acetyl-CoA (C2) | ~59% | Simple, single-step sample preparation, good recovery, LC-MS/MS compatible.[1][7] | May not be suitable for all sample types or downstream analyses. | [1][7] |
| Propionyl-CoA (C3) | ~80% | [1][7] | ||||
| Malonyl-CoA (C3) | ~74% | [1][7] | ||||
| Trichloroacetic Acid (TCA) | Protein precipitation using a strong acid, followed by SPE to remove the precipitating agent. | Acetyl-CoA (C2) | ~36% | Well-established, traditional method. | Lower recovery for some SC-ACoAs, requires an additional SPE clean-up step.[1][7] | [1][7][8] |
| Propionyl-CoA (C3) | ~62% | [1][7] | ||||
| Malonyl-CoA (C3) | ~26% | [1][7] | ||||
| Organic Solvent Precipitation | Protein precipitation using cold organic solvents like methanol (B129727) or a mixture of acetonitrile/isopropanol. | Not specified | Widely used | Effective protein removal, compatible with LC-MS/MS.[7] | Potential for co-precipitation of analytes, requires careful optimization. | [2][5][6][7] |
Detailed Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol is a synthesized method based on established procedures for the robust extraction and purification of a broad range of acyl-CoAs from tissue samples using 2-(2-pyridyl)ethyl functionalized silica gel for solid-phase extraction.[4][5][6]
1. Materials and Reagents
-
Tissues: Fresh or frozen tissue samples (approx. 50-100 mg).
-
Internal Standards (IS): Isotope-labeled acyl-CoA standards (e.g., ¹³C-labeled Acetyl-CoA) for quantification.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[4]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[4][5]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.
-
SPE Conditioning & Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[4]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[4]
-
Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (pH 7) or other solvent suitable for downstream analysis.[2]
2. Equipment
-
Pre-chilled glass homogenizer
-
High-speed refrigerated centrifuge
-
SPE manifold/vacuum apparatus
-
Nitrogen evaporator or vacuum concentrator
-
Standard laboratory glassware and consumables
3. Step-by-Step Procedure
3.1 Sample Preparation and Homogenization
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold Homogenization Buffer containing the appropriate internal standards.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again to ensure complete disruption.[4]
3.2 Extraction of Acyl-CoAs
-
Transfer the homogenate to a centrifuge tube.
-
Add 3 mL of Acetonitrile, vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean glass tube. Acidify the supernatant by adding 0.25 mL of glacial acetic acid to ensure the pyridyl group on the SPE sorbent is protonated.[5]
3.3 Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the SPE Wash Solution through it. Do not let the column run dry.
-
Sample Loading: Load the acidified supernatant from step 3.2 onto the conditioned SPE column. Allow the sample to pass through the sorbent slowly by gravity or with a gentle vacuum.
-
Washing: Wash the column with 2 mL of the SPE Wash Solution to remove unbound impurities and interfering substances.
-
Elution: Elute the bound acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.
3.4 Sample Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of Reconstitution Solvent.[2]
-
Vortex briefly and centrifuge to pellet any insoluble debris.
-
Transfer the supernatant to an appropriate vial for analysis (e.g., by LC-MS/MS).
Visualizations
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for the Use of 5-Hydroxypentanoyl-CoA in Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypentanoyl-CoA is a critical intermediate in the anaerobic degradation of 5-aminovalerate by certain microorganisms, such as Clostridium aminovalericum. Its unique structure, featuring a terminal hydroxyl group, makes it a valuable substrate for studying the kinetics and mechanisms of various enzymes, particularly CoA-transferases and other acyl-CoA metabolizing enzymes. These studies are essential for understanding metabolic pathways, identifying potential drug targets, and engineering novel biocatalytic processes. This document provides detailed application notes and protocols for the effective use of this compound as a substrate in enzyme kinetic studies.
Data Presentation
Enzyme Kinetic Parameters
Quantitative data for enzymes utilizing this compound as a substrate is crucial for comparative analysis. The following table summarizes the known kinetic properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum.
| Enzyme | EC Number | Substrates | Kinetic Mechanism | Relative Specificity (V/Km) | Inhibitors | Reference |
| 5-Hydroxyvalerate CoA-transferase | 2.8.3.14 | 5-Hydroxyvaleryl-CoA, Acetyl-CoA | Ping-Pong | 5-Hydroxyvaleryl-CoA > Propionyl-CoA > Acetyl-CoA > (Z)-5-Hydroxy-2-pentenoyl-CoA > Butyryl-CoA > Valeryl-CoA | ATP, CTP | [1] |
Signaling and Metabolic Pathways
5-Aminovalerate Degradation Pathway in Clostridium aminovalericum
This compound is a key intermediate in the fermentation of 5-aminovalerate. Understanding this pathway provides a physiological context for the enzymatic reactions involving this substrate.
Caption: Metabolic pathway of 5-aminovalerate degradation.
Experimental Protocols
Synthesis of this compound
As this compound is not readily commercially available, its synthesis is a prerequisite for kinetic studies. A general chemo-enzymatic approach is recommended, adapting established methods for acyl-CoA synthesis.
Principle: This protocol involves the activation of 5-hydroxypentanoic acid to a reactive intermediate, followed by its coupling to Coenzyme A (CoA).
Materials:
-
5-Hydroxypentanoic acid
-
N,N'-Carbonyldiimidazole (CDI) or other activating agent
-
Coenzyme A, free acid
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Argon or nitrogen gas
-
HPLC system for purification
Procedure:
-
Activation of 5-Hydroxypentanoic Acid:
-
In a dry glass vial under an inert atmosphere (argon or nitrogen), dissolve 5-hydroxypentanoic acid in anhydrous THF.
-
Add a molar excess (typically 1.1-1.5 equivalents) of CDI.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the acyl-imidazole intermediate. Monitor the reaction by thin-layer chromatography (TLC).
-
-
Coupling with Coenzyme A:
-
In a separate vial, dissolve Coenzyme A in cold 0.5 M sodium bicarbonate buffer.
-
Slowly add the activated 5-hydroxypentanoyl-imidazole solution to the CoA solution with gentle stirring on ice.
-
Allow the reaction to proceed on ice for 1-2 hours.
-
-
Purification:
-
Purify the resulting this compound from the reaction mixture using reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).
-
Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA).
-
Collect the fractions corresponding to this compound and confirm the identity and purity by mass spectrometry.
-
-
Quantification:
-
Determine the concentration of the purified this compound spectrophotometrically using the molar extinction coefficient of the adenine (B156593) moiety of CoA (ε260 = 16,400 M-1cm-1 at pH 7.0).
-
Caption: Workflow for the synthesis of this compound.
Enzyme Kinetic Assay for 5-Hydroxyvalerate CoA-transferase
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of an enzyme that utilizes this compound as a substrate. The example provided is for 5-hydroxyvalerate CoA-transferase, monitoring the formation or consumption of the thioester bond.
Principle: The activity of 5-hydroxyvalerate CoA-transferase can be monitored by following the change in absorbance at a wavelength where the CoA thioester bond has a characteristic absorbance, or by coupling the reaction to a subsequent enzyme that produces a chromogenic product. A common method for CoA-transferases is to monitor the release of free CoASH using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with the free thiol group to produce a yellow-colored product (TNB2-) with an absorbance maximum at 412 nm.
Materials:
-
Purified 5-hydroxyvalerate CoA-transferase
-
This compound (substrate 1)
-
Acetate (or other suitable CoA acceptor, substrate 2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DTNB solution (10 mM in assay buffer)
-
Spectrophotometer capable of reading at 412 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, a fixed concentration of acetate, and DTNB (final concentration typically 0.1-0.2 mM).
-
Vary the concentration of this compound over a range that brackets the expected Km value (e.g., 0.1 to 10 times the Km).
-
-
Enzyme Reaction Initiation and Measurement:
-
Equilibrate the reaction mixture at the desired temperature (e.g., 30 °C).
-
Initiate the reaction by adding a small, known amount of the purified enzyme.
-
Immediately start monitoring the increase in absorbance at 412 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB2- (ε412 = 14,150 M-1cm-1).
-
Plot the initial velocities against the corresponding substrate concentrations ([this compound]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. For a ping-pong mechanism, secondary plots (e.g., Lineweaver-Burk plots) at different fixed concentrations of the second substrate (acetate) will yield a series of parallel lines.
-
Caption: Workflow for a continuous spectrophotometric enzyme kinetic assay.
Conclusion
This compound serves as a valuable tool for the detailed kinetic characterization of enzymes involved in acyl-CoA metabolism. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this substrate in their studies. The lack of commercial availability necessitates its chemical or enzymatic synthesis, for which a general protocol has been provided. The detailed kinetic assay protocol, coupled with the metabolic context, will aid in the design and execution of robust experiments, ultimately contributing to a deeper understanding of enzyme function and metabolic regulation.
References
Application Note & Protocols: Establishing a Cell-Free System for Studying 5-Hydroxypentanoyl-CoA Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxypentanoyl-CoA is an acyl-CoA intermediate involved in various metabolic pathways, including the degradation of xenobiotics and the biosynthesis of specialty chemicals.[1] Studying its metabolism is crucial for understanding fundamental biological processes and for applications in metabolic engineering and drug development. Cell-free systems, derived from crude cell extracts, offer a powerful platform for metabolic research by providing a controlled, open environment free from the complexities of cellular regulation and transport.[2][3][4] This application note provides a detailed framework for creating and utilizing an E. coli-based cell-free system to investigate the enzymatic conversion of this compound. The protocols cover the preparation of metabolically active cell-free extracts, the execution of in vitro metabolism assays, and the analysis of reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of the Method
The workflow begins with the preparation of a crude cell-free extract (CFE) from a suitable E. coli strain (e.g., BL21(DE3)). This is achieved by culturing the cells, harvesting them during the exponential growth phase, and lysing them to release the cytoplasmic contents, including enzymes, ribosomes, and other essential machinery.[5][6] The lysate is then clarified by centrifugation to remove cell debris, resulting in a CFE that contains the active metabolic enzymes.[6]
This CFE is used to set up an in vitro reaction containing this compound as the substrate, along with necessary cofactors and an energy source. The reaction mixture is incubated to allow for the enzymatic conversion of the substrate. The reaction is then quenched, and metabolites are extracted for analysis. Quantification of the substrate and its metabolic products is performed using a sensitive and specific LC-MS/MS method, which allows for the determination of enzyme kinetics and pathway flux.[7][8][9]
Visualizations
Metabolic Pathway Diagram
The following diagram illustrates a hypothetical metabolic pathway for this compound, where it is first oxidized to 5-oxo-pentanoyl-CoA and subsequently cleaved into acetyl-CoA and malonyl-CoA semialdehyde.
References
- 1. This compound | C26H44N7O18P3S | CID 11966136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cell-Free Systems to Mimic and Expand Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]
- 4. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deconstructing Cell-Free Extract Preparation for in Vitro Activation of Transcriptional Genetic Circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 9. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 5-Hydroxypentanoyl-CoA by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of 5-hydroxypentanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the predicted MRM transitions for this compound?
A1: Based on its chemical structure and the common fragmentation patterns of acyl-CoA compounds, the following Multiple Reaction Monitoring (MRM) transitions are predicted for this compound.[1][2] Users should experimentally verify and optimize these transitions on their specific instrument.
-
Precursor Ion (Q1): The molecular weight of this compound is approximately 867.7 g/mol .[3][4] Therefore, the expected protonated precursor ion [M+H]⁺ is m/z 868.7 .
-
Product Ions (Q3):
-
Transition 1 (Quantitative): A characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) is common for acyl-CoAs.[1][2] This results in a product ion of m/z 361.7 (868.7 - 507.0 = 361.7).
-
Transition 2 (Qualitative): A common fragment ion corresponding to the adenosine (B11128) 3',5'-diphosphate portion is observed at m/z 428.0 .[5]
-
Q2: What is a suitable column for the chromatographic separation of this compound?
A2: A reversed-phase C18 column is commonly used and is a good starting point for separating short-chain acyl-CoAs like this compound.[6][7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an alternative for separating these polar compounds.[9]
Q3: Which ionization mode is best for detecting this compound?
A3: Positive ion electrospray ionization (ESI+) mode is generally preferred for the analysis of short-chain acyl-CoAs as it has been shown to provide more efficient ionization for these molecules.[5]
Q4: How should I prepare my biological samples for analysis?
A4: A common and effective method for sample preparation is protein precipitation. This can be achieved using:
-
5-Sulfosalicylic acid (SSA): This method has the advantage of not requiring a subsequent solid-phase extraction (SPE) step, which can improve the recovery of polar analytes.[5][9]
-
Cold Methanol (B129727): Incubation with cold methanol followed by centrifugation is another widely used technique to precipitate proteins and extract metabolites.[8]
Q5: I am not seeing any signal for my analyte. What are the common causes?
A5: Lack of signal can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include incorrect MRM transitions, suboptimal ionization source parameters, poor sample recovery, or analyte degradation.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Homogenization: Homogenize cell pellets or tissues in a suitable buffer on ice.
-
Precipitation: Add 2 volumes of cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Incubation: Vortex the mixture and incubate at -80°C for at least 15 minutes to facilitate protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.[8]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.[6]
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Developing the LC-MS/MS Method
This protocol outlines the steps to optimize the detection of this compound.
-
Compound Optimization (Direct Infusion):
-
Prepare a standard solution of this compound (if available) in a solvent compatible with your mobile phase (e.g., 50% acetonitrile (B52724) in water).
-
Infuse the solution directly into the mass spectrometer.
-
In positive ion mode, perform a Q1 scan to find the parent ion (expected around m/z 868.7).
-
Perform a product ion scan of m/z 868.7 to identify the most abundant fragment ions. Confirm the presence of the expected fragments (m/z 361.7 and m/z 428.0).
-
For each precursor-product pair (MRM transition), optimize the collision energy to maximize the signal of the product ion.[10]
-
-
Chromatography Optimization:
-
Inject the standard onto your chosen column (e.g., C18).
-
Develop a gradient elution method. A typical starting point would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Adjust the gradient slope and flow rate to achieve good peak shape and retention time for your analyte, ensuring it is separated from other matrix components.
-
Quantitative Data Summary
The following tables summarize typical parameters that can be used as a starting point for method development.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 32°C |
| Injection Volume | 5-30 µL |
| Example Gradient | 20% B to 100% B over 15 minutes |
This is an example based on a published method for other acyl-CoAs and should be optimized.[6]
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.20 kV |
| Cone Voltage | 45 V |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 500°C |
| Source Temp. | 120°C |
| Collision Gas | Argon |
These are example parameters and require optimization for your specific instrument and analyte.[6]
Visual Guides
Experimental Workflow
Caption: Workflow for this compound analysis.
Troubleshooting Guide
Caption: Troubleshooting low signal for LC-MS/MS analysis.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C26H44N7O18P3S | CID 11966136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 10. Buy this compound [smolecule.com]
Technical Support Center: Quantification of 5-Hydroxypentanoyl-CoA
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the quantification of 5-hydroxypentanoyl-CoA, with a focus on overcoming matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., salts, phospholipids (B1166683), metabolites).[1][2] This phenomenon can lead to ion suppression or enhancement, which directly affects the accuracy, precision, and sensitivity of the quantification.[2][3] For a molecule like this compound, which may be present at low endogenous concentrations, matrix effects can obscure the true signal, leading to erroneous results.[1]
Q2: What are the most common sources of matrix effects in biological samples?
In biological matrices such as plasma, serum, or tissue homogenates, the primary sources of matrix effects are phospholipids, salts, and endogenous metabolites.[4] These components can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source.[1] Sample preparation techniques like protein precipitation are often the least effective at removing these interferences, leading to significant matrix effects.[5]
Q3: How can I determine if my analysis is affected by matrix effects?
The presence of matrix effects can be assessed using a post-column infusion experiment or a post-extraction spike analysis.[2] In a post-column infusion setup, a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[3] A blank matrix sample is then injected, and any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[3] Alternatively, the matrix effect can be quantified by comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the same analyte in a neat solution.
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it crucial?
A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where several atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). The SIL-IS is chemically identical to the analyte and will co-elute and experience the same matrix effects.[6] By measuring the ratio of the analyte to the SIL-IS, it is possible to compensate for signal variations caused by matrix effects, thus improving accuracy and reproducibility.[6] The use of SIL-IS in combination with LC-MS/MS provides the highest possible analytical specificity for quantitative determinations.[6]
Troubleshooting Guides
Issue: Poor sensitivity and inconsistent results for this compound.
This is a common problem often linked to significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[5] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[5]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but analyte recovery, especially for more polar compounds, can be low.[4][5]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and other major sources of matrix effects.[4][5] If used, dilution of the supernatant post-precipitation is recommended to mitigate some of the effects.[4]
-
-
Chromatographic Separation: Enhance the separation between this compound and co-eluting matrix components.
-
Adjust Gradient: Modify the mobile phase gradient to increase resolution around the analyte's retention time.[3]
-
Change Mobile Phase pH: Altering the pH can change the retention behavior of the analyte relative to interfering compounds.[5]
-
Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography offers better resolution and narrower peaks, which can significantly reduce the impact of matrix effects compared to traditional HPLC.[5]
-
-
Implement a Robust Calibration Strategy:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the preferred method for correcting matrix effects.[6]
-
Matrix-Matched Calibrators: If a SIL-IS is not available, prepare calibration standards in a blank matrix identical to the study samples. This helps to ensure that the calibration curve accurately reflects the matrix-induced signal response.
-
Standard Addition: In this method, known amounts of the analyte are added to the actual sample.[7] While time-consuming, it is very effective at compensating for matrix effects in individual samples.[7]
-
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Description | Advantages | Disadvantages | Effectiveness for Acyl-CoA |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol) or acid (e.g., SSA, TCA).[5][8] | Simple, fast, and inexpensive. | Least effective at removing matrix components like phospholipids, leading to significant ion suppression.[4][5] | Moderate. Often requires further cleanup or dilution. 5-Sulfosalicylic acid (SSA) has been shown to be an effective precipitation agent that avoids the need for SPE.[8] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Can provide very clean extracts.[5] | Analyte recovery can be low and variable, especially for polar compounds.[5] Can be labor-intensive. | Moderate to High. Depends on the solvent system and the polarity of the specific acyl-CoA. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted. | Highly effective at removing interferences and concentrating the analyte.[5] | More time-consuming and expensive than PPT. Method development can be complex. | High. Reversed-phase (C18) and mixed-mode SPE are very effective for cleaning up acyl-CoA extracts.[5][9] |
Table 2: Typical Starting LC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis
| Parameter | Typical Setting | Reference |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | [9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5-10 mM Ammonium Acetate/Formate | [9][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol (B129727) | [9][11] |
| Flow Rate | 0.3 - 0.5 mL/min | [9] |
| Gradient | Start at low %B (e.g., 5%), ramp up to high %B (e.g., 95%) over 5-10 minutes | [9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9][10] |
| MS Analysis | Multiple Reaction Monitoring (MRM) | [8][10] |
| Common Transition | Precursor ion scan for the acyl-CoA head group or neutral loss of 507 Da | [10] |
Experimental Protocols
Protocol: Quantification of this compound from Tissue Samples
This protocol provides a general framework. Optimization is required for specific tissue types and instrumentation.
1. Sample Preparation (Protein Precipitation & SPE)
-
Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold extraction solvent (e.g., 2.5% 5-sulfosalicylic acid (SSA)).[8] Add the stable isotope-labeled internal standard at this stage.
-
Incubation & Centrifugation: Vortex the homogenate vigorously and incubate on ice for 10 minutes. Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet proteins.[12]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
SPE Cleanup (C18 Cartridge):
-
Condition: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[9]
-
Load: Load the supernatant onto the conditioned cartridge.[9]
-
Wash: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[9]
-
Elute: Elute the this compound with 1 mL of methanol.[9]
-
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen.[9] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[9]
2. LC-MS/MS Analysis
-
Injection: Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Liquid Chromatography: Use a C18 reversed-phase column and a gradient elution as described in Table 2. The gradient should be optimized to ensure baseline separation of this compound from any isomers or closely eluting matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive ESI mode using MRM. The specific precursor-to-product ion transitions for this compound and its SIL-IS must be determined by direct infusion and optimization.
Visual Guides
Caption: Experimental workflow for this compound quantification.
Caption: Logical guide to overcoming matrix effects in quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the enzymatic synthesis of 5-hydroxypentanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of 5-hydroxypentanoyl-CoA. Low yields can arise from a variety of factors, and a systematic approach to troubleshooting is essential for resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?
Low yields in the enzymatic synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to enzyme inactivity. The primary areas to investigate are:
-
Enzyme Activity and Stability: The enzyme, 5-hydroxypentanoate (B1236267) CoA-transferase, may have low specific activity or be unstable under the reaction conditions.
-
Reaction Conditions: The pH, temperature, and buffer composition may not be optimal for the enzyme.
-
Substrate and Cofactor Availability: The concentrations and purity of the substrates, acetyl-CoA and 5-hydroxypentanoate, are critical.
-
Presence of Inhibitors: Contaminants in the reagents or reaction vessel can inhibit the enzyme.
-
Product Instability and Degradation: The product, this compound, may be unstable and prone to degradation.
The following sections will delve into troubleshooting each of these areas in detail.
Q2: How can I determine if the 5-hydroxypentanoate CoA-transferase is inactive or has low activity?
To pinpoint a problematic enzyme, it is recommended to perform an individual enzyme activity assay. This involves testing the activity of the enzyme with its specific substrates and monitoring the formation of the product or consumption of a substrate.
Troubleshooting Workflow for Low Enzyme Activity
Caption: Troubleshooting logic for suboptimal enzyme activity.
Q3: What are the optimal reaction conditions for 5-hydroxypentanoate CoA-transferase?
The enzymatic reaction is: acetyl-CoA + 5-hydroxypentanoate ⇌ acetate (B1210297) + this compound[1][2][3]
Based on studies of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum, the following conditions can be considered a starting point for optimization.[1]
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 8.5 | Enzyme activity can be sensitive to pH. It is advisable to screen a range of pH values. |
| Temperature | 25°C - 37°C | Higher temperatures can lead to enzyme denaturation. |
| Buffer | Tris-HCl, Potassium Phosphate (B84403) | Buffer choice can impact enzyme stability and activity. |
| Substrates | Acetyl-CoA, 5-hydroxypentanoate | Ensure high purity of substrates. |
Q4: My enzyme seems active, but the yield is still low. What should I investigate next?
If the enzyme activity is confirmed, the issue likely lies within the reaction conditions or the presence of inhibitors.
Troubleshooting Suboptimal Reaction Conditions
Caption: Workflow for optimizing reaction parameters.
Q5: What are known inhibitors of 5-hydroxypentanoate CoA-transferase?
Studies on the enzyme from Clostridium aminovalericum have identified the following inhibitors:
| Inhibitor | Type of Inhibition | Notes |
| ATP | Competitive with respect to CoA esters, noncompetitive towards acetate. | The presence of residual ATP from upstream processes or contaminated reagents can reduce yield. |
| CTP | Inhibitory effects observed. | Similar to ATP, contamination should be avoided. |
| ADP, GTP, UTP | Slight inhibition observed. | Less potent than ATP and CTP, but can contribute to lower yields at high concentrations. |
| AMP | No significant inhibition observed. |
Data sourced from Eikmanns & Buckel (1990), Biological Chemistry Hoppe-Seyler.[1]
Q6: How can I assess the stability of my product, this compound?
Acyl-CoA thioesters can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. To assess stability:
-
Time-Course Analysis: Incubate a known concentration of purified this compound under your standard reaction conditions (and variations thereof, e.g., different pH values).
-
Sample at Intervals: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the Reaction: Immediately stop any potential degradation, for example, by adding an acid like perchloric acid or by flash-freezing in liquid nitrogen.
-
Quantify: Analyze the concentration of the remaining this compound using a suitable method like HPLC.
Experimental Protocols
Protocol 1: Activity Assay for 5-hydroxypentanoate CoA-transferase
This protocol is adapted from assays for other CoA-transferases and is based on the detection of the free thiol group of Coenzyme A released from acetyl-CoA using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Principle: The reaction of DTNB with the sulfhydryl group of Coenzyme A produces 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of increase in absorbance at 412 nm is proportional to the enzyme activity.
Reagents:
-
1 M Tris-HCl, pH 8.0
-
100 mM 5-hydroxypentanoate
-
10 mM Acetyl-CoA
-
10 mM DTNB in 100 mM potassium phosphate buffer, pH 7.0
-
Purified 5-hydroxypentanoate CoA-transferase
-
Enzyme dilution buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM DTT)
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette:
-
100 µL 1 M Tris-HCl, pH 8.0
-
50 µL 100 mM 5-hydroxypentanoate
-
100 µL 10 mM DTNB
-
x µL Enzyme dilution buffer
-
y µL Water to bring the final volume to 950 µL.
-
-
Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of 10 mM Acetyl-CoA and mix immediately.
-
Monitor the increase in absorbance at 412 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Control: A blank reaction without the enzyme or without one of the substrates should be run to account for any non-enzymatic reaction.
Protocol 2: Quantification of this compound by HPLC
This is a general reverse-phase HPLC method that can be optimized for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 100 mM Potassium phosphate, pH 5.5
-
Solvent B: Acetonitrile
Procedure:
-
Sample Preparation: Stop the enzymatic reaction by adding an equal volume of ice-cold 1 M perchloric acid. Centrifuge to pellet the precipitated protein. Filter the supernatant through a 0.22 µm filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 260 nm (for the adenine (B156593) moiety of CoA)
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B (linear gradient)
-
35-45 min: 5% B (re-equilibration)
-
-
-
Quantification: Create a standard curve using known concentrations of purified this compound (if available) or a commercially available similar short-chain acyl-CoA.
Signaling Pathways and Logical Relationships
Enzymatic Reaction Pathway
References
Improving the stability of 5-hydroxypentanoyl-CoA during sample preparation and storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 5-hydroxypentanoyl-CoA during sample preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound?
A1: The stability of this compound, like other acyl-CoA molecules, is primarily affected by three factors:
-
pH: The thioester bond is susceptible to hydrolysis, particularly at alkaline and strongly acidic pH. Neutral to slightly acidic conditions (pH 4-6) are generally preferred for stability in aqueous solutions.
-
Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic degradation. Therefore, it is crucial to keep samples on ice or frozen whenever possible.
-
Enzymatic Degradation: In biological samples, enzymes such as acyl-CoA thioesterases and other hydrolases can rapidly degrade this compound.[1][2]
Q2: What is the recommended solvent for reconstituting and storing this compound standards?
A2: For short-term storage and during sample preparation, reconstituting this compound in a non-aqueous solvent or a buffered aqueous solution is recommended to minimize hydrolysis. A common choice is a solution of 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7). For long-term storage, it is best to store the compound as a dry pellet at -80°C and reconstitute it just before use.[3]
Q3: How can I minimize enzymatic degradation during sample extraction from biological matrices?
A3: To minimize enzymatic degradation, it is essential to rapidly quench metabolic activity. This can be achieved by:
-
Immediate Freezing: Snap-freezing the sample in liquid nitrogen immediately after collection.
-
Cold Extraction Solvents: Using ice-cold extraction solvents, such as 80% methanol or a mixture of acetonitrile, methanol, and water, to precipitate proteins and inhibit enzyme activity.[4][5]
-
Acidification: Incorporating an acid like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA) in the extraction buffer to denature and precipitate enzymes.[4]
Q4: What are the optimal conditions for long-term storage of this compound?
A4: For long-term stability, this compound should be stored as a lyophilized powder or a dry pellet at -80°C. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The solution should ideally be at a slightly acidic pH and contain a cryoprotectant if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal of this compound in LC-MS/MS analysis | Sample Degradation: The molecule may have degraded during sample preparation or storage due to improper pH, high temperature, or enzymatic activity. | - Ensure rapid quenching of metabolic activity at the start of your experiment. - Keep samples on ice at all times. - Use pre-chilled solvents for extraction. - Store extracts as dry pellets at -80°C until analysis.[3] - Reconstitute just prior to LC-MS/MS injection. |
| Poor Extraction Recovery: The extraction protocol may not be efficient for a polar, short-chain acyl-CoA like this compound. | - For cell cultures, consider a rapid extraction with ice-cold 80% methanol. - For tissues, homogenization in a pre-chilled acetonitrile/methanol/water (2:2:1, v/v/v) mixture can be effective. - If using Solid Phase Extraction (SPE), be aware that short-chain acyl-CoAs can have poor retention on C18 cartridges. Consider alternative SPE phases or a protocol that does not require SPE. | |
| Adsorption to Surfaces: The analyte can adsorb to plastic surfaces of tubes and vials. | - Use glass or low-binding polypropylene (B1209903) tubes and vials for sample preparation and storage.[3] | |
| Inconsistent quantification results | Variable Degradation: Inconsistent timing in sample processing can lead to variable levels of degradation between samples. | - Standardize all sample preparation steps, ensuring equal incubation times and consistent temperature control. - Process samples in small batches to minimize the time each sample spends at non-optimal conditions. |
| Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer. | - Optimize the chromatographic separation to resolve the analyte from interfering matrix components. - Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar short-chain acyl-CoA can be used. - Prepare calibration standards in a matrix that closely matches the study samples. | |
| Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions or samples can lead to degradation. | - Aliquot stock solutions and samples into single-use vials to avoid multiple freeze-thaw cycles.[6][7][8][9][10] |
Quantitative Data Summary
The following table summarizes the stability of short-chain acyl-CoAs under different conditions. While specific data for this compound is not available, these values for structurally similar molecules can provide a useful guideline.
| Compound | Condition | Half-life | Reference |
| Acetyl-CoA | Quenched reaction mixture | 92 hours | [11] |
| Formyl-CoA | Quenched reaction mixture | 1.9 hours | [11] |
| Oxalyl-CoA | Quenched reaction mixture | 29 hours | [11] |
| Succinyl-CoA | Quenched reaction mixture | 343 hours | [11] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Metabolic Quenching and Extraction:
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each cell plate or pellet.
-
For adherent cells, use a cell scraper to collect the cells into the methanol. For suspension cells, resuspend the pellet in methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
-
Clarification:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Drying and Storage:
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Store the dried pellet at -80°C until analysis.
-
-
Reconstitution:
-
Just before LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (pH 7).
-
Protocol 2: Extraction of this compound from Tissue Samples
-
Tissue Pulverization:
-
Immediately after collection, snap-freeze the tissue sample in liquid nitrogen.
-
While still frozen, pulverize the tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
-
Extraction:
-
Weigh the frozen tissue powder in a pre-chilled tube.
-
Add a 20-fold excess (v/w) of ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1, v/v/v).[4]
-
Homogenize the sample on ice using a tissue homogenizer.
-
-
Protein Precipitation and Clarification:
-
Vortex the homogenate for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection, Drying, and Reconstitution:
-
Follow steps 5-7 from Protocol 1.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Degradation pathways of this compound.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-eluting Isomers of 5-Hydroxypentanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting isomers of 5-hydroxypentanoyl-CoA during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of isomers of this compound that can lead to co-elution?
A1: Co-elution issues with this compound can arise from two main types of isomers:
-
Positional isomers: These isomers have the hydroxyl group on a different carbon atom of the pentanoyl chain (e.g., 4-hydroxypentanoyl-CoA or 3-hydroxypentanoyl-CoA).
-
Stereoisomers: If the this compound is chiral, it can exist as different enantiomers (R and S forms) which may be difficult to separate on a standard achiral column.
Q2: Why is it critical to separate the isomers of this compound?
A2: The different isomers of this compound can have distinct biological activities and metabolic fates. In drug development and metabolic research, accurate quantification of the specific active isomer is crucial for understanding its efficacy, toxicity, and mechanism of action. Co-elution can lead to inaccurate quantification and misleading results.[1]
Q3: What are the initial recommended HPLC/LC-MS conditions for separating this compound isomers?
A3: A good starting point is a reversed-phase liquid chromatography (RPLC) method coupled with mass spectrometry (MS).[2][3]
-
Column: A C18 column is a common first choice.
-
Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B is typically effective.[4]
-
Detection: Mass spectrometry (MS) is highly recommended for its sensitivity and selectivity, especially when dealing with complex biological matrices.[5][6]
Troubleshooting Guides
Issue 1: Poor Resolution or Complete Co-elution of Isomers
This is the most common challenge where two or more isomers elute as a single peak.
Initial Troubleshooting Workflow
A logical workflow for troubleshooting poor isomer resolution.
Troubleshooting Steps:
-
Confirm Co-elution: Use a diode array detector (DAD) or inspect the mass spectra across the peak. If the UV-Vis spectra or mass spectra are not consistent across the peak, co-elution is likely occurring.[7]
-
Optimize the Mobile Phase Gradient:
-
Decrease the Gradient Slope: A shallower, longer gradient can often improve the separation of closely eluting compounds.[4][8]
-
Introduce Isocratic Steps: If the isomers are very close, holding the mobile phase composition constant for a few minutes in the region where they elute can enhance resolution.[8]
-
-
Change the Organic Modifier:
-
Adjust Mobile Phase pH:
-
The ionization state of this compound can be influenced by the pH of the mobile phase. Small adjustments to the pH can alter retention times and potentially improve separation. Using a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can provide better pH control.[9]
-
-
Evaluate a Different Stationary Phase:
-
If mobile phase optimization is unsuccessful, the column chemistry may not be suitable. Consider columns with different selectivities, such as:
-
-
Consider Chemical Derivatization:
Issue 2: Peak Tailing or Broadening for All Isomers
Poor peak shape can obscure the presence of closely eluting isomers.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Dilute the sample and re-inject.[1]
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Dissolving the sample in a strong solvent can cause peak distortion.[1]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample that may cause peak tailing.[1]
-
Column Degradation: If the column is old or has been exposed to harsh conditions, the stationary phase may be degraded. Replacing the column may be necessary.[1]
Issue 3: Inconsistent Retention Times
Shifting retention times make it difficult to reliably identify and quantify isomers.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is an indicator of proper equilibration.[1][15]
-
Use a Column Oven: Temperature fluctuations can cause significant shifts in retention times. Maintaining a constant column temperature with an oven is crucial for reproducibility.[16][17]
-
Check for System Leaks: Leaks in the HPLC system can lead to pressure fluctuations and inconsistent flow rates, affecting retention times.
-
Mobile Phase Preparation: Ensure mobile phases are prepared consistently and are well-mixed. For buffered mobile phases, check the pH before use.
Data Presentation
The following table provides an example of how to present data when optimizing the separation of this compound isomers. The values presented are hypothetical and for illustrative purposes.
| Parameter | Method A | Method B | Method C |
| Column | C18 (4.6 x 150 mm, 3.5 µm) | C18 (4.6 x 150 mm, 3.5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-40% B in 20 min | 10-50% B in 25 min | 5-40% B in 20 min |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 0.8 mL/min |
| Temperature | 35 °C | 35 °C | 35 °C |
| Retention Time Isomer 1 (min) | 12.5 | 14.2 | 11.8 |
| Retention Time Isomer 2 (min) | 12.5 | 14.8 | 12.7 |
| Resolution (Rs) | 0.0 | 1.3 | 1.8 |
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for Isomer Screening
This protocol outlines a starting point for developing a separation method for this compound isomers.
-
Column Selection: Begin with a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
UV Detector Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Initial Gradient:
-
Start with a broad "scouting" gradient to determine the approximate elution time, for example, 5% to 95% B over 15 minutes.
-
-
Gradient Optimization:
-
Based on the scouting run, create a shallower gradient around the elution time of the co-eluting peaks. For instance, if the peaks elute at 40% B, try a gradient of 30-50% B over 20 minutes.
-
Protocol 2: Sample Preparation from Biological Matrix (e.g., Cell Lysate)
-
Extraction: Perform a protein precipitation by adding a 3-fold excess of cold acetonitrile or methanol to the cell lysate.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying: Dry the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase of your HPLC method. This is a critical step to ensure good peak shape.[1]
Visualization of Workflows and Concepts
Workflow for Method Development for Isomer Separation
A systematic approach to HPLC method development for isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical derivatization in combination with supercritical fluid chromatography to improve resolution of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. HPLC separation of triacylglycerol positional isomers on a polymeric ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing ion suppression in the mass spectrometry of 5-hydroxypentanoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of 5-hydroxypentanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the signal intensity of a target analyte, such as this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon occurs within the ion source of the mass spectrometer and can lead to significant issues, including poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][3]
In complex biological samples like plasma or tissue homogenates, endogenous components such as phospholipids (B1166683), salts, and proteins can interfere with the ionization of this compound, leading to erroneous results.[4][5] Because electrospray ionization (ESI) is highly susceptible to these effects, it is a critical parameter to address during method development.[2][6]
Q2: What are the common sources of ion suppression in acyl-CoA analysis?
A2: Ion suppression in the analysis of acyl-CoAs, including this compound, can originate from various endogenous and exogenous sources:
-
Endogenous Matrix Components: Biological samples are complex mixtures. Components like phospholipids, salts, amino acids, and peptides are major contributors to ion suppression.[4][5]
-
Exogenous Contaminants: Substances introduced during sample collection and preparation can also cause interference. These include anticoagulants (e.g., EDTA, heparin), plasticizers from labware, and mobile phase additives.[1][4]
-
High Analyte Concentration: At high concentrations, the analyte itself can saturate the detector, leading to a non-linear response that mimics suppression.[1]
Q3: How can I determine if my this compound signal is affected by ion suppression?
A3: A common method to assess ion suppression is the post-column infusion experiment.[5] In this setup, a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample (e.g., plasma extract without the analyte) is then injected onto the column. A dip in the baseline signal of the infused standard at the retention time of interfering components indicates the presence of ion suppression.[5]
Alternatively, you can compare the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a prepared sample matrix after extraction.[6][7] A lower peak area in the matrix sample suggests ion suppression.
Q4: What is the best internal standard to use for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ¹⁵N-labeled this compound.[8] SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression.[4][8] This co-elution allows for accurate correction of signal variability. If a specific SIL standard for this compound is not available, a structurally similar acyl-CoA with a stable isotope label, or an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0), can be used.[9]
Troubleshooting Guide: Low Signal or No Signal for this compound
Experiencing a weak or absent signal for this compound can be frustrating. This guide provides a systematic approach to diagnose and resolve the issue.
Step 1: System Suitability Check
Before troubleshooting your sample, ensure the LC-MS system is performing optimally.
-
Action: Prepare a fresh standard of this compound in a clean solvent (e.g., methanol/water) and inject it.
-
Expected Outcome: A sharp, symmetrical peak with good signal intensity.
-
Troubleshooting:
-
No Signal: Confirm that the mass spectrometer is properly tuned and calibrated.[10] Check for stable spray and ensure all instrument parameters (voltages, gas flows) are correct.[11][12]
-
Low Signal/Poor Peak Shape: The issue may be with the mobile phase, column, or the standard itself. Prepare fresh mobile phases and consider a new analytical column. Acyl-CoAs can degrade, especially in non-acidic aqueous solutions, so ensure your standard is fresh.[11][13]
-
Step 2: Evaluate Sample Preparation
The sample preparation method is critical for removing interfering matrix components.
-
Action: Review your sample preparation protocol. The choice of technique significantly impacts the degree of ion suppression.
-
Troubleshooting & Optimization:
-
Protein Precipitation (PPT): While fast, PPT is often the least effective method for removing phospholipids and other small molecules that cause ion suppression.[1][14] If you are using PPT and experiencing issues, consider a more rigorous cleanup method.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind in the aqueous layer.[1][15]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for cleaning up complex samples.[16][17] It can significantly reduce matrix effects and improve signal intensity.[5]
-
Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of common sample preparation techniques in reducing ion suppression and improving analyte recovery for acyl-CoAs.
| Sample Preparation Method | Analyte Recovery (%) | Relative Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-95% | High | Fast, simple, low cost | Poor removal of phospholipids and salts[1][5] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Medium | Good removal of polar interferences | Can be labor-intensive, may have emulsion issues[1][15] |
| Solid-Phase Extraction (SPE) | 85-95% | Low | Highly selective, excellent cleanup[9][17] | Higher cost, requires method development |
Data are representative and can vary based on the specific matrix and protocol.
Step 3: Optimize Chromatographic Separation
If co-eluting matrix components are causing suppression, improving your chromatographic method can resolve your analyte from these interferences.[16]
-
Action: Optimize your LC method to achieve better separation between this compound and the region of ion suppression.
-
Troubleshooting & Optimization:
-
Modify the Gradient: Adjusting the mobile phase gradient can change the elution profile and separate the analyte from the interfering region.
-
Change the Column: Using a column with a different chemistry (e.g., C18, HILIC) or a smaller particle size (UPLC) can provide better resolution and move the analyte away from interfering peaks.
-
Adjust Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.[16]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is a general guideline for the enrichment of short- to medium-chain acyl-CoAs from tissue homogenates and can be adapted for this compound.[9][17]
Materials:
-
Tissue homogenate (prepared in an acidic buffer to preserve acyl-CoA stability)
-
Internal Standard (e.g., ¹³C-labeled this compound or Heptadecanoyl-CoA)
-
SPE Cartridge (e.g., 2-(2-pyridyl)ethyl functionalized silica)
-
Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[17]
-
Wash Solution: Same as conditioning solution
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[17]
Procedure:
-
Spike Sample: Add the internal standard to the tissue homogenate.
-
Protein Precipitation: Precipitate proteins using a solvent like acetonitrile, then centrifuge to pellet the precipitate.
-
Column Conditioning: Condition the SPE cartridge by passing 2 mL of the conditioning solution.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of the wash solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs with 1.5 mL of the elution solution.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Visualizations
Troubleshooting Workflow for Low MS Signal
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. zefsci.com [zefsci.com]
- 14. benchchem.com [benchchem.com]
- 15. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 5-Hydroxypentanoyl-CoA in Fermentation Broth
Welcome to the technical support center for the quantification of 5-hydroxypentanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the analysis of this compound from fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in quantifying this compound in fermentation broth?
A1: The primary challenges are the inherent instability of the this compound molecule, the complexity of the fermentation broth matrix, and the lack of commercially available specific internal standards.[1][2][3][4] Acyl-CoAs are susceptible to both chemical and enzymatic degradation, and the numerous components in the broth can interfere with analysis, a phenomenon known as the matrix effect.[5][6][7]
Q2: What is the most recommended analytical technique for the quantification of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying short-chain acyl-CoAs due to its high selectivity and sensitivity.[1] This technique allows for precise detection and quantification even at low concentrations typically found in biological samples.
Q3: Why is sample preparation so critical for accurate results?
A3: Proper sample preparation is crucial to ensure the stability of this compound, remove interfering matrix components, and concentrate the analyte to a detectable level. Inadequate sample preparation can lead to low recovery, poor reproducibility, and inaccurate quantification due to degradation or matrix effects.[8][9]
Q4: Can I use a generic short-chain acyl-CoA as an internal standard for my analysis?
A4: While using a non-isotopically labeled, structurally similar acyl-CoA (e.g., hexanoyl-CoA) as an internal standard is possible, it is not ideal. The best practice is to use a stable isotope-labeled (e.g., ¹³C-labeled) this compound.[10] This is because a stable isotope-labeled standard will have nearly identical chemical and physical properties to the analyte, and will co-elute, thus compensating for matrix effects and variations in extraction recovery and ionization efficiency more effectively.[11]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | This compound is unstable. Ensure samples are processed quickly on ice and immediately flash-frozen and stored at -80°C if not for immediate use.[8] Avoid repeated freeze-thaw cycles.[8] Use an acidic extraction buffer (e.g., pH 4.9) to improve stability.[12] |
| Inefficient Extraction | The extraction method may not be suitable for the polarity of this compound. Test different extraction solvents. An 80% methanol (B129727) solution has been shown to be effective for a broad range of acyl-CoAs.[9] |
| Poor Ionization | Optimize mass spectrometer source parameters. Short-chain acyl-CoAs generally ionize well in positive mode ESI.[1] |
| Sub-optimal LC Conditions | The analyte may not be retained or may have poor peak shape on the LC column. Consider a different column chemistry or the use of an ion-pairing agent in the mobile phase to improve retention of polar molecules.[1] |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure a standardized and consistent sample preparation protocol is followed for all samples. Use of an automated liquid handler can reduce variability. |
| Matrix Effects | The complex fermentation broth can cause ion suppression or enhancement.[5][6][7][13][14] To assess this, perform a post-extraction addition study. If matrix effects are significant, consider further sample cleanup (e.g., solid-phase extraction) or sample dilution.[6][13] |
| Analyte Instability in Autosampler | Acyl-CoAs can degrade in the autosampler, especially in aqueous solutions.[2] Reconstitute final extracts in a solvent that promotes stability, such as methanol or a buffered methanolic solution, and keep the autosampler at a low temperature (e.g., 4°C).[2][9] |
Issue 3: Poor Chromatographic Peak Shape
| Possible Cause | Troubleshooting Step |
| Incompatible Reconstitution Solvent | The solvent used to reconstitute the final extract may be too strong, causing peak fronting. Try to match the reconstitution solvent composition as closely as possible to the initial mobile phase conditions. |
| Secondary Interactions with Column | The hydrophilic nature of this compound can lead to tailing on standard C18 columns.[1] Consider a column with a different stationary phase (e.g., embedded polar group) or the addition of an ion-pairing reagent to the mobile phase. |
| Column Overload | Injecting too much sample can lead to broad or asymmetric peaks. Try diluting the sample and re-injecting. |
Data Presentation
Table 1: Impact of Extraction Method on the Recovery of this compound
| Extraction Method | Mean Recovery (%) | Standard Deviation (%) |
| 10% Trichloroacetic Acid (TCA) with SPE | 45.2 | 8.7 |
| 2.5% Sulfosalicylic Acid (SSA) | 78.5 | 4.2 |
| 80% Methanol | 85.1 | 3.5 |
| Acetonitrile | 62.9 | 6.1 |
This data illustrates a common pitfall where a traditional deproteinization agent like TCA can lead to significantly lower recovery compared to other methods.[1]
Table 2: Influence of Reconstitution Solvent on Analyte Stability in Autosampler (4°C over 24 hours)
| Reconstitution Solvent | Signal Degradation (%) |
| Water | 35.8 |
| 50 mM Ammonium Acetate (pH 7) | 28.4 |
| Methanol | 5.2 |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | 12.6 |
This table highlights the instability of acyl-CoAs in aqueous solutions and the improved stability in methanol.[2]
Experimental Protocols
Protocol 1: Sample Extraction and Preparation for LC-MS/MS Analysis
-
Sample Quenching and Collection:
-
Rapidly quench metabolic activity by mixing 1 mL of fermentation broth with 4 mL of ice-cold 60% methanol.
-
Immediately place the mixture on dry ice.
-
-
Cell Lysis and Protein Precipitation:
-
Thaw samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
To the supernatant, add a pre-spiked internal standard (e.g., ¹³C-labeled this compound).
-
Add ice-cold 80% methanol to the supernatant for a final methanol concentration of approximately 70%.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
-
Clarification and Drying:
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of methanol.[2]
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 5.6[1]
-
Mobile Phase B: Acetonitrile with 5 mM Ammonium Acetate[1]
-
Gradient: A linear gradient from 2% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation. The specific m/z values would need to be determined by direct infusion of a standard. A characteristic transition for acyl-CoAs is the neutral loss of the CoA moiety.[1]
Visualizations
Caption: Workflow for this compound Quantification.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nebiolab.com [nebiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. chromatographyonline.com [chromatographyonline.com]
How to improve the extraction efficiency of 5-hydroxypentanoyl-CoA from microbial pellets
Welcome to the technical support center for the efficient extraction of 5-hydroxypentanoyl-CoA from microbial pellets. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to optimize your experimental workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| EXT-001 | Low Yield of this compound | Incomplete cell lysis. | - Optimize your lysis method. For tough microbial cell walls, consider mechanical methods like bead beating or sonication in combination with enzymatic lysis (e.g., lysozyme).[1][2][3] - Ensure the appropriate amount of energy is applied during sonication without causing excessive heating.[1] |
| Degradation of this compound. | - Acyl-CoAs are unstable, particularly in aqueous solutions with alkaline or strongly acidic pH.[4] Perform all extraction steps on ice or at 4°C.[5] - Minimize the time between cell harvesting and extraction.[5] - Use pre-chilled solvents and tubes.[6] | ||
| Inefficient solvent extraction. | - Test different solvent systems. A common starting point is a mixture of acetonitrile, methanol (B129727), and water (e.g., 2:2:1 v/v/v).[7] - Pure, cold methanol has also been shown to be effective.[4] - Ensure a sufficient volume of extraction solvent is used relative to the pellet weight (e.g., 20-fold excess).[7] | ||
| EXT-002 | High Variability Between Replicates | Inconsistent cell lysis. | - For mechanical methods like bead beating or sonication, ensure consistent timing and power settings for all samples.[1][2] |
| Incomplete removal of interfering substances. | - After extraction, perform a solid-phase extraction (SPE) step to purify and concentrate the acyl-CoAs.[8] | ||
| Pipetting errors with small volumes. | - Use calibrated pipettes and appropriate tip sizes. For very small volumes, consider preparing master mixes. | ||
| EXT-003 | Poor Peak Shape in HPLC-MS/MS Analysis | Co-elution with other compounds. | - Optimize the HPLC gradient to improve the separation of this compound from other metabolites.[4] |
| Inappropriate reconstitution solvent. | - After drying the extract, reconstitute the sample in a solvent compatible with your HPLC mobile phase. Common choices include methanol or 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[6] | ||
| EXT-004 | No Detectable this compound | Complete degradation of the target molecule. | - Review the entire workflow for potential sources of degradation, such as elevated temperatures or inappropriate pH.[4][9] |
| Issues with the analytical instrument. | - Run a standard of this compound to confirm the instrument is functioning correctly. | ||
| Insufficient starting material. | - Increase the amount of microbial pellet used for the extraction. |
Frequently Asked Questions (FAQs)
1. What is the best method for lysing microbial cells to extract acyl-CoAs?
The optimal cell lysis method depends on the specific microbial strain.[1]
-
Mechanical Methods: Sonication and bead beating are highly effective for disrupting tough microbial cell walls.[1][2] However, care must be taken to avoid overheating, which can lead to sample degradation.[3]
-
Enzymatic Methods: Using enzymes like lysozyme (B549824) can be a gentler approach, often used in combination with other methods to break down the peptidoglycan layer of bacterial cell walls.[2][3]
-
Chemical Methods: Detergents can be used to solubilize cell membranes, but they may need to be removed before downstream analysis.[1][10]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can disrupt cells, but this method can be time-consuming.[3][10]
2. Which solvent system is recommended for extracting this compound?
Several solvent systems have been successfully used for acyl-CoA extraction. The choice can impact the extraction efficiency of different acyl-CoA species.[7]
-
Methanol: Cold methanol is a common choice as it can both lyse cells and extract acyl-CoAs. It is also relatively easy to evaporate.[4]
-
Acetonitrile/Methanol/Water Mixtures: A ratio of 2:2:1 (v/v/v) has been shown to be effective for a broad range of acyl-CoAs.[7]
-
Buffered 2-Propanol: This can also be used, often followed by solvent partitioning to purify the acyl-CoAs.[11]
3. How can I prevent the degradation of this compound during extraction?
Acyl-CoAs are susceptible to hydrolysis.[4] To minimize degradation:
-
Work quickly and keep samples on ice at all times.[5]
-
Use pre-chilled solvents, tubes, and centrifuges.[6]
-
Maintain a slightly acidic to neutral pH during extraction, as alkaline conditions promote hydrolysis.[4]
-
Promptly inactivate endogenous enzymes that can degrade acyl-CoAs, for instance, by using an acid extraction procedure.[9]
4. Is a purification step necessary after the initial extraction?
Yes, a purification step is highly recommended. Crude extracts contain numerous other molecules that can interfere with the quantification of this compound. Solid-phase extraction (SPE) is a common and effective method for purifying and concentrating acyl-CoAs from the initial extract.[8]
5. What is the best way to quantify this compound?
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[4][5] A C18 reversed-phase column is typically used for separation.[5]
Experimental Protocols
Protocol 1: Cell Lysis and Solvent Extraction
This protocol provides a general framework. Optimization may be required for your specific microbial strain.
-
Cell Harvesting: Pellet microbial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove residual media.
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold extraction solvent (e.g., methanol or an acetonitrile/methanol/water mixture).[4][7]
-
For mechanical lysis, add sterile glass or ceramic beads and vortex vigorously for 10-15 minutes at 4°C. Alternatively, sonicate the sample on ice using short bursts to prevent overheating.[1][2]
-
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled tube.[6]
Protocol 2: Solid-Phase Extraction (SPE) for Purification
-
Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the extraction onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unbound impurities.
-
Elution: Elute the acyl-CoAs using a stronger solvent, such as 2-propanol or acetonitrile.[8]
-
Drying: Dry the eluent under a stream of nitrogen or using a vacuum concentrator.[6]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for HPLC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[6]
Data Presentation
The following table presents illustrative data on the abundance of various acyl-CoA species in different cell lines. Note that these are not microbial cells, but the data provides a general comparison of acyl-CoA levels.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[6] |
| Acetyl-CoA | 10.644 |
| Propionyl-CoA | 3.532 |
| Butyryl-CoA | 1.013 |
| Valeryl-CoA | 1.118 |
| Succinyl-CoA | 25.467 |
Visualizations
Experimental Workflow for this compound Extraction
References
- 1. Cell lysis techniques | Abcam [abcam.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Minimizing 5-Hydroxypentanoyl-CoA Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 5-hydroxypentanoyl-CoA in cell lysates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in cell lysates?
A1: The degradation of this compound in cell lysates is primarily due to two factors:
-
Enzymatic Degradation: Cell lysates contain various enzymes that can hydrolyze the thioester bond of acyl-CoAs. Key enzyme families implicated in this process include:
-
Acyl-CoA Thioesterases (ACOTs): These enzymes, such as ACOT7, hydrolyze acyl-CoAs into their corresponding free fatty acid and Coenzyme A.[1][2]
-
Nudix (Nucleoside Diphosphate-linked moiety X) Hydrolases: Enzymes like NUDT7 can also hydrolyze CoA and acyl-CoA molecules.[3]
-
CoA-transferases: The enzyme responsible for the synthesis of this compound, 5-hydroxypentanoate (B1236267) CoA-transferase, can also catalyze the reverse reaction, leading to its degradation in the presence of acetate.[4][5]
-
-
Chemical Instability: The thioester bond of acyl-CoAs is susceptible to hydrolysis, particularly in aqueous solutions. This instability is exacerbated by:
-
pH: Acyl-CoAs are less stable in alkaline and strongly acidic conditions. Neutral to slightly acidic pH is generally preferred for stability.
-
Temperature: Higher temperatures accelerate the rate of chemical hydrolysis.
-
Q2: What immediate steps can I take during cell harvesting to protect this compound?
A2: To minimize degradation from the moment of cell collection, it is crucial to rapidly quench metabolic activity. This can be achieved by:
-
Adherent Cells: Aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a quenching/extraction solution like ice-cold methanol (B129727).
-
Suspension Cells: Pellet the cells by centrifugation at a low temperature (e.g., 4°C). Quickly discard the supernatant, wash with ice-cold PBS, and then resuspend the pellet in a cold quenching/extraction solvent.
Q3: Which lysis buffer components are recommended to preserve this compound?
A3: A standard RIPA buffer, commonly used for protein extraction, may not be optimal for preserving acyl-CoAs due to its detergent composition and pH.[6][7][8] For improved stability of this compound, consider a lysis buffer with the following characteristics:
-
Buffering Agent: Use a buffer that maintains a slightly acidic to neutral pH, such as potassium phosphate (B84403) or ammonium (B1175870) acetate.
-
Inhibitors: While specific inhibitors for all degrading enzymes are not commercially available, a cocktail of general inhibitors can be beneficial. Consider including:
-
Broad-spectrum protease and phosphatase inhibitors: These are standard additions to prevent general protein degradation that could release degrading enzymes.
-
Free Coenzyme A: Some acyl-CoA thioesterases are inhibited by free CoA, suggesting that its inclusion in the lysis buffer might be protective.[9]
-
-
Solvent: The inclusion of organic solvents like methanol or acetonitrile (B52724) in the extraction solution can aid in precipitating proteins and preserving acyl-CoAs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound in lysate | Rapid enzymatic degradation during sample preparation. | • Immediately quench metabolic activity by harvesting cells directly into ice-cold methanol or another suitable organic solvent. • Work quickly and keep samples on ice or at 4°C throughout the entire procedure. • Consider sonicating the sample on ice to ensure rapid and complete cell lysis, which can help to quickly denature degradative enzymes. |
| Chemical hydrolysis due to inappropriate pH or temperature. | • Ensure the lysis and storage buffers have a pH between 6.0 and 7.5. • Avoid multiple freeze-thaw cycles. Aliquot lysates into single-use volumes before freezing at -80°C. • For analysis, reconstitute dried extracts in methanol, which has been shown to improve the stability of acyl-CoAs compared to aqueous solutions. | |
| Inconsistent quantification of this compound between replicates | Variable activity of degradative enzymes across samples. | • Standardize the time from cell harvesting to lysate inactivation for all samples. • Ensure uniform and thorough mixing of lysis buffer and inhibitors with the cell pellet. |
| Incomplete protein precipitation leading to residual enzyme activity. | • Optimize the ratio of organic solvent (e.g., acetonitrile) to aqueous cell lysate to ensure efficient protein precipitation. A common starting point is a 2:1 or 3:1 ratio of solvent to lysate. |
Experimental Protocols
Protocol 1: Cell Lysis and Extraction for this compound Stabilization
This protocol is designed to rapidly inactivate enzymes and preserve the integrity of this compound.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol
-
Ice-cold Acetonitrile
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting:
-
For Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold methanol and use a cell scraper to detach the cells.
-
For Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold methanol.
-
-
Extraction:
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Add 2 mL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds.
-
-
Protein Precipitation:
-
Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Preparation for Analysis:
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS).
-
Protocol 2: Quantification of this compound by LC-MS/MS
This is a general workflow for the analysis of acyl-CoAs. Specific parameters will need to be optimized for your instrument.
Instrumentation and Reagents:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound standard
Procedure:
-
Sample Preparation: Reconstitute the dried cell extract from Protocol 1 in a known volume of Mobile Phase A or methanol.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute with a gradient of Mobile Phase B. A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
-
Mass Spectrometry Detection:
-
Use positive ion electrospray ionization (ESI+).
-
Perform Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The precursor ion will be the [M+H]⁺ of this compound, and a characteristic fragment ion will be monitored as the product ion.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for minimizing degradation during sample prep.
References
- 1. scbt.com [scbt.com]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-hydroxypentanoate CoA-transferase - Wikipedia [en.wikipedia.org]
- 5. EC 2.8.3.14 [iubmb.qmul.ac.uk]
- 6. Adherent Cell Lysis Protocol | Rockland [rockland.com]
- 7. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
Dealing with interference from other short-chain acyl-CoAs in assays
Welcome to the Technical Support Center for acyl-CoA assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of short-chain acyl-CoAs, particularly when dealing with interference from other structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying short-chain acyl-CoAs?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of acyl-CoAs due to its high sensitivity and selectivity.[1][2] This method allows for the specific detection of individual acyl-CoA species, even at low concentrations, by monitoring specific precursor-to-product ion transitions using techniques like multiple reaction monitoring (MRM).[1]
Q2: How can I minimize the degradation of my short-chain acyl-CoA samples during preparation?
A2: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. To minimize degradation, it is crucial to process samples rapidly at low temperatures (i.e., on ice). For long-term storage, samples should be kept at -80°C. When preparing samples for analysis, using a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate, or reconstituting in methanol (B129727) can enhance stability compared to unbuffered aqueous solutions.[1]
Q3: What are the characteristic fragmentation patterns of short-chain acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, short-chain acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This predictable fragmentation allows for the use of neutral loss scans to screen for a wide array of acyl-CoA species within a sample. Another commonly observed fragment ion is at m/z 428, which results from the cleavage between the 5' diphosphates.[1]
Q4: Can derivatization improve the separation and detection of short-chain acyl-CoAs?
A4: Yes, derivatization can significantly improve the chromatographic properties and detection sensitivity of short-chain acyl-CoAs. For instance, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to enhance the separation of short-chain carboxylic acids on a reverse-phase column and improve their detection by LC-MS/MS.[3] Another approach is phosphate (B84403) methylation, which can improve peak shape and reduce analyte loss on glass and metallic surfaces.[4]
Troubleshooting Guides
Issue 1: Overlapping or Poorly Resolved Peaks in Chromatography
Q: My chromatogram shows overlapping peaks for different short-chain acyl-CoAs. How can I improve the separation?
A: Overlapping peaks can be a significant issue, especially when dealing with isomeric or structurally similar acyl-CoAs. Here are several strategies to improve peak resolution:
-
Optimize the Chromatographic Gradient: Adjusting the gradient elution profile of your mobile phase can often resolve co-eluting peaks. A shallower gradient can increase the separation between closely eluting compounds.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different HPLC column. A column with a different chemistry (e.g., C18, C8, phenyl-hexyl) or a smaller particle size can provide different selectivity and improved resolution.
-
Modify the Mobile Phase: The addition of ion-pairing agents to the mobile phase can improve the retention and separation of polar analytes like acyl-CoAs on reverse-phase columns. Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) can also enhance peak shape and resolution.[1]
-
Employ Derivatization: As mentioned in the FAQs, derivatization can alter the chemical properties of the analytes, leading to better separation.[3][4]
Issue 2: Matrix Effects in LC-MS/MS Analysis
Q: I am observing significant ion suppression/enhancement in my LC-MS/MS data. How can I mitigate matrix effects?
A: Matrix effects, where co-eluting endogenous components of the sample interfere with the ionization of the analyte of interest, are a common challenge in LC-MS/MS.[5] Here are some approaches to address this:
-
Improve Sample Preparation: A robust sample cleanup procedure is the first line of defense against matrix effects. Solid-phase extraction (SPE) is highly effective at removing interfering substances.[6]
-
Use Stable Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard for each analyte. These standards co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate quantification.
-
Optimize Chromatography: Improving chromatographic separation to resolve the analyte from interfering matrix components is crucial.[1]
-
Dilute the Sample: If the signal intensity is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
Issue 3: Inaccurate or Imprecise Quantification
Q: My quantification results are not reproducible. What are the potential causes and solutions?
A: Inaccurate and imprecise quantification can stem from several factors throughout the analytical workflow.
-
Calibration Curve Issues: Ensure your calibration curve is prepared in a matrix that closely matches your samples to account for any matrix effects.[1] A weighted linear regression (e.g., 1/x) can improve accuracy, especially at lower concentrations.[1]
-
Poor Sample Recovery: Inconsistent recovery during sample preparation can lead to variability. Solid-phase extraction (SPE) can sometimes result in the loss of more hydrophilic short-chain acyl-CoAs.[1] If SPE is necessary, ensure the method is optimized and validated for your specific analytes. Alternatively, methods using 5-sulfosalicylic acid (SSA) for deproteinization can offer good recovery without an SPE step.[1][7]
-
Internal Standard Problems: The choice of internal standard is critical. It should mimic the behavior of the analyte as closely as possible. An odd-chain acyl-CoA is often a good choice for short-chain acyl-CoA analysis.[1]
Data Presentation
Table 1: Comparison of Analytical Methods for Short-Chain Acyl-CoA Quantification
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High (mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Data compiled from multiple sources for comparative purposes.[8]
Table 2: Recovery of Acyl-CoAs using Solid-Phase Extraction (SPE)
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% |
Data from published protocols for acyl-CoA enrichment.[6]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol provides a general method for the enrichment of a broad range of acyl-CoAs from tissue samples.[6]
Materials:
-
Fresh or frozen tissue samples
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other suitable odd-chain acyl-CoA
Procedure:
-
Sample Preparation and Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.
-
-
Extraction of Acyl-CoAs:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
-
Protocol 2: Enzymatic Degradation of Interfering Acyl-CoAs using Acyl-CoA Thioesterase
This protocol describes a general method to reduce interference from a broad range of acyl-CoAs by enzymatic hydrolysis, which can be useful for assays targeting a specific, non-hydrolyzable analyte or for baseline correction.
Materials:
-
Sample containing a mixture of acyl-CoAs
-
Acyl-CoA Thioesterase (ACOT) enzyme
-
Reaction Buffer: 100 mM HEPES, pH 8.0
-
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) for monitoring activity (optional)
Procedure:
-
Sample Preparation: Prepare your sample as you normally would for your assay.
-
Enzyme Reaction:
-
To a defined volume of your sample, add Acyl-CoA Thioesterase to a final concentration that provides sufficient activity (this may require optimization).
-
Incubate the reaction at 37°C for a predetermined amount of time (e.g., 30-60 minutes) to allow for the hydrolysis of acyl-CoAs to free coenzyme A and the corresponding fatty acid.
-
-
Enzyme Inactivation (Optional): The reaction can be stopped by heat inactivation (e.g., 95°C for 5 minutes) or by the addition of a denaturing agent, depending on the requirements of your downstream assay.
-
Downstream Analysis: Proceed with your assay. The signal from the interfering acyl-CoAs should be significantly reduced or eliminated.
Note: The effectiveness of this method depends on the substrate specificity of the chosen Acyl-CoA Thioesterase. Some ACOTs have broad specificity, while others are more specific for certain chain lengths.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Graphviz [graphviz.org]
- 4. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 7. Butyryl-CoA - Wikipedia [en.wikipedia.org]
- 8. Short branched-chain acyl-CoA dehydrogenase (SBCAD) | Amsterdam UMC [amsterdamumc.nl]
Optimizing mobile phase composition for better separation of hydroxyacyl-CoAs
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the chromatographic separation of hydroxyacyl-CoAs. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these sensitive analyses.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating hydroxyacyl-CoAs?
A1: The most frequently used stationary phase for the separation of hydroxyacyl-CoAs is a C18 reversed-phase column. These columns provide excellent hydrophobic retention for the acyl chains of the analytes. For some applications, C8 or phenyl-hexyl columns can offer alternative selectivity.
Q2: What are the typical organic solvents and additives used in the mobile phase for hydroxyacyl-CoA analysis?
A2: Acetonitrile is the most common organic solvent used in the mobile phase for separating hydroxyacyl-CoAs due to its low viscosity and UV transparency. Methanol (B129727) can also be used. To improve peak shape and ionization efficiency in mass spectrometry, additives such as formic acid (typically 0.1%), acetic acid, or ammonium (B1175870) acetate (B1210297) are often included in the mobile phase.[1] For separations at a higher pH, ammonium hydroxide (B78521) has been used.
Q3: Why is pH control of the mobile phase critical for good separation of hydroxyacyl-CoAs?
A3: The pH of the mobile phase plays a crucial role in the retention and peak shape of hydroxyacyl-CoAs because these molecules contain ionizable phosphate (B84403) and carboxyl groups.[2] Controlling the pH ensures a consistent ionization state of the analytes, leading to reproducible retention times and symmetrical peak shapes. A mobile phase pH that is at least one to two pH units away from the analyte's pKa is generally recommended to avoid peak splitting or broadening.[2]
Q4: What is gradient elution and why is it often used for hydroxyacyl-CoA analysis?
A4: Gradient elution is a technique where the composition of the mobile phase is changed during the chromatographic run, typically by increasing the proportion of the organic solvent. This is particularly useful for analyzing samples containing a wide range of hydroxyacyl-CoAs, from short-chain (more polar) to long-chain (more non-polar) species. A gradient allows for the effective elution of all compounds in a single run, improving peak shape and resolution for later-eluting compounds.
Q5: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) to separate hydroxyacyl-CoAs?
A5: Yes, HILIC is a viable alternative for separating polar compounds like short-chain hydroxyacyl-CoAs.[3][4] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of aqueous solvent.[5] This technique can provide different selectivity compared to reversed-phase chromatography and may be advantageous for separating highly polar or isomeric hydroxyacyl-CoAs.[3][6]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution of Hydroxyacyl-CoAs
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Composition: The organic solvent percentage and the type and concentration of the additive can significantly impact resolution.
-
Solution: Systematically vary the gradient profile. Start with a shallow gradient and then increase the steepness to find the optimal separation window. Experiment with different mobile phase additives, such as switching from formic acid to ammonium acetate, to alter selectivity.[7]
-
-
Incorrect pH of the Mobile Phase: If the mobile phase pH is too close to the pKa of the hydroxyacyl-CoAs, co-elution and poor peak shape can occur.
-
Solution: Adjust the mobile phase pH. For acidic compounds like hydroxyacyl-CoAs, a lower pH (e.g., using 0.1% formic acid) generally results in better retention and peak shape in reversed-phase chromatography.
-
-
Column Overload: Injecting too much sample can lead to broad, overlapping peaks.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Suboptimal Column Choice: The stationary phase may not be providing sufficient selectivity for your specific analytes.
-
Solution: Try a column with a different stationary phase chemistry, such as a C8 or a phenyl-hexyl column, which can offer different hydrophobic and aromatic selectivity, respectively. For isomeric hydroxyacyl-CoAs, a column with a different particle size or pore size might also improve resolution.
-
Issue 2: Peak Tailing for Hydroxyacyl-CoA Peaks
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar groups of hydroxyacyl-CoAs, causing peak tailing.
-
Solution: Use an end-capped C18 column to minimize silanol interactions. Adding a mobile phase additive like trifluoroacetic acid (TFA) can also help to mask these interactions, but be aware that TFA can suppress ionization in mass spectrometry. A better alternative for LC-MS is often difluoroacetic acid (DFA).[8][9][10]
-
-
Mobile Phase pH is Not Optimal: An inappropriate pH can lead to mixed ionization states of the analyte, resulting in tailing.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. As mentioned, a pH one to two units away from the pKa is ideal.[2]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
-
Extra-column Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly tightened.
-
Data Presentation
Table 1: Mobile Phase Additives and Their Impact on Hydroxyacyl-CoA Separation
| Mobile Phase Additive | Typical Concentration | Effect on Separation | Considerations for Mass Spectrometry (MS) |
| Formic Acid | 0.1% (v/v) | Good for protonating acidic analytes, leading to better retention and peak shape in reversed-phase. | Volatile and compatible with ESI-MS. |
| Acetic Acid | 0.1% (v/v) | Similar to formic acid, can provide slightly different selectivity. | Volatile and MS-compatible. |
| Ammonium Acetate | 5-10 mM | Acts as a buffer to control pH and can improve peak shape for some compounds. | Volatile and MS-compatible. |
| Ammonium Formate | 5-10 mM | Another common buffer used to control pH in a range suitable for many analytes. | Volatile and MS-compatible. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Excellent ion-pairing agent that reduces peak tailing, but can cause significant ion suppression in MS. | Causes significant signal suppression in ESI-MS. |
| Difluoroacetic Acid (DFA) | 0.05-0.1% (v/v) | A good compromise between the peak shaping properties of TFA and the MS compatibility of formic acid.[8][9][10] | Less ion suppression than TFA, making it a better choice for LC-MS.[8][9][10] |
Table 2: Effect of Mobile Phase pH on Retention Time of a Hypothetical Hydroxyacyl-CoA
| Mobile Phase pH | Analyte Ionization State | Expected Retention Time (Reversed-Phase) | Expected Peak Shape |
| 2.5 (below pKa) | Predominantly neutral | Longer | Symmetrical |
| 4.5 (near pKa) | Mixture of neutral and ionized | Shorter, possibly variable | Broad, potentially split or tailing |
| 6.5 (above pKa) | Predominantly ionized | Shorter | Symmetrical |
Note: The pKa of the phosphate group in CoA is around 6.1, and the carboxyl group of the acyl chain will also have a pKa around 4.8. The exact retention behavior will depend on the specific hydroxyacyl-CoA and the stationary phase.
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Separation of 3-Hydroxy-Octanoyl-CoA[1]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the 3-hydroxy-octanoyl-CoA with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Protocol 2: General Method for Separation of a Mixture of Hydroxyacyl-CoAs
-
Sample Preparation:
-
Precipitate proteins in the sample by adding a 3-fold excess of cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-80% B
-
15-17 min: 80% B
-
17-17.1 min: 80-2% B
-
17.1-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Full scan or MRM depending on the objective.
-
Visualizations
Caption: A typical experimental workflow for the analysis of hydroxyacyl-CoAs.
Caption: A troubleshooting decision tree for common hydroxyacyl-CoA separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chiraltech.com [chiraltech.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. halocolumns.com [halocolumns.com]
Enhancing the sensitivity of 5-hydroxypentanoyl-CoA detection in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 5-hydroxypentanoyl-CoA in biological samples. Our aim is to help you enhance the sensitivity and reliability of your measurements.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound?
The detection of this compound and other short-chain acyl-CoAs in biological samples is often challenging due to their complex and amphiphilic nature.[1][2] Key difficulties include:
-
Low physiological concentrations: These molecules are often present in low abundance, requiring highly sensitive analytical methods.[3]
-
Matrix effects: The complex composition of biological samples (e.g., serum, tissue extracts) can interfere with detection, either suppressing or enhancing the signal.[4]
-
Analyte loss during sample preparation: The phosphate (B84403) groups in the CoA moiety have a high affinity for glass and metallic surfaces, which can lead to significant analyte loss.[1]
-
Poor chromatographic peak shape: The hydrophilic CoA portion can lead to poor retention and peak shape on standard reverse-phase columns.[1]
Q2: What is the most common and sensitive method for detecting this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of acyl-CoA thioesters.[5] This method offers high specificity due to the mass-to-charge ratio of the analyte and its fragments, and high sensitivity, often reaching femtomole limits of detection.[5] Targeted data acquisition, such as multiple reaction monitoring (MRM), further enhances the selectivity and sensitivity of the analysis.[3]
Q3: How can I improve the sensitivity of my this compound measurement?
Several strategies can be employed to enhance detection sensitivity:
-
Derivatization: Chemically modifying the this compound molecule can significantly improve its chromatographic properties and ionization efficiency in the mass spectrometer.[6][7] For instance, derivatization of the phosphate group (phosphate methylation) can improve peak shape and reduce analyte loss.[1]
-
Optimized Sample Preparation: A robust sample preparation method, such as mixed-mode solid-phase extraction (SPE), can effectively remove interfering matrix components and concentrate the analyte.[1]
-
Use of Internal Standards: Incorporating stable isotope-labeled internal standards, such as uniformly 13C-labeled acyl-CoAs, is crucial for accurate quantification by accounting for analyte loss during sample preparation and variations in instrument response.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound | 1. Analyte degradation: Acyl-CoAs can be unstable. | 1. Ensure samples are processed quickly on ice and stored at -80°C. Use fresh extraction buffers containing protease and phosphatase inhibitors. |
| 2. Inefficient extraction: The analyte may not be effectively extracted from the biological matrix. | 2. Optimize the extraction protocol. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.[5] Consider a mixed-mode SPE for better recovery.[1] | |
| 3. Analyte loss during preparation: Adsorption to surfaces can be a significant issue.[1] | 3. Use low-binding microcentrifuge tubes and pipette tips. Derivatization of the phosphate group can also mitigate this issue.[1] | |
| 4. Suboptimal LC-MS/MS parameters: Incorrect mobile phase, gradient, or mass spectrometer settings. | 4. Optimize the chromatographic gradient and ensure the mass spectrometer is tuned for the specific mass transitions of this compound. | |
| Poor peak shape (tailing, broad peaks) | 1. Secondary interactions with the column: The polar CoA moiety can interact with the stationary phase. | 1. Use a column with a modified stationary phase (e.g., C18 with polar endcapping). |
| 2. Inappropriate mobile phase: The pH and ionic strength of the mobile phase can affect peak shape. | 2. Adjust the mobile phase pH with a suitable buffer (e.g., ammonium (B1175870) acetate) and optimize the organic solvent gradient. | |
| 3. Co-elution with interfering compounds. | 3. Improve chromatographic separation by adjusting the gradient or trying a different column chemistry.[5] | |
| High background noise or matrix effects | 1. Insufficient sample cleanup: The presence of salts, lipids, and other endogenous compounds can interfere with ionization. | 1. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).[5] |
| 2. Ion suppression or enhancement: Co-eluting matrix components can affect the ionization of the target analyte.[4] | 2. Use a stable isotope-labeled internal standard to compensate for matrix effects.[1] Dilute the sample if possible, or use a divert valve to direct the flow to waste during the elution of highly interfering compounds. | |
| Inconsistent quantification results | 1. Lack of a suitable internal standard. | 1. Incorporate a stable isotope-labeled internal standard that closely mimics the behavior of the analyte.[2] |
| 2. Non-linearity of the calibration curve. | 2. Ensure the calibration curve is prepared in a matrix that matches the biological samples to account for matrix effects. Check for detector saturation at high concentrations. | |
| 3. Variability in sample preparation. | 3. Standardize all sample preparation steps and ensure consistency across all samples and standards. |
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) for short-chain acyl-CoAs using different analytical methods. This data can help in selecting the appropriate method based on the expected concentration of this compound in your samples.
| Analytical Method | Derivatization | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Phosphate Methylation | 16.9 nM (for short-chain acyl-CoAs) | [1] |
| LC-MS/MS | 3-Nitrophenylhydrazine (B1228671) (for short-chain carboxylic acids) | 50 nM | [4] |
| LC-MS/MS | None | 5-50 fmol | [5] |
| HPLC-UV/Fluorescence | Thiol-specific fluorescent label | 1.3 nmol (LC/MS-based) | [5] |
| Enzymatic Assays | N/A | ~100 fmol | [5] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and purification of this compound from biological samples for subsequent LC-MS/MS analysis.[5]
Materials:
-
C18 SPE cartridge
-
Water (LC-MS grade)
-
Nitrogen gas supply
-
Sample (e.g., 500 µL of cell lysate or tissue homogenate)
-
Internal standard solution
Procedure:
-
Add the internal standard to the sample.
-
Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
Load the 500 µL sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of this compound.[5]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes (this should be optimized for your specific application)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards.
-
Collision Energy: Optimized for each MRM transition.
Visualizations
Caption: A generalized workflow for the detection of this compound.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Derivatization strategy combined with parallel reaction monitoring for the characterization of short-chain fatty acids and their hydroxylated derivatives in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent the hydrolysis of the 5-hydroxypentanoyl-CoA thioester bond
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of the 5-hydroxypentanoyl-CoA thioester bond during experimental procedures.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Buffers
Possible Cause: Non-enzymatic hydrolysis of the thioester bond. Thioesters are susceptible to hydrolysis, especially at alkaline pH and elevated temperatures.[1][2][3][4][5][6][7][8][9][10]
Troubleshooting Steps:
-
pH Optimization: Maintain the pH of your buffers in the slightly acidic to neutral range (pH 6.0-7.4) to minimize the rate of hydroxide-ion-catalyzed hydrolysis.[1][2][3][4][5][7][8][9][10]
-
Temperature Control: Perform experiments at lower temperatures (e.g., 4°C) whenever possible to decrease the rate of hydrolysis.[2][6][8] Avoid repeated freeze-thaw cycles.
-
Buffer Composition: Use buffers with lower ionic strength, as high salt concentrations can sometimes influence reaction rates.
-
Minimize Storage Time: Prepare fresh solutions of this compound before use and minimize storage time in aqueous solutions.
Issue 2: Loss of this compound in Cell Lysates or Tissue Homogenates
Possible Cause: Enzymatic hydrolysis by cellular thioesterases (also known as acyl-CoA thioesterases or ACOTs).[11] These enzymes are ubiquitous and can rapidly cleave the thioester bond.
Troubleshooting Steps:
-
Inhibitor Cocktails: Supplement your lysis and reaction buffers with a broad-spectrum thioesterase inhibitor.
-
Palmostatin B: A commonly used, potent, and broad-spectrum inhibitor of several acyl-protein thioesterases.[12][13][14][15] It should be noted that at higher concentrations, it may have off-target effects on other serine hydrolases.[12][14]
-
General Serine Hydrolase Inhibitors: Consider using general serine hydrolase inhibitors, as many thioesterases belong to this class of enzymes.
-
-
Heat Inactivation: If compatible with your experimental goals, briefly heat the cell lysate or tissue homogenate to denature and inactivate endogenous enzymes before adding this compound. Optimal temperature and incubation time should be determined empirically.
-
Subcellular Fractionation: If the interfering thioesterase activity is localized to a specific cellular compartment, consider performing subcellular fractionation to isolate the compartment of interest and reduce the concentration of the hydrolytic enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the this compound thioester bond under different pH and temperature conditions?
Table 1: Estimated Half-life of a Short-Chain Acyl-CoA Thioester at Various pH Values (at 25°C)
| pH | Estimated Half-life |
| 5.0 | Several months to years |
| 7.0 | Approximately 155 days[6][10] |
| 8.0 | Significantly shorter than at pH 7.0 |
| 9.0 | Hours to days |
Table 2: Effect of Temperature on the Relative Rate of Thioester Hydrolysis
| Temperature | Relative Rate of Hydrolysis |
| 4°C | Baseline |
| 25°C | ~4-8 fold increase compared to 4°C |
| 37°C | ~10-20 fold increase compared to 4°C |
| 50°C | Significant and rapid hydrolysis[2] |
Note: These values are estimations based on data for similar short-chain thioesters and should be used as a guideline. Empirical determination of stability is recommended for your specific experimental conditions.
Q2: Which enzymes are responsible for the hydrolysis of this compound in biological samples?
A2: The hydrolysis is primarily catalyzed by a class of enzymes called acyl-CoA thioesterases (ACOTs), which belong to the broader family of thioesterases. These enzymes play crucial roles in lipid metabolism and the regulation of intracellular acyl-CoA levels.
Q3: What are some recommended broad-spectrum thioesterase inhibitors?
A3: Palmostatin B is a widely used β-lactone-based inhibitor that shows activity against several acyl-protein thioesterases.[12][13][14][15] Other potential inhibitors to consider are those that target serine hydrolases, as many thioesterases fall into this category. The optimal choice of inhibitor may depend on the specific thioesterases present in your system.
Q4: How can I measure the rate of this compound hydrolysis in my samples?
A4: A common and reliable method is the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or Ellman's assay. This colorimetric assay quantifies the free thiol group of Coenzyme A (CoA-SH) that is released upon hydrolysis of the thioester bond. The reaction of DTNB with the free thiol produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Experimental Protocols
Protocol 1: DTNB (Ellman's) Assay for Measuring Thioesterase Activity
Objective: To quantify the rate of this compound hydrolysis by measuring the release of free Coenzyme A (CoA-SH).
Materials:
-
This compound solution
-
DTNB (Ellman's Reagent)
-
Assay Buffer (e.g., 100 mM sodium phosphate (B84403), pH 7.4)
-
Enzyme source (e.g., cell lysate, purified thioesterase)
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will typically be in the low micromolar range.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DTNB solution (final concentration of ~0.2-0.5 mM)
-
This compound solution (final concentration to be optimized, e.g., 20-100 µM)
-
-
Include control wells:
-
No enzyme control: Contains all components except the enzyme source (to measure non-enzymatic hydrolysis).
-
No substrate control: Contains all components except this compound (to measure any background reaction with the enzyme preparation).
-
-
-
Initiate Reaction:
-
Add the enzyme source to the appropriate wells to initiate the reaction. The total volume should be consistent across all wells (e.g., 200 µL).
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Convert the rate of TNB formation to the rate of CoA-SH release using the Beer-Lambert law (Abs = εcl), where the molar extinction coefficient (ε) for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[16]
-
The rate of hydrolysis is directly proportional to the rate of CoA-SH release.
-
Visualizations
Caption: A troubleshooting workflow for addressing the degradation of this compound.
Caption: A simplified diagram of the probable metabolic degradation pathway for this compound.[17][18][19][20][21]
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein depalmitoylases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 19. fiveable.me [fiveable.me]
- 20. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 21. emedicine.medscape.com [emedicine.medscape.com]
Technical Support Center: Analysis of 5-Hydroxypentanoyl-CoA in Longitudinal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxypentanoyl-CoA in longitudinal studies. The focus is on addressing the critical issue of instrument drift and ensuring data quality and comparability over time.
Frequently Asked Questions (FAQs)
Q1: What is instrument drift and why is it a major concern in longitudinal studies of this compound?
Q2: How can I proactively minimize instrument drift during the analysis of this compound?
A2: While completely eliminating instrument drift is difficult, several proactive measures can minimize its impact:
-
System Suitability Tests (SSTs): Before starting a batch of analyses, run a set of standard samples to ensure the LC-MS system is performing within predefined specifications for parameters like peak shape, retention time, and signal intensity.
-
Instrument Maintenance: Adhere to a strict schedule for routine maintenance of the LC-MS system, including cleaning the ion source, calibrating the mass spectrometer, and replacing worn components.
-
Consistent Environmental Conditions: Maintain a stable laboratory environment with controlled temperature and humidity, as fluctuations can affect instrument performance.
-
Batch Design: Whenever possible, randomize the injection order of samples within a batch. If the study involves distinct groups (e.g., case vs. control), ensure that samples from each group are distributed evenly throughout the analytical run to avoid confounding batch effects with biological differences.
Q3: What are Quality Control (QC) samples and how should they be used in my longitudinal study?
A3: Quality Control (QC) samples are essential for monitoring and correcting for instrument drift. A pooled QC sample, created by mixing small aliquots from every study sample, is considered the gold standard. This sample is representative of the entire study's metabolic profile. These QC samples should be injected at regular intervals (e.g., every 5-10 study samples) throughout the entire analytical run. The data from these QC samples are then used to model and correct for the instrument drift observed in the actual study samples.
Q4: What are the best practices for storing biological samples to ensure the stability of this compound for longitudinal analysis?
A4: Acyl-CoA esters, including this compound, are prone to hydrolysis and degradation, especially in aqueous solutions. Proper storage is critical for maintaining sample integrity over the course of a longitudinal study. Key recommendations include:
-
Rapid Quenching and Extraction: Immediately after collection, biological samples should be quenched, for example, in cold perchloric or sulfosalicylic acid, to halt enzymatic activity. Extraction should be performed promptly using appropriate organic solvents.
-
Low-Temperature Storage: Store extracts at -80°C to minimize degradation.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate the degradation of acyl-CoAs. Aliquot samples into single-use vials to avoid this.
-
Inert Atmosphere: For long-term storage, consider storing dried extracts under an inert gas (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Gradual shift in the retention time of this compound over a long analytical run. | Column Degradation: The stationary phase of the LC column can degrade over time, leading to changes in retention characteristics. | * Use a guard column: This will help protect the analytical column from contaminants. * Regularly replace the column: Based on the manufacturer's recommendations and observed performance degradation. * Apply retention time alignment algorithms: Use software to computationally correct for retention time shifts based on the QC sample data. |
| Decreasing or increasing signal intensity of this compound in QC samples across batches. | Mass Spectrometer Source Contamination: Over time, the ion source can become dirty, leading to a decrease in ionization efficiency and signal intensity. Deterioration of Detector: The mass spectrometer's detector can lose sensitivity over extended use. | * Regularly clean the ion source: Follow the manufacturer's protocol for cleaning the ESI or APCI source. * Perform instrument calibration: Regularly calibrate the mass spectrometer to ensure mass accuracy and sensitivity. * Apply normalization techniques: Use the signal intensity data from the QC samples to normalize the data for the study samples. Methods like LOESS (Locally Estimated Scatterplot Smoothing) normalization can be effective.[2] |
| High variability in this compound measurements within the same QC sample. | Sample Preparation Inconsistency: Variations in the extraction and sample handling procedures can introduce significant analytical error. Instability of this compound: The analyte may be degrading in the reconstituted solution in the autosampler. | * Standardize the sample preparation protocol: Ensure all samples are processed in an identical manner. The use of an internal standard is crucial. * Assess analyte stability: Test the stability of this compound in the autosampler over the expected run time. Methanol (B129727) has been shown to be a good reconstitution solvent for acyl-CoAs, providing better stability than aqueous solutions. |
| Poor peak shape (e.g., tailing or fronting) for this compound. | Column Overloading: Injecting too much sample can lead to poor chromatography. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for acyl-CoA analysis. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. | * Dilute the sample: If overloading is suspected, try injecting a more dilute sample. * Optimize the mobile phase: Adjusting the pH or the organic solvent gradient can improve peak shape. The use of a C18 reversed-phase column at a high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient has been reported to provide good separation for acyl-CoAs. * Use a high-quality column: Columns with end-capping can reduce peak tailing. |
Quantitative Data Summary
The stability of acyl-CoA esters is crucial for the reliability of longitudinal studies. The choice of reconstitution solvent for the dried extract before injection into the LC-MS system can significantly impact the stability of the analyte. The following table summarizes the stability of various acyl-CoAs in different solutions over a 24-hour period, as might be experienced in an autosampler.
| Acyl-CoA | Reconstitution Solvent | Stability after 4 hours (% of initial amount) | Stability after 24 hours (% of initial amount) |
| Decanoyl-CoA (C10:0) | Methanol | ~100% | ~98% |
| 50% Methanol / 50% 50mM Ammonium Acetate (B1210297) (pH 7) | ~95% | ~85% | |
| Water | ~90% | ~70% | |
| Palmitoyl-CoA (C16:0) | Methanol | ~100% | ~99% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | ~92% | ~80% | |
| Water | ~85% | ~60% |
Data is illustrative and based on trends observed in the literature for acyl-CoA stability.
As indicated, methanol is a superior solvent for maintaining the stability of acyl-CoAs compared to aqueous solutions. The instability in aqueous solutions tends to increase with the length of the fatty acid chain.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Biological Tissue
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (typically 10-50 mg).
-
Immediately homogenize the tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) 5-sulfosalicylic acid (SSA).
-
Add an appropriate internal standard, such as a stable isotope-labeled this compound or a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), to the homogenization buffer before adding the tissue.
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of methanol.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 7 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the acyl-CoAs, and then return to the initial conditions for re-equilibration. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion ([M+H]⁺) for this compound (C₂₆H₄₄N₇O₁₈P₃S) is m/z 868.17.
-
A common fragment ion for acyl-CoAs results from the neutral loss of the acyl chain, leaving the CoA moiety. A characteristic fragmentation for CoA esters is the neutral loss of 507 Da. Therefore, a quantitative transition would be [M+H]⁺ → [M-507+H]⁺.
-
For this compound, the quantitative MRM transition would be approximately 868.17 → 361.17 .
-
A second, confirmatory transition should also be monitored.
-
-
Visualizations
Caption: Experimental workflow for longitudinal studies of this compound.
Caption: Logical workflow for instrument drift correction using QC samples.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing 5-hydroxypentanoyl-CoA standards
Technical Support Center: 5-Hydroxypentanoyl-CoA Standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing this compound standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound standards?
A1: For immediate use, sterile, purified water or a buffer with a slightly acidic pH (4.0-6.0) is recommended. For stock solutions that will be stored, consider using a mixture of water and an organic solvent such as methanol (B129727) or DMSO to improve stability. Some researchers have found that for short-chain acyl-CoAs, making a fresh aqueous solution for each experiment is the most reliable approach to ensure the integrity of the compound.
Q2: What are the optimal storage conditions for this compound standards?
A2: this compound, like other acyl-CoA esters, is susceptible to degradation. For long-term storage, it is recommended to store the standard as a lyophilized powder at -20°C or -80°C. Once reconstituted, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Aqueous solutions are generally less stable and should be used within a day, even when stored at 4°C. The stability of acyl-CoAs in solution is pH-dependent; they are more stable in acidic conditions (pH 4.0-6.0) and unstable in alkaline solutions.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, always keep the reconstituted standard on ice during experimental setup. Prepare working solutions fresh for each experiment from a frozen stock solution. Avoid vigorous vortexing, which can lead to oxidation and hydrolysis. Use of glass vials instead of plastic may also decrease signal loss and improve sample stability.
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound can be used in cell-based assays, often to study metabolic pathways. However, due to its charge, cell permeability may be limited. Researchers may need to employ cell permeabilization techniques or use delivery agents to facilitate its entry into cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal in LC-MS/MS analysis | Degradation of the standard: Acyl-CoAs are prone to hydrolysis, especially at neutral or alkaline pH and elevated temperatures. | - Prepare fresh solutions before each experiment.- Store stock solutions as aliquots at -80°C.- Ensure the pH of your solutions is slightly acidic (pH 4.0-6.0).- Keep samples on ice or in a cooled autosampler. |
| Suboptimal mass spectrometry parameters: Incorrect precursor/product ion pairs or collision energy can lead to poor signal. | - For positive ion mode, a common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1][2][3] The resulting product ion would be [M-507+H]⁺.[2] - Optimize MS/MS parameters by direct infusion of a fresh, known concentration of the standard. | |
| Poor peak shape in chromatography | Interaction with the analytical column: The phosphate (B84403) groups of the CoA moiety can interact with the stationary phase, leading to tailing. | - Use a reversed-phase C18 column, which is common for short- to long-chain acyl-CoAs.- Incorporate an ion-pairing agent (e.g., triethylamine) in the mobile phase to improve peak shape.- Operating at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can also enhance peak shape and resolution. |
| Inconsistent or non-reproducible results | Repeated freeze-thaw cycles: This can lead to significant degradation of the standard. | - Aliquot the stock solution into single-use vials after reconstitution to avoid multiple freeze-thaw cycles. |
| Contamination of the standard: Introduction of proteases or other enzymes can degrade the standard. | - Use sterile, nuclease-free water and pipette tips.- Handle the standard in a clean environment. |
Stability of Acyl-CoA Standards
| Storage Condition | Solvent | pH | Stability |
| Lyophilized Powder | N/A | N/A | Stable for months to years at -20°C or -80°C. |
| -80°C | Aqueous/Organic Mix | 4.0 - 6.0 | Generally stable for several weeks to months when aliquoted. |
| -20°C | Aqueous/Organic Mix | 4.0 - 6.0 | Stable for shorter periods (days to weeks). |
| 4°C | Aqueous | 4.0 - 6.0 | Prone to degradation; recommended for use within 24 hours. |
| Room Temperature | Aqueous | Neutral/Alkaline | Highly unstable; significant degradation can occur within hours. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
Lyophilized this compound standard
-
Sterile, nuclease-free water
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized standard to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully add the required volume of sterile water to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 851.7 g/mol ), add approximately 117.4 µL of water.
-
Gently pipette the solution up and down to dissolve the powder completely. Avoid vigorous vortexing.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Immediately freeze the aliquots at -80°C.
-
Protocol 2: General Workflow for LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Thaw a single-use aliquot of the this compound stock solution on ice.
-
Prepare a dilution series in a suitable solvent (e.g., 50% methanol in water) to generate a standard curve.
-
For biological samples, perform a protein precipitation step by adding a cold solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).
-
Vortex and centrifuge the samples at a high speed (e.g., >10,000 x g) at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the mobile phase starting condition.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or an ion-pairing agent.
-
Gradient: A suitable gradient from low to high organic phase to ensure the elution of the analyte.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintain at a controlled temperature (e.g., 40°C).
-
-
Mass Spectrometry:
-
Visual Workflows
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Identity of 5-Hydroxypentanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the identity of 5-hydroxypentanoyl-CoA, with a primary focus on high-resolution mass spectrometry (HRMS). We present supporting experimental data, detailed protocols, and a comparative analysis of alternative techniques to ensure confident characterization of this important metabolic intermediate.
Introduction to this compound
This compound is an acyl-coenzyme A (acyl-CoA) thioester that plays a role in lipid metabolism.[1] Its accurate identification and quantification are crucial for studies in metabolic disorders, drug development, and understanding fundamental biochemical pathways. This guide will explore the robust methodology of high-resolution mass spectrometry for its validation and compare it with other analytical techniques.
High-Resolution Mass Spectrometry for this compound Validation
High-resolution mass spectrometry is the gold standard for the confident identification of small molecules like this compound from complex biological matrices. Its high mass accuracy and resolving power allow for the determination of the elemental composition and differentiation from isobaric interferences.
Key Identification Parameters
The validation of this compound by HRMS relies on several key parameters:
-
Accurate Mass Measurement: The exact mass of the molecule is a fundamental identifier.
-
Isotopic Pattern Matching: The measured isotopic distribution should match the theoretical distribution for the predicted elemental composition.
-
Characteristic Fragmentation: The molecule should exhibit predictable fragmentation patterns upon collision-induced dissociation (CID). For acyl-CoAs, characteristic neutral losses and fragment ions are indicative of the coenzyme A moiety.
Table 1: High-Resolution Mass Spectrometry Parameters for this compound
| Parameter | Theoretical Value |
| Molecular Formula | C26H44N7O18P3S[2] |
| Monoisotopic Mass | 867.16763975 Da[2] |
| [M+H]+ | 868.17494 Da |
| [M-H]- | 866.16038 Da |
| Characteristic Fragment 1 | Neutral loss of 507 Da (loss of 3'-phosphoadenosine 5'-diphosphate) |
| Characteristic Fragment 2 | m/z 428 (fragment corresponding to the phosphoadenosine portion) |
Comparison of HRMS Platforms: Q-TOF vs. Orbitrap
Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are two common high-resolution mass spectrometry platforms. The choice between them often depends on the specific analytical needs.
Table 2: Comparison of Q-TOF and Orbitrap for Acyl-CoA Analysis
| Feature | Q-TOF | Orbitrap |
| Resolution | High (up to 60,000) | Very High (up to >240,000) |
| Mass Accuracy | Excellent (< 5 ppm) | Excellent (< 3 ppm) |
| Scan Speed | Fast | Slower, but modern instruments are much faster |
| Sensitivity | High | Very High |
| Cost | Generally lower | Generally higher |
| Typical Application | Screening and quantification | Targeted and untargeted metabolomics, high-confidence identification |
Experimental Protocol: LC-HRMS for this compound
This protocol outlines a general procedure for the analysis of short-chain acyl-CoAs, which can be adapted for this compound.
Sample Preparation
Effective extraction is critical for the analysis of acyl-CoAs.
-
Cell or Tissue Lysis: Homogenize samples in cold methanol (B129727) to precipitate proteins and extract metabolites.
-
Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer, such as 50 mM ammonium (B1175870) acetate (B1210297), for LC-MS analysis.
Liquid Chromatography
Reversed-phase chromatography is commonly used for the separation of acyl-CoAs.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.
High-Resolution Mass Spectrometry
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) can be used. Positive mode is often preferred for acyl-CoAs as it typically yields a strong [M+H]+ signal.
-
Full Scan MS: Acquire full scan data at high resolution (e.g., >70,000) to determine the accurate mass of the precursor ion.
-
Tandem MS (MS/MS): Fragment the precursor ion of this compound using collision-induced dissociation (CID) to obtain a fragmentation spectrum. Key fragments to monitor include the neutral loss of 507 Da and the ion at m/z 428.
Alternative Validation Methods
While HRMS is a powerful tool, other methods can be used to complement or as an alternative for the validation of this compound.
Enzymatic Assays
Enzymatic assays can provide functional validation and quantification of acyl-CoAs.[3][4][5]
-
Principle: These assays typically involve a series of coupled enzymatic reactions that lead to the production of a detectable signal (e.g., colorimetric or fluorometric). For instance, the activity of an acyl-CoA synthetase can be measured by coupling the reaction to the oxidation of the newly formed acyl-CoA, leading to the production of hydrogen peroxide, which can be detected with a sensitive probe.[4]
-
Advantages: High specificity, can provide quantitative data on enzyme activity.[3]
-
Disadvantages: May require specific enzymes and substrates that are not commercially available, and may be less suitable for the identification of unknown compounds.
Table 3: Comparison of Validation Methods
| Method | Principle | Advantages | Disadvantages |
| High-Resolution Mass Spectrometry | Measures the mass-to-charge ratio of ions with high accuracy. | High confidence in identification, structural information from fragmentation, suitable for complex mixtures. | Requires expensive instrumentation and specialized expertise. |
| Enzymatic Assays | Utilizes specific enzyme reactions to detect the target molecule.[3] | High specificity, can be quantitative, relatively low cost. | Indirect detection, may be susceptible to interference, requires specific enzymes.[3] |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts and purified compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a definitive structural elucidation, NMR spectroscopy is unparalleled. While less sensitive than mass spectrometry, it provides detailed information about the chemical environment of each atom in the molecule.[6] Obtaining a pure standard of this compound, either through synthesis or purification, is a prerequisite for NMR analysis.[7]
Visualizing the Workflow and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for validating this compound using LC-HRMS.
Caption: Workflow for this compound validation.
Metabolic Pathway Context
This compound is an intermediate in fatty acid metabolism and can be formed from 5-hydroxypentanoate. The following diagram illustrates this relationship.
Caption: Synthesis of this compound.
Logical Relationship of Validation Methods
This diagram shows the relationship between different validation techniques, with HRMS at the core for initial identification and other methods providing complementary information.
Caption: Interplay of validation methods.
References
- 1. 5-Hydroxypentanoate | Benchchem [benchchem.com]
- 2. This compound | C26H44N7O18P3S | CID 11966136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. constantsystems.com [constantsystems.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of 5-hydroxypentanoyl-CoA and Pentanoyl-CoA in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of 5-hydroxypentanoyl-CoA and pentanoyl-CoA. The objective is to delineate the distinct metabolic fates of these two five-carbon acyl-CoA molecules, highlighting enzymatic specificities and potential points of metabolic divergence. This comparison is supported by available experimental data and detailed methodologies for key assays.
Introduction
Pentanoyl-CoA, a saturated five-carbon acyl-CoA, is a common intermediate in the beta-oxidation of odd-chain fatty acids.[1] Its metabolism is a well-characterized process occurring primarily within the mitochondria. In contrast, this compound, a hydroxylated counterpart, is metabolized through a distinct pathway, notably characterized in anaerobic bacteria such as Clostridium aminovalericum. Understanding the metabolic nuances of these molecules is crucial for research in areas such as microbial metabolism, fatty acid oxidation disorders, and the development of therapeutics targeting these pathways.
Metabolic Pathways: A Comparative Overview
The metabolic pathways of pentanoyl-CoA and this compound diverge significantly after their formation. Pentanoyl-CoA typically enters the mitochondrial beta-oxidation spiral, whereas this compound undergoes a specialized degradation pathway.
Pentanoyl-CoA Metabolism via Beta-Oxidation
Pentanoyl-CoA, as a short-chain acyl-CoA, is catabolized through the mitochondrial beta-oxidation pathway.[1] This process involves a cycle of four enzymatic reactions that sequentially shorten the acyl chain by two carbons, producing acetyl-CoA and, in the case of odd-chain fatty acids, a final three-carbon propionyl-CoA.[1]
The key enzymatic steps are:
-
Dehydrogenation: Catalyzed by an acyl-CoA dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase, MCAD), introducing a double bond between the alpha and beta carbons.[1][2]
-
Hydration: The addition of water across the double bond by enoyl-CoA hydratase.[3][4]
-
Dehydrogenation: Oxidation of the hydroxyl group to a keto group by 3-hydroxyacyl-CoA dehydrogenase.[5][6]
-
Thiolysis: Cleavage of the carbon chain by thiolase to release acetyl-CoA and a shortened acyl-CoA.[7][8]
For pentanoyl-CoA, one round of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.
This compound Metabolism
The metabolism of this compound has been elucidated in Clostridium aminovalericum. This pathway involves a series of unique enzymatic reactions to handle the terminal hydroxyl group.
The initial steps are:
-
Formation: this compound is formed from 5-hydroxypentanoate (B1236267) and acetyl-CoA, a reaction catalyzed by 5-hydroxypentanoate CoA-transferase.
-
Dehydration: 5-hydroxyvaleryl-CoA dehydratase catalyzes the reversible dehydration of 5-hydroxyvaleryl-CoA to 4-pentenoyl-CoA.[9]
-
Isomerization and further degradation: The subsequent steps involve the conversion of 4-pentenoyl-CoA to intermediates that can enter central metabolic pathways.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound and pentanoyl-CoA. It is important to note that direct comparative kinetic data under identical conditions are limited.
Table 1: Enzyme Kinetics for this compound Metabolism in Clostridium aminovalericum
| Enzyme | Substrate | Km | Vmax/kcat | Source |
| 5-Hydroxyvalerate CoA-transferase | 5-Hydroxyvaleryl-CoA | - | Highest V/Km among tested substrates | |
| Valeryl-CoA (Pentanoyl-CoA) | - | Lower V/Km than 5-hydroxyvaleryl-CoA |
Note: Specific Km and Vmax values were not provided in the cited abstract, but the relative substrate specificity was indicated.
Table 2: Substrate Specificity of Key Beta-Oxidation Enzymes for Short- to Medium-Chain Acyl-CoAs (Relevant to Pentanoyl-CoA)
| Enzyme | Substrate Chain Length Preference | Comments | Source |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C4 to C12, optimal around C8 | Has broad specificity for short to medium chains. | [1][10] |
| Enoyl-CoA Hydratase | Broad (C4 to C16) | Rate decreases with increasing chain length. | [3] |
| 3-Hydroxyacyl-CoA Dehydrogenase | Medium-chain substrates | Most active with medium-chain substrates. | [5][11] |
| 3-Ketoacyl-CoA Thiolase | Broad | Has broad chain-length specificity. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Assay for 5-Hydroxyvalerate CoA-Transferase Activity
Objective: To determine the activity and substrate specificity of 5-hydroxyvalerate CoA-transferase.
Principle: The assay measures the transfer of the CoA moiety from a donor (e.g., acetyl-CoA) to 5-hydroxypentanoate. The formation of this compound can be monitored spectrophotometrically or by HPLC.
Materials:
-
Purified 5-hydroxyvalerate CoA-transferase
-
Tris-HCl buffer (pH 8.0)
-
Acetyl-CoA
-
5-hydroxypentanoate
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for a coupled spectrophotometric assay
-
HPLC system with a C18 column
Procedure (Coupled Spectrophotometric Assay):
-
Prepare a reaction mixture containing Tris-HCl buffer, acetyl-CoA, and 5-hydroxypentanoate.
-
Initiate the reaction by adding the purified enzyme.
-
In a coupled assay, the release of free CoA-SH can be measured by its reaction with DTNB, which produces a colored product that absorbs at 412 nm.
-
Monitor the change in absorbance at 412 nm over time to determine the reaction rate.
-
To determine kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping the other constant.
Procedure (HPLC-based Assay):
-
Set up the reaction as described above.
-
Stop the reaction at various time points by adding an acid (e.g., perchloric acid).
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (acetyl-CoA) and product (this compound).
-
Calculate the rate of product formation.
In Vitro Beta-Oxidation Assay for Pentanoyl-CoA
Objective: To measure the rate of pentanoyl-CoA degradation through the beta-oxidation pathway in isolated mitochondria.
Principle: The assay monitors the consumption of NAD+ and the production of NADH, which occurs at the 3-hydroxyacyl-CoA dehydrogenase step of the beta-oxidation cycle. The increase in NADH is measured spectrophotometrically at 340 nm.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Pentanoyl-CoA
-
NAD+
-
Coenzyme A (CoA)
-
FAD
-
ATP and MgCl2 (for activation of endogenous fatty acids if starting from pentanoate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+, CoA, and FAD.
-
Add the isolated mitochondria to the cuvette and incubate to allow for temperature equilibration.
-
Initiate the reaction by adding pentanoyl-CoA.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
The rate of beta-oxidation is calculated from the rate of NADH formation using the molar extinction coefficient of NADH.
Purification of 5-Hydroxyvalerate CoA-Transferase from Clostridium aminovalericum
Objective: To obtain a purified preparation of 5-hydroxyvalerate CoA-transferase for kinetic and structural studies.
Principle: The purification protocol involves multiple chromatography steps to separate the target enzyme from other cellular proteins based on its physicochemical properties.
Procedure Outline:
-
Cell Lysis: Break open C. aminovalericum cells (e.g., by sonication or French press) in a suitable buffer.
-
Centrifugation: Remove cell debris by high-speed centrifugation.
-
Ammonium (B1175870) Sulfate Precipitation: Fractionally precipitate proteins from the supernatant using ammonium sulfate.
-
Ion-Exchange Chromatography: Apply the resuspended protein fraction to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.
-
Hydrophobic Interaction Chromatography: Further purify the active fractions on a hydrophobic interaction column (e.g., Phenyl-Sepharose).
-
Gel Filtration Chromatography: Perform a final polishing step using a gel filtration column to separate proteins by size and obtain a highly purified enzyme.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Mandatory Visualization
Caption: Comparative metabolic pathways of Pentanoyl-CoA and this compound.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA dehydrogenases. A mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Thiolase - Wikipedia [en.wikipedia.org]
- 8. InterPro [ebi.ac.uk]
- 9. Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating 5-Hydroxypentanoyl-CoA and Its Positional Isomers
For Immediate Publication
Shanghai, China – December 11, 2025 – For researchers in metabolic pathways, drug discovery, and diagnostics, the precise identification of acyl-CoA molecules is paramount. This guide provides a comparative framework for distinguishing 5-hydroxypentanoyl-CoA from its structural isomers, focusing on the analytical techniques and expected data that enable their unambiguous identification.
While this compound is a known metabolite, its positional isomers, such as 4-hydroxypentanoyl-CoA and 3-hydroxypentanoyl-CoA, present a significant analytical challenge due to their identical mass and elemental composition. Differentiating these molecules requires sophisticated analytical strategies that can probe their subtle structural differences.
Comparative Analysis of Positional Isomers
The primary distinction between this compound, 4-hydroxypentanoyl-CoA, and 3-hydroxypentanoyl-CoA lies in the position of the hydroxyl (-OH) group on the pentanoyl chain. This seemingly minor difference leads to distinct physicochemical properties that can be exploited for their separation and identification.
Table 1: Predicted Analytical Differentiation of Hydroxypentanoyl-CoA Isomers
| Analytical Technique | This compound | 4-Hydroxypentanoyl-CoA | 3-Hydroxypentanoyl-CoA |
| GC Retention Time | Expected to be the longest due to the primary alcohol, which can lead to stronger interactions with polar stationary phases. | Intermediate retention time. | Shorter retention time compared to the 4- and 5-isomers. |
| LC-MS/MS Fragmentation | Characteristic fragment ions resulting from cleavage adjacent to the primary hydroxyl group. | Unique fragmentation pattern influenced by the secondary hydroxyl group at the 4-position. | Specific fragment ions due to the secondary hydroxyl group at the 3-position, which is beta to the carbonyl group. |
| NMR Spectroscopy (¹H) | Distinct chemical shift for the protons on the carbon bearing the primary hydroxyl group (C5). | Unique chemical shifts for the methine proton at C4 and adjacent methylene (B1212753) protons. | Characteristic chemical shifts for the methine proton at C3 and the adjacent methylene protons at C2 and C4. |
| NMR Spectroscopy (¹³C) | Unique chemical shift for the carbon bearing the primary hydroxyl group (C5). | Specific chemical shift for the carbon bearing the secondary hydroxyl group (C4). | Differentiating chemical shift for the carbon with the secondary hydroxyl group (C3). |
Experimental Methodologies for Isomer Differentiation
The following protocols outline the key experimental approaches for distinguishing between hydroxypentanoyl-CoA isomers.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase.[1][2] The retention time, the time it takes for a compound to pass through the column, is a key identifier.[3]
-
Sample Preparation: Acyl-CoA esters are first hydrolyzed to their corresponding free acids and then derivatized (e.g., silylation) to increase their volatility for GC analysis.
-
GC Conditions: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is typically used. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. The position of the hydroxyl group influences the molecule's polarity and boiling point, leading to different retention times.[2] For instance, isomers with more exposed hydroxyl groups may interact more strongly with a polar stationary phase, resulting in longer retention times.[1]
-
Mass Spectrometry Detection: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting fragmentation patterns provide a structural fingerprint for each isomer.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for identifying and quantifying molecules in complex mixtures.[4] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like acyl-CoAs.
-
Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed, where a nonpolar stationary phase and a polar mobile phase are used. The separation is based on the differential partitioning of the isomers between the two phases.
-
Tandem Mass Spectrometry (MS/MS): The eluting isomers are ionized (typically by electrospray ionization) and then subjected to two stages of mass analysis. In the first stage, the precursor ion (the ionized molecule) is selected. In the second stage, the precursor ion is fragmented by collision with an inert gas, and the resulting product ions are detected.[5][6] The fragmentation patterns are unique to each isomer's structure, as the position of the hydroxyl group directs the fragmentation pathways.[7][8] For example, the fragmentation of hydroxy fatty acid isomers can yield diagnostic ions that pinpoint the position of the hydroxyl group.[9]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), allowing for the unambiguous determination of molecular structure.
-
Sample Preparation: Samples must be of high purity and dissolved in a suitable deuterated solvent.
-
¹H NMR: The chemical shift of the proton attached to the hydroxyl-bearing carbon, as well as the splitting patterns of neighboring protons, will be unique for each isomer.
-
¹³C NMR: The chemical shift of the carbon atom bonded to the hydroxyl group will be different for each positional isomer, providing a clear diagnostic marker.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the differentiation of hydroxypentanoyl-CoA isomers.
Metabolic Significance
This guide provides a foundational understanding of the techniques and expected outcomes for the differentiation of this compound and its positional isomers. The application of these methods will enable researchers to confidently identify these molecules and advance our understanding of their biological roles.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of ester position in isomeric (O-acyl)-hydroxy fatty acids by ion trap mass spectrometry. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Navigating Specificity: A Comparative Guide to Antibodies for Short-Chain Acyl-CoA Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of short-chain acyl-CoAs—such as acetyl-CoA, propionyl-CoA, and butyryl-CoA—are critical for unraveling cellular metabolism and developing novel therapeutics. A key challenge in this endeavor lies in the specificity of antibodies used in immunoassays, given the structural similarity of these vital molecules. This guide provides a comparative overview of antibody cross-reactivity against different short-chain acyl-CoAs, supported by experimental protocols and pathway visualizations to aid in experimental design and data interpretation.
Performance Comparison of Short-Chain Acyl-CoA Antibodies
The development of highly specific antibodies to small molecules like short-chain acyl-CoAs is inherently challenging. These molecules are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response. The specificity of the resulting antibodies is heavily dependent on the conjugation strategy and the unique structural features of the acyl-CoA presented to the immune system.
While several manufacturers offer ELISA kits for the detection of acetyl-CoA and propionyl-CoA, detailed quantitative data on cross-reactivity with other short-chain acyl-CoAs is often not publicly available. Product datasheets typically claim high specificity with minimal or no cross-reactivity with analogous molecules, but supporting quantitative data is generally absent.
Based on the principles of immunology and the structural differences between the target molecules, a qualitative assessment of expected cross-reactivity is presented in Table 1. The primary determinant of specificity is the antibody's ability to recognize the unique acyl chain (acetyl, propionyl, or butyryl) while not binding to the common Coenzyme A moiety of other short-chain acyl-CoAs.
Table 1: Qualitative Comparison of Expected Antibody Specificity and Cross-Reactivity
| Antibody Target | Expected Specificity | Potential Cross-Reactivity with Other Short-Chain Acyl-CoAs | Rationale for Potential Cross-Reactivity |
| Anti-Acetyl-CoA | High | Low with Propionyl-CoA and Butyryl-CoA | The two-carbon acetyl group is structurally distinct from the three- and four-carbon chains of propionyl- and butyryl-CoA, respectively. However, a poorly generated antibody might primarily recognize the shared Coenzyme A structure. |
| Anti-Propionyl-CoA | High | Moderate with Acetyl-CoA and Butyryl-CoA | The three-carbon propionyl group is structurally intermediate. There is a higher probability of cross-reactivity, particularly with butyryl-CoA, due to the similarity in chain length and structure compared to acetyl-CoA. |
| Anti-Butyryl-CoA | High | Moderate with Propionyl-CoA, Low with Acetyl-CoA | The four-carbon butyryl group is more distinct from acetyl-CoA. However, its similarity to propionyl-CoA could lead to some degree of cross-reactivity. |
Experimental Methodologies
The most common method for determining the specificity and cross-reactivity of antibodies against small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol for Acyl-CoA Cross-Reactivity Assessment
This protocol outlines a typical procedure for assessing the cross-reactivity of an anti-acetyl-CoA antibody with propionyl-CoA and butyryl-CoA.
1. Preparation of Immunogen (for antibody production):
-
Acetyl-CoA is covalently conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), through a linker molecule. This process is crucial as short-chain acyl-CoAs are too small to be immunogenic on their own.
2. Antibody Production:
-
The acetyl-CoA-carrier protein conjugate is used to immunize an animal model (e.g., rabbit or mouse) to generate polyclonal or monoclonal antibodies.
3. Plate Coating:
-
Microtiter plate wells are coated with a conjugate of acetyl-CoA and a coating protein (e.g., BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The plate is incubated overnight at 4°C.
-
The wells are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. The wells are then washed again.
4. Competitive Reaction:
-
A standard curve is prepared using known concentrations of acetyl-CoA.
-
Potential cross-reactants (propionyl-CoA and butyryl-CoA) are prepared at various concentrations.
-
The anti-acetyl-CoA antibody is diluted to a predetermined optimal concentration.
-
In separate wells, the diluted antibody is pre-incubated with either the acetyl-CoA standards, the potential cross-reactants, or a blank buffer for 30 minutes.
-
These mixtures are then added to the coated and blocked microtiter plate wells.
-
The plate is incubated for 1-2 hours at room temperature to allow for the competition between the free acyl-CoA in the solution and the coated acetyl-CoA-BSA for binding to the antibody.
5. Detection:
-
The wells are washed to remove unbound antibodies and antigens.
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to each well and incubated for 1 hour at room temperature.
-
The wells are washed again to remove the unbound secondary antibody.
-
A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark until a color develops.
-
The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
6. Data Analysis:
-
The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
The percentage of inhibition for each concentration of the standards and cross-reactants is calculated using the formula: (% Inhibition) = [1 - (Sample OD / Blank OD)] * 100.
-
The concentration of each short-chain acyl-CoA that causes 50% inhibition of the maximal signal (IC50) is determined from the respective dose-response curves.
-
The percent cross-reactivity is calculated as: (% Cross-reactivity) = (IC50 of Acetyl-CoA / IC50 of Cross-reactant) * 100.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the biological significance of short-chain acyl-CoAs and the experimental approach to studying them, the following diagrams are provided.
Caption: Central role of short-chain acyl-CoAs in metabolism.
Caption: Workflow for assessing antibody cross-reactivity.
Kinetic Comparison of 5-hydroxypentanoate CoA-transferase with Alternative Acyl-CoA Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of 5-hydroxypentanoate (B1236267) CoA-transferase (EC 2.8.3.14) with its primary substrate, 5-hydroxypentanoyl-CoA, and a range of alternative acyl-CoA substrates. 5-hydroxypentanoate CoA-transferase, also known as 5-hydroxyvalerate CoA-transferase, is an enzyme that catalyzes the transfer of a CoA moiety from an acyl-CoA donor to a carboxylate acceptor. While its principal role involves the metabolism of 5-hydroxypentanoate, the enzyme exhibits promiscuity, accepting other short-chain acyl-CoAs as substrates, albeit with varying efficiencies.[1][2]
Understanding the kinetic parameters of this enzyme with different substrates is crucial for researchers in metabolic engineering, drug development, and biochemistry. This guide summarizes the available quantitative data, provides detailed experimental protocols for kinetic analysis, and visualizes the key enzymatic and experimental pathways.
It is important to note that while the substrate preference for 5-hydroxypentanoate CoA-transferase from Clostridium aminovalericum has been established, detailed public access to the specific kinetic constants (Km, kcat, Vmax) from the primary literature is limited. Therefore, to provide a quantitative comparison, this guide includes representative kinetic data from other well-characterized CoA-transferases that act on similar short-chain acyl-CoA substrates. This approach offers valuable insights into the general kinetic properties of this class of enzymes.
Quantitative Data Presentation
The following table summarizes the kinetic parameters of CoA-transferases with various acyl-CoA substrates. The data for acetyl-CoA, propionyl-CoA, and butyryl-CoA are derived from studies on analogous CoA-transferases, providing a benchmark for comparison.
| Acyl-CoA Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Clostridium aminovalericum | Data not available | Data not available | Data not available | Highest | [1] |
| Propionyl-CoA | Ralstonia eutropha H16 (Propionate CoA-transferase) | 0.3 | 2.5 | Data not available | Data not available | [3] |
| Acetyl-CoA | Ralstonia eutropha H16 (Propionate CoA-transferase) | 0.6 | Data not available | Data not available | Data not available | [3] |
| Butyryl-CoA | Porphyromonas gingivalis (Butyryl-CoA:acetate (B1210297) CoA transferase) | 0.5 - 5 (range) | Data not available | Data not available | Data not available | [1] |
| (Z)-5-Hydroxy-2-pentenoyl-CoA | Clostridium aminovalericum | Data not available | Data not available | Data not available | Lower than Acetyl-CoA | [1] |
| Valeryl-CoA | Clostridium aminovalericum | Data not available | Data not available | Data not available | Lower than Butyryl-CoA | [1] |
Note: The V/Km values from the primary study on 5-hydroxypentanoate CoA-transferase indicate the following order of substrate preference: 5-hydroxyvaleryl-CoA > propionyl-CoA > acetyl-CoA > (Z)-5-hydroxy-2-pentenoyl-CoA > butyryl-CoA > valeryl-CoA.[1]
Visualizations
Enzymatic Reaction Pathway
The following diagram illustrates the ping-pong bi-bi kinetic mechanism of 5-hydroxypentanoate CoA-transferase, showcasing the transfer of the CoA group from an acyl-CoA substrate to an acceptor carboxylate.
Caption: Ping-pong mechanism of 5-hydroxypentanoate CoA-transferase.
Experimental Workflow for Kinetic Analysis
This diagram outlines a typical experimental workflow for determining the kinetic parameters of a CoA-transferase using a continuous spectrophotometric assay.
Caption: Workflow for kinetic analysis of CoA-transferase.
Experimental Protocols
The following is a detailed methodology for a continuous spectrophotometric assay to determine the kinetic parameters of 5-hydroxypentanoate CoA-transferase with alternative acyl-CoA substrates. This protocol is based on established methods for assaying CoA-transferases.[4]
Principle
The activity of CoA-transferase is determined by measuring the rate of Coenzyme A (CoA-SH) release from the acyl-CoA substrate. The liberated CoA-SH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the enzyme activity.
Reagents and Buffers
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8 at 25°C.
-
DTNB Solution: 2.5 mM DTNB in Assay Buffer.
-
Acyl-CoA Substrate Solutions: Stock solutions (e.g., 10 mM) of this compound, acetyl-CoA, propionyl-CoA, and butyryl-CoA in purified water.
-
Acceptor Carboxylate Solution: Stock solution (e.g., 1 M) of acetate in purified water.
-
Enzyme Solution: Purified 5-hydroxypentanoate CoA-transferase diluted to a suitable concentration (e.g., 0.1 - 1 µg/mL) in Assay Buffer.
Enzyme Preparation
Purified 5-hydroxypentanoate CoA-transferase is required for accurate kinetic analysis. The enzyme can be expressed recombinantly in a suitable host (e.g., E. coli) and purified using standard chromatography techniques, such as affinity and size-exclusion chromatography. The concentration of the purified enzyme should be determined using a standard protein quantification method (e.g., Bradford assay).
Assay Procedure
-
Set up a spectrophotometer to measure absorbance at 412 nm at a constant temperature (e.g., 25°C).
-
In a 1 mL cuvette, prepare the reaction mixture by adding the following components:
-
850 µL of Assay Buffer
-
50 µL of 2.5 mM DTNB solution
-
Variable volumes of the acceptor carboxylate solution (to determine its Km) or a saturating concentration.
-
50 µL of the diluted enzyme solution.
-
-
Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes to establish a baseline.
-
Initiate the reaction by adding a variable volume of the specific acyl-CoA substrate stock solution to achieve the desired final concentration range for determining its kinetic parameters.
-
Immediately start monitoring the increase in absorbance at 412 nm for a period of 3-5 minutes, ensuring the reaction rate is linear.
-
Perform a blank reaction without the enzyme or without the acyl-CoA substrate to correct for any non-enzymatic reaction.
-
Repeat the assay for each acyl-CoA substrate at various concentrations to generate a dataset for kinetic analysis.
Data Analysis
-
Calculate the initial reaction rate (v) from the linear portion of the absorbance versus time plot using the Beer-Lambert law: v (µmol/min/mL) = (ΔA412/min) / ε where ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Convert the rate to specific activity (µmol/min/mg of enzyme).
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
-
Generate a Lineweaver-Burk plot (1/v versus 1/[S]) to visually inspect the data and confirm the kinetic parameters.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E]t where [E]t is the total enzyme concentration.
-
Determine the catalytic efficiency (kcat/Km) for each substrate to compare their relative effectiveness as substrates for the enzyme.
References
- 1. Frontiers | Three CoA Transferases Involved in the Production of Short Chain Fatty Acids in Porphyromonas gingivalis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of propionate CoA-transferase from Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxypentanoyl-CoA: An Intermediate Confirmed in the Anaerobic Degradation of 5-Aminovalerate
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic pathway involving 5-hydroxypentanoyl-CoA. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of the biochemical processes.
This guide confirms the role of this compound as a key intermediate in the anaerobic degradation of 5-aminovalerate, particularly in the bacterium Clostridium aminovalericum. Experimental evidence strongly supports the activity of the enzyme 5-hydroxypentanoate (B1236267) CoA-transferase, which catalyzes the formation of this compound. This pathway is distinct from other metabolic routes for C5 compounds and presents a potential target for metabolic engineering and drug discovery.
Pathway Confirmation and Enzyme Characterization
The anaerobic degradation of 5-aminovalerate in Clostridium aminovalericum proceeds through a pathway involving 5-hydroxypentanoate and its subsequent activation to this compound.[1][2] The key enzyme in this step is 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14), which facilitates the transfer of a CoA moiety from a donor, such as acetyl-CoA, to 5-hydroxypentanoate.[3][4]
Quantitative Data on 5-Hydroxypentanoate CoA-Transferase Activity
The substrate specificity of 5-hydroxypentanoate CoA-transferase from C. aminovalericum has been characterized, demonstrating its preference for 5-hydroxyvaleryl-CoA as the CoA donor.[3] The kinetic parameters highlight the efficiency of this reaction compared to other potential substrates.
| Substrate (CoA Donor) | Relative V/K |
| 5-Hydroxyvaleryl-CoA | > Propionyl-CoA |
| Propionyl-CoA | > Acetyl-CoA |
| Acetyl-CoA | > (Z)-5-Hydroxy-2-pentenoyl-CoA |
| (Z)-5-Hydroxy-2-pentenoyl-CoA | > Butyryl-CoA |
| Butyryl-CoA | > Valeryl-CoA |
Table 1: Substrate Specificity of 5-Hydroxypentanoate CoA-Transferase from Clostridium aminovalericum. The table shows the relative rates (V/K) for various CoA donors, indicating the enzyme's highest specificity for 5-hydroxyvaleryl-CoA.[3]
The 5-Aminovalerate Degradation Pathway
The established pathway for 5-aminovalerate degradation in C. aminovalericum involves a series of enzymatic reactions where this compound is a central intermediate.
Alternative Metabolic Routes for 5-Hydroxyvalerate
While the degradation of 5-aminovalerate via this compound is established in Clostridium, alternative pathways for the synthesis of 5-hydroxyvalerate have been engineered in other microorganisms for biotechnological applications. These synthetic pathways typically start from precursors like L-lysine or glucose and involve different sets of enzymes.[5][6]
Experimental Protocols
Purification of 5-Hydroxypentanoate CoA-Transferase from Clostridium aminovalericum
This protocol is adapted from the purification of CoA transferases and specific information on the C. aminovalericum enzyme.[3]
1. Cell Growth and Lysis:
-
Grow Clostridium aminovalericum anaerobically in a suitable medium containing 5-aminovalerate.
-
Harvest cells by centrifugation and wash with anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol).
-
Resuspend cells in the same buffer and lyse by sonication or French press under anaerobic conditions.
-
Centrifuge the lysate at high speed to remove cell debris.
2. Chromatography:
-
Anion Exchange Chromatography: Apply the supernatant to a DEAE-Sepharose or similar anion exchange column equilibrated with the lysis buffer. Elute with a linear gradient of NaCl (e.g., 0-0.5 M) in the same buffer.
-
Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M, and apply to a Phenyl-Sepharose or similar hydrophobic interaction column. Elute with a decreasing gradient of ammonium sulfate.
-
Gel Filtration Chromatography: Concentrate the active fractions and apply to a gel filtration column (e.g., Sephacryl S-300) equilibrated with the lysis buffer containing 0.1 M NaCl.
3. Purity Assessment:
-
Analyze the purity of the final enzyme preparation by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Spectrophotometric Assay for 5-Hydroxypentanoate CoA-Transferase Activity
This assay is based on the general principle of monitoring the formation or consumption of a CoA thioester.[7][8][9][10]
Principle: The activity of 5-hydroxypentanoate CoA-transferase can be measured by coupling the reaction to another enzyme that utilizes one of the products or by directly measuring the change in absorbance due to the formation or cleavage of the thioester bond. A common method is to use a thiol-reactive reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to detect the release of free Coenzyme A. However, a more specific coupled assay is often preferred.
Coupled Assay:
-
The transfer of CoA from a donor (e.g., acetyl-CoA) to 5-hydroxypentanoate results in the formation of this compound and acetate.
-
A subsequent enzymatic reaction that specifically consumes this compound and involves a change in NAD(P)H absorbance can be used. For example, if a this compound dehydrogenase is available, the reaction can be monitored by the reduction of NAD⁺ to NADH at 340 nm.
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM MgCl₂
-
0.5 mM Acetyl-CoA
-
5 mM 5-Hydroxypentanoate
-
(If using a coupled assay) Coupling enzyme and its substrate (e.g., 1 mM NAD⁺)
-
Purified 5-hydroxypentanoate CoA-transferase
Procedure:
-
Mix all components except the enzyme in a cuvette and incubate at the optimal temperature (e.g., 30°C).
-
Start the reaction by adding the enzyme.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH formation) over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the monitored product.
Quantification of this compound by HPLC
The concentration of this compound and other acyl-CoA thioesters in biological samples can be determined using reverse-phase high-performance liquid chromatography (HPLC).[11][12][13][14][15]
1. Sample Preparation:
-
Quench metabolic activity in cell cultures or tissues rapidly, for example, by using a cold solvent mixture.
-
Extract the acyl-CoA esters using a suitable solvent (e.g., perchloric acid or methanol/chloroform).
-
Centrifuge to remove precipitates and collect the supernatant.
2. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) ring of CoA).
-
Quantification: Compare the peak area of this compound in the sample to a standard curve generated with known concentrations of purified this compound.
References
- 1. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum.: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EC 2.8.3.14 [iubmb.qmul.ac.uk]
- 5. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new metabolic route for the fermentative production of 5-aminovalerate from glucose and alternative carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. researchgate.net [researchgate.net]
- 15. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 5-Hydroxypentanoyl-CoA and Other Hydroxyacyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 5-hydroxypentanoyl-CoA against other well-characterized hydroxyacyl-CoAs, such as 3-hydroxybutyryl-CoA and 4-hydroxybutyryl-CoA. The available experimental data on their enzymatic processing and potential roles in cellular signaling are presented to facilitate further research and drug development.
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are central to numerous metabolic and signaling processes.[1] Hydroxylated forms of these molecules, known as hydroxyacyl-CoAs, are key intermediates in fatty acid oxidation and can also participate in other cellular activities, including protein acylation. While the biological roles of short-chain hydroxyacyl-CoAs like 3-hydroxybutyryl-CoA are well-documented, the significance of less common variants such as this compound is still emerging. This guide aims to consolidate the current understanding of this compound's biological activity in comparison to its better-known counterparts.
Data Presentation: Comparative Enzyme Kinetics
The biological activity of hydroxyacyl-CoAs is largely determined by their interaction with enzymes in metabolic pathways. A critical enzyme family in this context is the hydroxyacyl-CoA dehydrogenases. The following tables summarize the available kinetic data for various hydroxyacyl-CoAs with relevant enzymes.
Table 1: Substrate Specificity of L-3-Hydroxyacyl-CoA Dehydrogenase from Pig Heart
| Substrate | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | - | - |
| 3-Hydroxyhexanoyl-CoA | C6 | 10 | 12.5 |
| 3-Hydroxyoctanoyl-CoA | C8 | 5 | 20.0 |
| 3-Hydroxydecanoyl-CoA | C10 | 4 | 15.0 |
| 3-Hydroxydodecanoyl-CoA | C12 | 4 | 10.0 |
| 3-Hydroxytetradecanoyl-CoA | C14 | 4 | 7.5 |
| 3-Hydroxypalmitoyl-CoA | C16 | 4 | 5.0 |
Data extracted from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase, indicating a preference for medium-chain substrates.[2] Specific data for this compound is not available in this study.
Table 2: Substrate Specificity of 4-Hydroxybutyrate CoA-Transferase from Clostridium aminobutyricum
| CoA Donor | Relative Activity (%) |
| Butyryl-CoA | 100 |
| Propionyl-CoA | 142 |
| Vinylacetyl-CoA | 96 |
| Acetyl-CoA | - |
This table highlights the substrate preference of a CoA-transferase that can activate 4-hydroxybutyrate to its CoA derivative.[3] While not directly comparable to dehydrogenase activity, it illustrates enzyme specificity in related pathways.
Table 3: Kinetic Parameters of Enoyl-CoA Hydratase with Decenoyl-CoA and 5-Hydroxydecenoyl-CoA
| Substrate | Km (µM) | Vmax (µM/min) |
| Decenoyl-CoA | - | - |
| 5-Hydroxydecenoyl-CoA | 12.7 ± 0.6 | 25.7 ± 0.5 |
This data from bovine liver enoyl-CoA hydratase shows that a hydroxyl group at the 5-position of a longer chain acyl-CoA can be accommodated by enzymes of β-oxidation.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducible comparison of hydroxyacyl-CoA activities.
Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from established methods for measuring the activity of L-3-hydroxyacyl-CoA dehydrogenase.[2][5]
Principle:
The enzymatic oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically. To drive the reaction to completion and prevent product inhibition, the 3-ketoacyl-CoA product is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH.[2]
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3.
-
NAD+ Solution: 10 mM NAD+ in Assay Buffer.
-
CoASH Solution: 2.5 mM Coenzyme A, trilithium salt in Assay Buffer.
-
3-Ketoacyl-CoA Thiolase: Purified enzyme at a suitable concentration (e.g., 0.1 mg/mL).
-
L-3-Hydroxyacyl-CoA Substrate: Stock solution of the desired L-3-hydroxyacyl-CoA (e.g., 1 mM of 3-hydroxybutyryl-CoA, 4-hydroxybutyryl-CoA, or this compound) in water.
-
Enzyme Sample: Purified or partially purified L-3-hydroxyacyl-CoA dehydrogenase.
Procedure:
-
In a 1 mL cuvette, combine the following reagents:
-
850 µL Assay Buffer
-
50 µL NAD+ Solution
-
20 µL CoASH Solution
-
10 µL 3-Ketoacyl-CoA Thiolase
-
-
Incubate the mixture at 37°C for 5 minutes to establish a stable baseline.
-
Initiate the reaction by adding 50 µL of the L-3-hydroxyacyl-CoA substrate.
-
Immediately monitor the change in absorbance at 340 nm for 5-10 minutes.
-
Add 20 µL of the L-3-hydroxyacyl-CoA dehydrogenase enzyme sample and continue to monitor the absorbance at 340 nm.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Unit Definition: One unit of L-3-hydroxyacyl-CoA dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Synthesis of this compound
For in vitro assays, this compound can be synthesized from 5-hydroxypentanoic acid and Coenzyme A.[6]
Principle:
The carboxylic acid is activated, often using an activating agent like carbonyldiimidazole (CDI), to form an intermediate that readily reacts with the thiol group of Coenzyme A to form the thioester bond.
Materials:
-
5-hydroxypentanoic acid
-
Carbonyldiimidazole (CDI)
-
Coenzyme A, trilithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
0.5 M Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve CDI (4 equivalents) in anhydrous THF.
-
Add 5-hydroxypentanoic acid (4.8 equivalents) to the CDI solution and stir at room temperature for 1 hour.
-
In a separate tube, dissolve Coenzyme A (1 equivalent) in 0.5 M NaHCO₃.
-
Add the Coenzyme A solution to the activated acid mixture and stir for 45 minutes at room temperature.
-
The reaction mixture can be flash-frozen and lyophilized. The resulting product can be purified by HPLC.
Signaling Pathways and Biological Roles
Hydroxyacyl-CoAs can influence cellular processes beyond their role in metabolism, primarily through protein acylation, a post-translational modification that can alter protein function, localization, and stability.
Metabolic Pathway of Hydroxyacyl-CoAs
The primary metabolic fate of many hydroxyacyl-CoAs is β-oxidation. The pathway for a generic hydroxyacyl-CoA is depicted below.
Potential Role in Protein Acylation and Signaling
Various acyl-CoAs serve as donors for protein acylation, a key mechanism in cellular signaling.[7][8] While specific evidence for protein acylation by this compound is currently lacking, the general mechanism provides a framework for its potential involvement.
Discussion and Future Directions
The biological activity of this compound remains an area with significant opportunities for investigation. While it is produced by the enzyme 5-hydroxypentanoate (B1236267) CoA-transferase, its subsequent metabolic fate and potential signaling roles are not well understood.[9] Based on studies of other hydroxyacyl-CoAs, it is plausible that this compound can be a substrate for hydroxyacyl-CoA dehydrogenases, although likely with lower efficiency than medium-chain substrates.[2] The presence of the hydroxyl group at the 5-position may also influence its interaction with enzymes and its potential as a donor for protein acylation.
Future research should focus on:
-
Enzyme Kinetics: Directly measuring the Km and Vmax of this compound with various acyl-CoA dehydrogenases and other relevant enzymes.
-
Metabolomics: Identifying and quantifying this compound in different cellular compartments and tissues under various physiological conditions.
-
Protein Acylation: Investigating whether this compound can act as a donor for protein acylation and identifying the protein targets.
-
Cellular Signaling: Elucidating the downstream effects of altered this compound levels on cellular signaling pathways.
By addressing these questions, the scientific community can gain a more complete understanding of the biological significance of this and other less-studied hydroxyacyl-CoAs, potentially uncovering new therapeutic targets for metabolic and signaling-related disorders.
References
- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Protein acylation: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. 5-hydroxypentanoate CoA-transferase - Wikipedia [en.wikipedia.org]
Comparative metabolomics of microbial strains with and without 5-hydroxypentanoyl-CoA production
A deep dive into the metabolic shifts accompanying the microbial production of 5-hydroxypentanoyl-CoA, this guide offers a comparative analysis of engineered and wild-type microbial strains. By examining the intracellular metabolite concentrations, we can elucidate the metabolic bottlenecks and pathway dynamics crucial for optimizing the production of this valuable C5 platform chemical.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the metabolic landscape alterations that occur in engineered microbial strains designed for this compound production. The information presented herein is based on a synthesis of current literature on microbial metabolomics and metabolic engineering for C5 chemical production.
Data Presentation: A Comparative Look at Intracellular Metabolite Levels
| Metabolite | Pathway | Relative Abundance in Engineered Strain vs. Parent Strain |
| L-Aspartic acid | L-lysine Biosynthesis | Decreased |
| Aspartate-semialdehyde | L-lysine Biosynthesis | Increased |
| Dihydrodipicolinate | L-lysine Biosynthesis | Increased |
| Tetrahydrodipicolinate | L-lysine Biosynthesis | Increased |
| N-succinyl-L,L-2,6-diaminopimelate | L-lysine Biosynthesis | Increased |
| L,L-2,6-Diaminopimelate | L-lysine Biosynthesis | Increased |
| meso-2,6-Diaminopimelate | L-lysine Biosynthesis | Increased |
| L-Lysine | L-lysine Biosynthesis (Product) | Significantly Increased |
| Glucose | Glycolysis | Decreased |
| Pyruvate | Central Carbon Metabolism | Increased |
| Acetyl-CoA | Central Carbon Metabolism | Increased |
This data is synthesized from a study on an engineered L-lysine producing E. coli strain, where multi-enzyme assembly was used to enhance the metabolic flux towards lysine.[1][2] The parent strain in this study was already a high-yield L-lysine producer.[1][2]
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the flow of metabolites and the experimental procedures involved in their analysis, the following diagrams have been generated.
Experimental Protocols
The following protocols provide a general framework for conducting a comparative metabolomics study of microbial strains. It is important to note that optimization for specific strains and analytical instrumentation is often necessary.[3]
Microbial Cultivation and Sampling
-
Strain Cultivation : Culture the engineered and wild-type microbial strains in a defined minimal medium with a known carbon source (e.g., glucose) under controlled conditions (e.g., temperature, pH, aeration).[4][5]
-
Growth Monitoring : Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
Sampling : Harvest cell cultures during the mid-exponential growth phase to ensure metabolic activity is high and relatively stable. A sufficient cell number is crucial for detectable metabolite concentrations.
Metabolism Quenching
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing.
-
Cold Methanol (B129727) Quenching : A commonly used method involves rapidly mixing the cell culture with a pre-chilled 60% methanol solution (-40°C to -20°C).[6]
-
Centrifugation : Immediately centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.
-
Washing : Wash the cell pellet with the cold quenching solution to remove extracellular metabolites.
Metabolite Extraction
-
Extraction Solvent : Resuspend the cell pellet in a cold extraction solvent, typically an 80% methanol solution.
-
Cell Lysis : Disrupt the cells to release intracellular metabolites. A common and effective method is a series of freeze-thaw cycles using liquid nitrogen and a warm water bath.[6]
-
Centrifugation : Centrifuge the lysate at a high speed and low temperature to pellet cell debris.
-
Supernatant Collection : Carefully collect the supernatant containing the extracted metabolites.
LC-MS/MS Analysis
-
Chromatographic Separation : Separate the metabolites using liquid chromatography (LC). A combination of Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography is often employed to achieve broad coverage of metabolites with diverse chemical properties.[3]
-
Mass Spectrometry Detection : Detect and quantify the metabolites using tandem mass spectrometry (MS/MS). Targeted analysis using Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantifying known metabolites.[3]
-
Data Acquisition : Acquire data in both positive and negative ionization modes to detect a wider range of compounds.
Data Analysis and Interpretation
-
Peak Integration and Identification : Process the raw LC-MS data to identify and integrate the peaks corresponding to different metabolites. This is typically done using specialized software.
-
Quantification : Determine the relative or absolute concentrations of the identified metabolites. For relative quantification, the peak areas of metabolites in the engineered strain are compared to those in the wild-type strain. For absolute quantification, stable isotope-labeled internal standards are required.
-
Statistical Analysis : Perform statistical analyses (e.g., t-tests, volcano plots, principal component analysis) to identify metabolites that are significantly different between the two strains.
-
Pathway Analysis : Map the differentially abundant metabolites onto metabolic pathways to understand the functional consequences of the genetic engineering.
References
- 1. Frontiers | Intracellular self-assembly and metabolite analysis of key enzymes for L-lysine synthesis based on key components of cellulosomes [frontiersin.org]
- 2. Intracellular self-assembly and metabolite analysis of key enzymes for L-lysine synthesis based on key components of cellulosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical strategies for LC-MS-based targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli [frontiersin.org]
- 5. Metabolic engineering of Escherichia coli for the production of 5-aminovalerate and glutarate as C5 platform chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Orthogonal Analytical Methods for the Validation of 5-Hydroxypentanoyl-CoA Measurements
For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the accurate quantification of key metabolic intermediates is paramount. 5-hydroxypentanoyl-CoA is one such intermediate, and its precise measurement is crucial for understanding various metabolic pathways. To ensure the reliability and accuracy of these measurements, employing orthogonal analytical methods—distinct techniques that rely on different chemical and physical principles—is a critical validation strategy.
This guide provides an objective comparison of three primary orthogonal methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and a targeted Enzymatic Assay. A fourth method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), is also discussed as a more traditional, though less sensitive, alternative. This guide details the experimental protocols for each method, presents a quantitative comparison of their performance characteristics, and includes visual workflows to aid in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high sensitivity, throughput, or cost-effectiveness. The following table summarizes the key performance metrics for the discussed orthogonal methods. It is important to note that while data for LC-MS/MS and CE are available for a range of short-chain acyl-CoAs, specific validation data for this compound for all methods is not extensively published. Therefore, some of the presented data are based on the analysis of structurally similar short-chain hydroxyacyl-CoAs and should be considered representative.
| Parameter | LC-MS/MS | Capillary Electrophoresis (CE-UV) | Enzymatic Assay (Spectrophotometric/Fluorometric) | HPLC-UV |
| Principle | Chromatographic separation followed by mass-based detection | Electrophoretic separation based on charge-to-size ratio | Specific enzyme-catalyzed reaction | Chromatographic separation with UV absorbance detection |
| Specificity | Very High | High | High (enzyme-dependent) | Moderate |
| Limit of Detection (LOD) | Low fmol range | Picomole range[1] | Picomole range (fluorometric)[2] | High pmol to low nmol range[3] |
| Limit of Quantitation (LOQ) | Low fmol range | Picomole range[1] | Picomole to low nmol range[2] | nmol range[3] |
| **Linearity (R²) ** | >0.99[4][5] | >0.99[1] | Typically >0.98 | >0.99[3] |
| Precision (%RSD) | <15%[5] | <10% | <15% | <15% |
| Accuracy (% Recovery) | 85-115%[5] | 90-110% | 80-120% | 85-115%[3] |
| Throughput | High (with autosampler) | High | Moderate to High (plate-based) | Moderate |
| Cost | High | Low to Moderate | Low | Moderate |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable results. Below are the methodologies for the three primary orthogonal techniques for measuring this compound.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules from complex biological matrices due to its high sensitivity and specificity.[4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold extraction solution (80% methanol, 20% water containing an appropriate internal standard, such as ¹³C-labeled this compound).
-
Vortex for 1 minute at 4°C.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 5% 5-sulfosalicylic acid (SSA) in water for analysis.[4]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-80% B
-
8-9 min: 80-95% B
-
9-10 min: 95% B
-
10-10.1 min: 95-2% B
-
10.1-15 min: 2% B
-
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Example): The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard. For a related compound, 3-hydroxybutyryl-CoA, a representative transition could be monitored.
-
Collision Energy: Optimized for the specific analyte.
References
- 1. Separation and quantitation of short-chain coenzyme A's in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards [mdpi.com]
A Functional Comparison of Enzymes in the Metabolism of 5-Hydroxypentanoyl-CoA and Related C5-Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of enzymes involved in the metabolism of 5-hydroxypentanoyl-CoA and structurally related five-carbon acyl-CoA molecules. The focus is on two key enzymes: 5-hydroxypentanoate (B1236267) CoA-transferase , which directly synthesizes this compound, and Glutaryl-CoA Dehydrogenase (GCDH) , an enzyme central to the lysine (B10760008) degradation pathway that processes the related C5-dicarboxyacyl-CoA, glutaryl-CoA. This guide presents available quantitative data, detailed experimental protocols for enzyme activity assays, and visual diagrams of the relevant metabolic pathways and experimental workflows.
Introduction to C5-Acyl-CoA Metabolism
Metabolism of five-carbon acyl-coenzyme A esters is critical in various biological pathways, including the degradation of essential amino acids such as L-lysine and L-tryptophan. This compound is an intermediate in the anaerobic degradation of 5-aminovalerate by certain bacteria, while glutaryl-CoA is a key intermediate in the mitochondrial oxidation of lysine and tryptophan in humans.[1] Deficiencies in these pathways can lead to severe metabolic disorders. For instance, mutations in the gene for Glutaryl-CoA Dehydrogenase (GCDH) cause Glutaric Acidemia Type 1 (GA1), a neurometabolic disorder characterized by the accumulation of neurotoxic metabolites.[2][3] Understanding the functional characteristics of the enzymes that process these C5-acyl-CoAs is crucial for diagnosing these conditions and developing potential therapeutic strategies.
Enzyme Functional Comparison
This section details the functional properties of two key enzymes. While 5-hydroxypentanoate CoA-transferase directly produces this compound, GCDH acts on a related substrate and its dysfunction provides a clinically relevant point of comparison, highlighting the impact of enzymatic deficiency.
5-Hydroxypentanoate CoA-transferase (EC 2.8.3.14)
This enzyme, characterized from the anaerobe Clostridium aminovalericum, catalyzes the formation of this compound by transferring a CoA moiety from a donor like acetyl-CoA to 5-hydroxypentanoate.[4]
-
Reaction: Acetyl-CoA + 5-Hydroxypentanoate ⇌ Acetate + this compound[5]
-
Structure: The enzyme is a homotetramer with a native molecular mass of approximately 178 kDa, composed of 47 kDa subunits.[4]
-
Kinetics: The enzyme exhibits a ping-pong kinetic mechanism, which involves the formation of a covalent enzyme-thiolester intermediate.[4]
-
Substrate Specificity: The enzyme has the highest specificity for 5-hydroxyvaleryl-CoA as the CoA donor, followed by other short-chain acyl-CoAs. It can also activate 4-pentenoate and 3-pentenoate via acetyl-CoA.[4]
Glutaryl-CoA Dehydrogenase (GCDH, EC 1.3.8.6)
GCDH is a mitochondrial flavoenzyme that catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2, a key step in the degradation pathway of L-lysine, L-hydroxylysine, and L-tryptophan.[1] Its deficiency is the cause of Glutaric Acidemia Type 1 (GA1).
-
Reaction: Glutaryl-CoA + Electron-Transfer Flavoprotein (ETF) ⇌ Crotonyl-CoA + CO2 + Reduced ETF[6]
-
Structure: Human GCDH is a homotetramer located in the mitochondrial matrix.[1]
-
Wild-Type vs. Pathogenic Variants: Numerous missense mutations in the GCDH gene have been identified in patients with GA1. These variants often lead to protein misfolding, reduced stability, impaired tetramer formation, and a dramatic loss of enzymatic activity.[2][7] For example, the common R402W variant is associated with a severe phenotype and a significant loss of function.[2] Many variants are too unstable to be purified for detailed kinetic analysis, resulting in a functional deficiency.[8]
Quantitative Data Presentation
The following tables summarize the available quantitative data for the compared enzymes.
Table 1: Kinetic Parameters of Wild-Type Enzymes
| Enzyme | Organism | Substrate | Km (µM) | Vmax / Specific Activity | pH | Notes |
|---|---|---|---|---|---|---|
| 5-Hydroxypentanoate CoA-transferase | Clostridium aminovalericum | 5-Hydroxyvaleryl-CoA | N/A | Highest activity among tested substrates[4] | N/A | Specific kinetic constants are not available in published abstracts. The enzyme shows decreasing activity with propionyl-CoA, acetyl-CoA, and butyryl-CoA.[4] |
| Glutaryl-CoA Dehydrogenase (WT) | Homo sapiens | Glutaryl-CoA | 4.7 | N/A | 6.5 | Data from UniProt. |
| Glutaryl-CoA Dehydrogenase (WT) | Homo sapiens | Glutaryl-CoA | 5.5 | N/A | 7.5 | Data from UniProt. |
| Glutaryl-CoA Dehydrogenase (WT) | Homo sapiens | Glutaryl-CoA | 8.1 | N/A | 7.6 | Data from UniProt. |
N/A: Data not available in the reviewed sources.
Table 2: Functional Comparison of Human GCDH Wild-Type vs. Pathogenic Variants
| GCDH Variant | Phenotype Association | Residual Activity (% of Wild-Type) | Structural/Functional Notes |
|---|---|---|---|
| Wild-Type (WT) | Normal | 100% | Stable homotetramer with full catalytic function. |
| R402W | Severe GA1 | Not detectable / Very low | One of the most common and severe variants; leads to loss of solubility and protein instability.[2][8] Purification for activity assays is often not possible.[8] |
| A293T | Severe GA1 | Low | Associated with a severe, high-excretor phenotype.[2] |
| M263V | Milder GA1 | ~10% | Shows some residual activity but impaired formation of the homotetramer.[9] |
| F71S, G178R, E181K, R227P | Severe GA1 | Not tested | Variants could not be purified in sufficient amounts for activity assays due to instability.[8] |
Experimental Protocols
Detailed methodologies for assaying the activity of CoA-transferases and dehydrogenases are provided below.
Protocol 1: Spectrophotometric Assay for CoA-Transferase Activity
This protocol is adapted from established methods for CoA-transferases and measures the release of free Coenzyme A (CoASH).
Principle: The transfer of the CoA moiety from a donor (e.g., acetyl-CoA) to an acceptor acid (e.g., 5-hydroxypentanoate) releases free CoASH. The sulfhydryl group of the released CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the increase in absorbance at 412 nm.
Reagents:
-
100 mM Tris-HCl buffer, pH 7.8
-
10 mM DTNB in 100 mM Tris-HCl, pH 7.8
-
20 mM Acetyl-CoA (or another suitable CoA donor) in water
-
100 mM 5-hydroxypentanoate (or other acceptor acid) in water
-
Purified enzyme solution
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
850 µL of 100 mM Tris-HCl buffer (pH 7.8)
-
50 µL of 10 mM DTNB solution
-
50 µL of 20 mM Acetyl-CoA solution
-
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 50 µL of the 100 mM 5-hydroxypentanoate solution.
-
Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of TNB (13.6 mM⁻¹ cm⁻¹ at 412 nm).
-
A blank reaction without the acceptor acid should be run to account for any non-specific acetyl-CoA hydrolysis.
Protocol 2: Tritium-Release Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity
This method provides a highly specific measurement of the initial dehydrogenation step of the GCDH reaction.
Principle: The assay measures the enzyme-catalyzed release of tritium (B154650) (³H) from [2,3,4-³H]glutaryl-CoA. The dehydrogenation reaction removes a tritium atom from the substrate, which ultimately becomes part of the solvent (tritiated water, ³H₂O). The volatile ³H₂O can be separated from the non-volatile radiolabeled substrate and quantified by liquid scintillation counting.
Reagents:
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
[2,3,4-³H]glutaryl-CoA substrate solution (specific activity calibrated)
-
Electron acceptor (e.g., phenazine (B1670421) methosulfate or purified Electron Transfer Flavoprotein)
-
Cell lysate, mitochondrial fraction, or purified enzyme solution
-
Quenching solution (e.g., 10% trichloroacetic acid, TCA)
-
Liquid scintillation cocktail
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. A typical 100 µL reaction includes:
-
Buffer
-
A defined concentration of [2,3,4-³H]glutaryl-CoA (e.g., 10-50 µM)
-
Electron acceptor
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme-containing sample (e.g., 10-50 µg of protein).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Separate the volatile ³H₂O from the substrate. This can be achieved by passing the reaction mixture through a small anion-exchange resin column that binds the negatively charged [³H]glutaryl-CoA, allowing the neutral ³H₂O to flow through.
-
Collect the flow-through, mix it with a liquid scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
A no-enzyme control must be included to determine the background tritium levels. The specific activity is calculated based on the amount of tritium released per unit time per amount of enzyme.
Visualizations
The following diagrams illustrate the metabolic context and a general workflow for enzyme characterization.
Caption: Metabolic context for this compound synthesis and glutaryl-CoA degradation.
Caption: General workflow for the functional characterization and comparison of enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Guideline for the diagnosis and management of glutaryl-CoA dehydrogenase deficiency (glutaric aciduria type I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. GCDH glutaryl-CoA dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Glutaryl-CoA Dehydrogenase Misfolding in Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
The Crucial Link: 5-Hydroxypentanoyl-CoA Levels and Final Product Yield in Bioproduction
A Comparative Guide for Researchers in Metabolic Engineering and Drug Development
In the realm of bioproduction, the efficient conversion of cellular resources into a desired final product is the ultimate goal. A critical, yet often overlooked, factor in achieving high yields is the intracellular concentration of key metabolic intermediates. This guide explores the pivotal role of 5-hydroxypentanoyl-CoA as a precursor in the biosynthesis of valuable C5 chemicals, such as 5-hydroxyvalerate and 1,5-pentanediol (B104693). While direct quantitative data correlating this compound levels to product yield is emerging, we can draw strong parallels from well-studied precursors like acetyl-CoA and malonyl-CoA to underscore the importance of maintaining a robust precursor supply. This guide will objectively compare metabolic strategies, provide supporting experimental data by analogy, and detail the necessary experimental protocols for quantification.
The Precursor Principle: A Tale of Two CoAs
Metabolic engineering efforts have repeatedly demonstrated that the availability of key building blocks is a major determinant of final product titers.[1][2][3] The intracellular pools of acetyl-CoA and malonyl-CoA, central metabolites in numerous biosynthetic pathways, serve as excellent case studies.
Table 1: Correlation of Acetyl-CoA Concentration with Product Yield
| Engineered Strain | Target Product | Modification to Increase Acetyl-CoA | Fold Increase in Acetyl-CoA | Fold Increase in Product Titer | Reference |
| E. coli | N-acetylglutamate | Overexpression of pta-ack operon | Not directly quantified, but pathway enhanced | 2-fold | [4] |
| E. coli | Fatty Acids | Overexpression of acetyl-CoA synthetase (acs) | > 3-fold | Not specified, but significant | [4] |
| E. coli | Poly-3-hydroxybutyrate (PHB) | Deletion of succinyl-CoA synthetase (sucC) and fumarase (fumC), overexpression of pyruvate (B1213749) dehydrogenase (Pdh) | > 2-fold | 5.5-fold (from 85.5 to 474 mg/L naringenin, a polyketide) | [4] |
Table 2: Correlation of Malonyl-CoA Concentration with Product Yield
| Engineered Strain | Target Product | Modification to Increase Malonyl-CoA | Fold Increase in Malonyl-CoA | Fold Increase in Product Titer | Reference |
| Saccharomyces cerevisiae | Lipids | Overexpression of malonyl-CoA synthetase (AAE13) | Not directly quantified, but pathway enhanced | 1.6-fold | [5] |
| Saccharomyces cerevisiae | Resveratrol (a polyketide) | Overexpression of malonyl-CoA synthetase (AAE13) | Not directly quantified, but pathway enhanced | 2.4-fold | [5] |
| E. coli | Pinocembrin (a polyketide) | ACC-independent malonate assimilation pathway | Not directly quantified, but pathway enhanced | 15-fold | [2] |
These data clearly illustrate a strong positive correlation between the intracellular concentration of precursor CoAs and the final product yield. It is therefore highly probable that the intracellular availability of this compound similarly dictates the efficiency of biosynthetic pathways for C5 chemicals.
The this compound Pathway for C5 Chemical Production
The biosynthesis of C5 chemicals like 5-hydroxyvaleric acid (5-HV) and 1,5-pentanediol (1,5-PDO) in engineered microbes often proceeds from L-lysine. A common pathway involves the conversion of L-lysine to 5-aminovalerate (5AVA), which is then further metabolized. While the exact role and measurement of this compound as an intermediate is not always detailed in production-focused studies, it is a key putative intermediate in the conversion of 5-hydroxyvalerate to downstream products.
Alternative Production Strategies for C5 Chemicals
To provide a comprehensive comparison, it is important to consider alternative biosynthetic routes to C5 chemicals that may not involve a this compound intermediate. These alternative pathways can offer advantages in terms of thermodynamics, cofactor requirements, or the avoidance of potentially rate-limiting steps.
One such alternative for 1,5-pentanediol production starts from furfural, a biomass-derived platform chemical. This chemo-catalytic route bypasses the complexities of microbial metabolism for this specific conversion.
Another biological alternative for 1,5-PDO production directly from lysine (B10760008) involves a series of decarboxylation, transamination, and reduction reactions, which may proceed through different intermediates.[6]
Table 3: Comparison of Production Strategies for 1,5-Pentanediol
| Strategy | Precursor | Key Intermediate(s) | Advantages | Disadvantages |
| Microbial (putative this compound pathway) | L-Lysine (from glucose) | 5-Aminovalerate, 5-Hydroxyvalerate | Utilizes renewable feedstocks, potential for high selectivity. | Complex metabolic pathways, potential for precursor limitation. |
| Chemo-catalytic | Furfural (from biomass) | Tetrahydrofurfuryl alcohol, 2-Hydroxy-tetrahydropyran | High reaction rates, potentially lower capital cost for this specific conversion.[7] | May require harsh reaction conditions, potential for side-product formation. |
| Microbial (alternative biological pathway) | L-Lysine (from glucose) | Cadaverine, 5-aminopentanal | Energy-conserving, higher theoretical yield.[6] | Requires identification and optimization of multiple enzymes. |
Experimental Protocols for Acyl-CoA Quantification
Accurate quantification of intracellular acyl-CoA pools is essential to establish a direct correlation with final product yield. The following provides a detailed methodology for the analysis of acyl-CoA esters using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.
1. Sample Quenching and Extraction
This protocol is adapted from established methods for acyl-CoA extraction from microbial cultures.
-
Objective: To rapidly halt metabolic activity and extract acyl-CoA esters from cells.
-
Materials:
-
60% aqueous methanol, pre-chilled to -40°C
-
Extraction solvent: Acetonitrile/methanol/water (2:2:1, v/v) with 0.1 N formic acid, pre-chilled to -20°C
-
0.1 N ammonium (B1175870) hydroxide
-
Centrifuge capable of reaching high speeds at 4°C
-
Vacuum concentrator
-
-
Procedure:
-
Rapidly quench a known volume of cell culture by mixing with 2 volumes of pre-chilled 60% methanol.
-
Centrifuge the cell suspension at 10,000 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in the pre-chilled extraction solvent.
-
Incubate the mixture at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with 0.1 N ammonium hydroxide.
-
Dry the extract completely using a vacuum concentrator.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify individual acyl-CoA species.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column.
-
Tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Procedure:
-
Reconstitute the dried cell extract in a small volume of Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the acyl-CoA esters using a gradient of Mobile Phase B. A typical gradient might start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 5% B.
-
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM). The MRM transitions are specific for each acyl-CoA of interest. For example, the transition for acetyl-CoA is m/z 810.1 -> 303.1.
-
Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from pure standards of each acyl-CoA.
-
References
- 1. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A plant malonyl-CoA synthetase enhances lipid content and polyketide yield in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design an Energy-Conserving Pathway for Efficient Biosynthesis of 1,5-Pentanediol and 5-Amino-1-Pentanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
Head-to-head comparison of different extraction methods for 5-hydroxypentanoyl-CoA
For researchers, scientists, and drug development professionals, the accurate quantification of 5-hydroxypentanoyl-CoA, a key short-chain acyl-CoA intermediate in various metabolic pathways, is crucial. The choice of extraction method from biological matrices significantly impacts the yield, purity, and ultimately, the reliability of downstream analyses such as liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective, data-driven comparison of the two primary extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
While direct comparative studies on this compound are limited, extensive data from structurally similar short-chain acyl-CoAs, including hydroxylated analogues like 3-hydroxybutyryl-CoA, provide a strong basis for evaluation. This comparison summarizes quantitative performance data and provides detailed experimental protocols to inform your selection of the most appropriate method for your research needs.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for Solid-Phase Extraction and Liquid-Liquid Extraction based on data from studies on short-chain acyl-CoAs and other relevant metabolites.
Table 1: Comparison of Extraction Efficiency and Performance
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Key Considerations |
| Average Recovery (%) | 83 - 95% for short-chain acyl-CoAs (e.g., acetyl-CoA, malonyl-CoA)[1] | 70 - 90% for a range of acyl-CoAs and other metabolites[2][3] | Recovery for LLE can be more variable and highly dependent on the solvent system and the number of extraction steps.[2] |
| Purity/Matrix Effect | Generally lower matrix effects due to selective binding and washing steps.[2] | Higher potential for co-extraction of interfering matrix components.[2] | SPE is often preferred for cleaner extracts, which is critical for sensitive LC-MS analysis. |
| Reproducibility (RSD%) | Typically <15% | Can be higher and more variable depending on the complexity of the procedure. | Automated SPE systems can significantly improve reproducibility. |
| Processing Time | Faster for single samples and amenable to high-throughput automation.[3] | More time-consuming, especially for multiple extraction steps.[3] | The time difference becomes more pronounced with larger sample batches. |
| Solvent Consumption | Generally lower. | Significantly higher, especially with multiple extractions. | SPE is considered a "greener" technique due to reduced solvent waste. |
| Cost per Sample | Higher initial cost for cartridges, but can be offset by reduced solvent and time costs. | Lower consumable cost but can be more labor-intensive.[3] | The overall cost-effectiveness depends on the sample throughput and labor costs. |
Table 2: Recovery Data for Structurally Similar Short-Chain Acyl-CoAs
| Compound | Extraction Method | Sorbent/Solvent System | Average Recovery (%) | Reference |
| Acetyl-CoA (C2) | SPE | 2-(2-pyridyl)ethyl silica | 85 - 95 | [1] |
| Malonyl-CoA (C3) | SPE | 2-(2-pyridyl)ethyl silica | 83 - 90 | [1] |
| 3-Hydroxybutyryl-CoA | LLE | Not specified, but part of a multi-step enzymatic synthesis and purification | ~70 (yield) | |
| Urinary Organic Acids | SPE | Not specified | 84.1 | [3] |
| Urinary Organic Acids | LLE | Ethyl acetate | 77.4 | [3] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for Solid-Phase Extraction and Liquid-Liquid Extraction of this compound from a biological sample, such as cell culture or tissue homogenate.
References
Inter-Laboratory Validation of a 5-Hydroxypentanoyl-CoA Quantification Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-hydroxypentanoyl-CoA is critical for understanding its role in various metabolic pathways and for the development of novel therapeutics. This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound quantification against alternative analytical techniques. The performance data presented is based on established methodologies for similar short- and medium-chain acyl-CoAs, providing a robust framework for inter-laboratory validation.
Comparison of Analytical Methods
The quantification of acyl-CoA thioesters is essential for elucidating cellular metabolism in both health and disease.[1] While several analytical platforms are available, LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity.[1][2][3] This section compares the proposed LC-MS/MS method with High-Performance Liquid Chromatography with Ultraviolet or Fluorescence detection (HPLC-UV/Fluorescence) and enzymatic assays.
| Parameter | Proposed LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[1][4] | 120 pmol (with derivatization)[1] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | 1.3 nmol (LC/MS-based)[1] | ~100 fmol[1] |
| Linearity (R²) | >0.99[1] | >0.99 | Variable |
| Precision (%RSD) | < 5%[1] | < 15% | < 20% |
| Specificity | High (mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method across different laboratories.
Proposed LC-MS/MS Method
This method is designed for high sensitivity and specificity in quantifying this compound in biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]
-
Load 500 µL of the sample (e.g., cell lysate, tissue homogenate) onto the cartridge.[1]
-
Wash the cartridge with 2 mL of 5% methanol in water.[1]
-
Elute the analyte with 1 mL of methanol.[1]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
The use of an appropriate internal standard, such as a stable isotope-labeled this compound, is crucial for accurate quantification to account for matrix effects and extraction efficiency.[5][6]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.[1]
-
Injection Volume: 5 µL.[1]
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard. The neutral loss of 507 Da is a characteristic fragmentation for acyl-CoAs.[5]
-
Collision Energy: Optimized for the specific analyte.[1]
Alternative Method 1: HPLC-UV/Fluorescence
This method requires derivatization of the thiol group for detection.
1. Derivatization
-
React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[1]
2. HPLC
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: Acetonitrile/water gradient.[1]
-
Detection: UV or fluorescence detector set to the appropriate wavelengths for the chosen derivatizing agent.
Alternative Method 2: Enzymatic Assay
This method relies on the specific enzymatic conversion of this compound, leading to a measurable change in absorbance or fluorescence.
1. Reaction
-
Incubate the sample with a specific dehydrogenase enzyme that uses this compound as a substrate and NAD+ as a cofactor.[1]
2. Detection
-
Measure the increase in NADH concentration by absorbance at 340 nm or by fluorescence.[1]
Visualizing the Workflow and Relationships
To facilitate a clear understanding of the experimental processes and their logical connections, the following diagrams are provided.
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Key performance parameter comparison of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Enzyme Inhibitors for 5-hydroxypentanoate CoA-transferase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to assess the specificity of potential inhibitors for 5-hydroxypentanoate (B1236267) CoA-transferase (EC 2.8.3.14). Due to the limited availability of specific inhibitors for this enzyme, this guide also includes data on inhibitors of other relevant CoA-transferases to provide a comparative framework for inhibitor assessment and development.
Understanding 5-hydroxypentanoate CoA-transferase
5-hydroxypentanoate CoA-transferase is an enzyme that catalyzes the reversible transfer of a Coenzyme A (CoA) moiety from acetyl-CoA to 5-hydroxypentanoate. The reaction is as follows:
acetyl-CoA + 5-hydroxypentanoate ⇌ acetate (B1210297) + 5-hydroxypentanoyl-CoA[1]
This enzyme belongs to the family of transferases, specifically the CoA-transferases.[1] Besides its primary substrate, it can also act on other acyl-CoAs such as propanoyl-CoA, butanoyl-CoA, and acetyl-CoA itself, albeit at a slower rate.[1][2][3]
Comparative Inhibitor Data
While specific inhibitors for 5-hydroxypentanoate CoA-transferase are not well-documented in publicly available literature, examining inhibitors of other CoA-transferases can provide valuable insights for designing and evaluating new inhibitory compounds. The following table summarizes known inhibitors for related CoA-transferases.
| Target Enzyme | Inhibitor | Inhibition Type | Key Findings |
| Succinyl-CoA:3-ketoacid CoA transferase (SCOT) | Diphenylbutylpiperidines | Not specified | Identified through in silico studies; shown to alleviate obesity-related hyperglycemia.[4] |
| Succinyl-CoA:3-ketoacid CoA transferase (SCOT) | PSSI-51 | Peripheral selective | A derivative of diphenylbutylpiperidines designed to have reduced central nervous system side effects.[4] |
| Butyryl-CoA:acetate CoA-transferase | Butyrate | Product Inhibition | Butyrate, a product of the reaction, can act as an inhibitor.[5] |
| Medium-chain acyl-CoA dehydrogenase | Spiropentaneacetic acid | Specific inhibitor | Demonstrates specificity for fatty acid oxidation pathways. |
Experimental Protocols for Assessing Inhibitor Specificity
A robust assessment of enzyme inhibitor specificity involves determining the inhibitor's potency against the target enzyme and its lack of activity against off-target enzymes. Below is a generalized protocol that can be adapted for 5-hydroxypentanoate CoA-transferase.
Enzyme Activity Assay
A continuous spectrophotometric assay is a common method for monitoring CoA-transferase activity.
Materials:
-
Purified 5-hydroxypentanoate CoA-transferase
-
Acetyl-CoA
-
5-hydroxypentanoate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, 5-hydroxypentanoate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding acetyl-CoA.
-
Monitor the change in absorbance over time at a specific wavelength. The choice of wavelength will depend on the specific reaction being monitored (e.g., disappearance of a substrate or appearance of a product). For some CoA-transferases, the disappearance of acrylate (B77674) has been followed at 245 nm in a coupled assay.[6]
-
Calculate the initial reaction velocity for each inhibitor concentration.
Determination of IC50 and Ki
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) is a more absolute measure of inhibitor potency.
Data Analysis:
-
Plot the initial reaction velocities against the logarithm of the inhibitor concentrations.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for its substrate.
Specificity Profiling
To assess specificity, the inhibitor should be tested against a panel of other CoA-transferases and related enzymes.
Procedure:
-
Select a panel of off-target enzymes (e.g., other CoA-transferases, acyl-CoA synthetases).
-
Perform enzyme activity assays for each off-target enzyme in the presence of a range of inhibitor concentrations.
-
Determine the IC50 values for the inhibitor against each off-target enzyme.
-
Compare the IC50 or Ki value for the target enzyme (5-hydroxypentanoate CoA-transferase) to the values obtained for the off-target enzymes. A significantly higher value for the off-target enzymes indicates specificity.
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the enzymatic reaction, the following diagrams have been generated.
Caption: Experimental workflow for assessing enzyme inhibitor specificity.
Caption: Reaction catalyzed by 5-hydroxypentanoate CoA-transferase.
References
- 1. EC 2.8.3.14 [iubmb.qmul.ac.uk]
- 2. ENZYME - 2.8.3.14 5-hydroxypentanoate CoA-transferase [enzyme.expasy.org]
- 3. EC 2.8.3.14 - 5-hydroxypentanoate CoA-transferase. [ebi.ac.uk]
- 4. Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor selective for peripheral tissues that improves glycemia in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification, new assay, and properties of coenzyme A transferase from Peptostreptococcus elsdenii - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic labeling studies to validate the metabolic flux through 5-hydroxypentanoyl-CoA
A Comparative Guide to Isotopic Labeling for Validating Metabolic Flux Through 5-Hydroxypentanoyl-CoA
Introduction
The precise quantification of metabolic fluxes is crucial for understanding cellular physiology, identifying metabolic bottlenecks in engineered pathways, and for the development of novel therapeutics. This compound is an intermediate in various metabolic pathways, including those involved in the biosynthesis of specialty chemicals and potential drug targets. Validating the metabolic flux through this intermediate is essential for optimizing these pathways.
While direct isotopic labeling studies specifically targeting this compound are not extensively documented in publicly available literature, the principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA) provide a robust framework for such validation.[1][2] This guide will compare a proposed ¹³C-MFA methodology for this compound with alternative flux analysis techniques, providing researchers with the necessary information to select the most appropriate method for their experimental goals.
Comparison of Methodologies for Metabolic Flux Analysis
The primary method for detailed flux quantification is ¹³C-MFA, which utilizes stable isotope tracers to map the flow of atoms through a metabolic network.[1] Alternative methods, such as Flux Balance Analysis (FBA) and respirometry, offer different insights and have their own sets of advantages and limitations.
| Feature | ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Flux Balance Analysis (FBA) | Respirometry |
| Principle | Traces the incorporation of stable isotopes (e.g., ¹³C) from a labeled substrate into downstream metabolites.[2][3] | A mathematical approach that uses a stoichiometric model of the metabolic network to predict flux distribution based on an assumed cellular objective (e.g., maximization of biomass).[4] | Measures the rate of oxygen consumption by cells, which can be used to infer the overall metabolic activity and the flux through major catabolic pathways.[5] |
| Data Input | Isotopic labeling patterns of metabolites (measured by MS or NMR), extracellular exchange rates (substrate uptake, product secretion).[6] | Stoichiometric matrix of the metabolic network, definition of biomass composition, and constraints on exchange fluxes.[5] | Real-time measurements of oxygen concentration in a closed system containing the cells and specific substrates or inhibitors.[5] |
| Output | Absolute or relative intracellular fluxes throughout the metabolic network.[1] | A range of possible flux distributions that are consistent with the given constraints and objective function.[4] | Oxygen consumption rate (OCR), which can be correlated with ATP production and overall metabolic rate.[5] |
| Resolution | High resolution of individual pathway fluxes.[1] | Can provide a genome-scale overview of metabolic capabilities but with lower resolution for specific intracellular fluxes.[4] | Provides a measure of overall metabolic activity but cannot resolve fluxes through individual pathways without the use of specific inhibitors.[5] |
| Advantages | Provides a direct and accurate measurement of intracellular fluxes.[1][3] Can elucidate complex metabolic pathways and identify bottlenecks.[2] | Does not require expensive isotopic tracers. Can be used for large-scale network analysis.[4] | Relatively simple and non-invasive. Can be performed in real-time.[5] |
| Disadvantages | Requires specialized equipment (MS or NMR) and expertise. Can be expensive due to the cost of labeled substrates. Assumes metabolic and isotopic steady state.[7] | Relies on assumptions about the cellular objective, which may not always be accurate. Does not provide absolute flux values without additional experimental constraints.[5] | Provides limited information on specific intracellular fluxes. Interpretation can be complex in the presence of multiple energy-consuming processes.[5] |
Proposed ¹³C-MFA Experimental Protocol for this compound Flux Validation
This protocol outlines a hypothetical experiment to determine the metabolic flux through this compound using ¹³C-MFA.
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest in a chemically defined minimal medium to ensure that the labeled substrate is the primary carbon source.[2]
-
Introduce a ¹³C-labeled substrate. The choice of tracer is critical for maximizing the information obtained.[3] For a pathway involving this compound, which is likely derived from acetyl-CoA and other precursors, a mixture of [1,2-¹³C₂]-glucose and [U-¹³C₆]-glucose could be used to provide comprehensive labeling of central carbon metabolites.[3][8]
-
Maintain the culture until it reaches both a metabolic and isotopic steady state, where the concentrations of intracellular metabolites and their isotopic labeling patterns are constant.[2][4]
2. Sample Collection and Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing.
-
Extract intracellular metabolites using a suitable solvent system (e.g., a cold methanol-water mixture).
3. Analytical Measurement:
-
Analyze the isotopic labeling patterns of key metabolites, including amino acids derived from TCA cycle intermediates and potentially this compound itself, if a suitable analytical method exists. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose.[1][9]
4. Computational Flux Analysis:
-
Use a computational model that incorporates the known metabolic network of the organism.[6]
-
Input the experimentally measured labeling patterns and extracellular flux rates (e.g., glucose uptake and lactate (B86563) secretion) into the model.
-
Employ specialized software to estimate the intracellular fluxes by minimizing the difference between the measured and computationally simulated labeling patterns.[1]
Visualizing Metabolic Pathways and Experimental Workflows
To aid in the understanding of the proposed ¹³C-MFA experiment, the following diagrams illustrate the metabolic pathway, experimental workflow, and a comparison of flux analysis methodologies.
Caption: A flowchart of the experimental workflow for ¹³C-Metabolic Flux Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-Hydroxypentanoyl-CoA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 5-hydroxypentanoyl-CoA, ensuring compliance with safety standards and minimizing environmental impact.
Based on available safety data, this compound is not classified as a hazardous substance or mixture. [1] However, it is imperative to follow standard laboratory safety protocols and consult your institution's specific waste management guidelines.
Immediate Safety and Handling Precautions
Before proceeding with disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area. In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
After eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[1]
-
After swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]
Step-by-Step Disposal Procedure
-
Assess the Waste Stream: Determine if the this compound is in a pure form, a solution, or mixed with other chemicals. If it is mixed with hazardous substances, the entire mixture must be treated as hazardous waste.
-
Consult Institutional Guidelines: Always adhere to your organization's specific chemical hygiene plan and waste disposal procedures. These guidelines will provide the most accurate and compliant disposal routes for your location.
-
Disposal of Non-Hazardous this compound: For small quantities of pure this compound, the following general procedure can be followed, assuming it is not mixed with any hazardous materials:
-
Solid Waste: If in solid form, it can typically be disposed of in the regular laboratory trash, provided it is securely contained.[2]
-
Aqueous Solutions: If dissolved in a non-hazardous aqueous solvent, it may be permissible to dispose of it down the drain with copious amounts of water. However, always verify this with your local environmental health and safety (EHS) office. Some institutions prohibit the drain disposal of any laboratory chemicals, regardless of their hazard classification.[3]
-
-
Disposal of this compound as Hazardous Waste: If this compound is part of a mixture containing hazardous chemicals, it must be disposed of as hazardous waste.
-
Containerization: Use a compatible, leak-proof container with a secure screw-on cap.[2][4] The original container is often the best choice if it is in good condition.[4][5]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and list all chemical constituents and their approximate concentrations.[2][6]
-
Segregation: Store the waste container in a designated hazardous waste storage area, segregated from incompatible materials.[2][4]
-
Pickup: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor.[5]
-
Summary of Chemical Safety Information
| Property | Value | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1] |
| Molecular Formula | C26H44N7O18P3S | [7] |
| Molecular Weight | 867.7 g/mol | [7] |
| First Aid - Skin Contact | Rinse skin with water/shower. | [1] |
| First Aid - Eye Contact | Rinse out with plenty of water. | [1] |
Experimental Workflow for Disposal Decision
Caption: Disposal decision workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. This compound | C26H44N7O18P3S | CID 11966136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-hydroxypentanoyl-CoA
Essential Safety and Handling Guide for 5-hydroxypentanoyl-CoA
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not published, the following PPE is recommended based on the handling of similar acyl-CoA compounds in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. | Provides a barrier against dermal absorption. |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from potential splashes or aerosols. |
| Body Protection | A standard laboratory coat with long sleeves. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated. | Protects against inhalation of any fine powders or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
-
Preparation and Weighing:
-
Perform all manipulations of solid this compound within a chemical fume hood or on a dedicated bench space that is properly cleaned before and after use.
-
Before weighing, ensure the balance is clean and calibrated.
-
Use a disposable weigh boat or weigh the compound directly into the reaction vessel.
-
-
Dissolving the Compound:
-
Add the desired solvent to the vessel containing the pre-weighed this compound.
-
Gently swirl or vortex to dissolve. Avoid vigorous shaking to minimize aerosol formation.
-
-
Use in Experiments:
-
Clearly label all tubes and vessels containing the compound.
-
Keep containers sealed when not in use to prevent contamination and potential exposure.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure laboratory and environmental safety.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Solutions Containing the Compound | Dispose of as liquid chemical waste in a designated, labeled waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Dispose of in a designated solid waste container for chemically contaminated items. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate laboratory waste bin immediately after handling the compound. |
Experimental Protocol Reference
While a specific experimental protocol for this compound is application-dependent, the synthesis and handling of similar Coenzyme A esters often involve chemo-enzymatic methods. For general guidance on the synthesis and purification of CoA esters, researchers can refer to established protocols.[1][2] These methods typically involve the use of enzymes like acyl-CoA ligases and purification steps such as solid-phase extraction.[1][2]
Visual Workflow for Handling this compound
The following diagram illustrates the recommended workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
